1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Description
BenchChem offers high-quality 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPTCMSIPNDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
An In-Depth Technical Guide to the Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
For inquiries, please contact: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the , a valuable building block in medicinal chemistry and drug development. The described methodology is centered around a highly efficient one-pot reductive amination, a cornerstone of modern synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also the underlying scientific principles, safety considerations, and expected analytical data. The content is structured to provide both practical guidance for laboratory execution and a deeper understanding of the reaction mechanism and strategic choices in the synthetic route.
Introduction
The synthesis of chiral amines and their derivatives is of paramount importance in the pharmaceutical industry, as these motifs are prevalent in a vast array of bioactive molecules. The target molecule, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, incorporates several key structural features: a Boc-protected amine, a chiral center, a fluorinated aromatic ring, and a bromoalkyl chain. The Boc (tert-butoxycarbonyl) protecting group is widely utilized for its stability under various reaction conditions and its facile removal under acidic conditions. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity. The bromo functionality serves as a versatile handle for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. Consequently, this compound represents a highly useful intermediate for the synthesis of more complex molecular architectures.
Synthetic Strategy: A One-Pot Reductive Amination Approach
The chosen synthetic strategy for the preparation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a one-pot reductive amination of 3-bromo-1-(4-fluorophenyl)propan-1-one. This approach is favored for its efficiency and atom economy, combining the formation of an imine intermediate and its subsequent reduction in a single reaction vessel. Reductive amination is a robust and widely employed method for the synthesis of amines.[1][2]
The key components of this strategy are:
-
Starting Material: 3-bromo-1-(4-fluorophenyl)propan-1-one. This ketone can be synthesized via Friedel-Crafts acylation of fluorobenzene with 3-bromopropionyl chloride.
-
Amine Source: Ammonia, in the form of ammonium acetate, will be used as the nitrogen source.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent. Its mild nature allows for the selective reduction of the iminium ion in the presence of the ketone starting material.[2]
-
Boc Protection: The in situ generated amine will be protected with di-tert-butyl dicarbonate (Boc₂O).
This one-pot procedure streamlines the synthesis, minimizes purification steps, and often leads to higher overall yields compared to a stepwise approach.[1]
Reaction Mechanism
The one-pot synthesis proceeds through a tandem sequence of reactions:
-
Imine Formation: The ketone, 3-bromo-1-(4-fluorophenyl)propan-1-one, reacts with ammonia (from ammonium acetate) under mildly acidic conditions to form an imine intermediate. The reaction is reversible and driven forward by the subsequent reduction step.
-
Reduction of the Imine: The imine is protonated to form an iminium ion, which is a more reactive electrophile. The hydride from sodium cyanoborohydride then attacks the iminium carbon, reducing the carbon-nitrogen double bond to a single bond and forming the primary amine.
-
Boc Protection: The newly formed primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This results in the formation of the final N-Boc protected product, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
The overall transformation is depicted in the following diagram:
Sources
physicochemical properties of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate
Introduction: A Molecule of Synthetic and Pharmaceutical Significance
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of molecular scaffolds is paramount to the development of novel therapeutic agents and efficient synthetic methodologies. The compound tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate , with the chemical structure C₁₄H₁₉BrFNO₂, represents a versatile intermediate, embodying key structural motifs that are highly valued in drug discovery. Its structure, featuring a Boc-protected amine, a chiral center, a flexible propyl chain, a reactive bromine atom, and a 4-fluorophenyl group, makes it a valuable building block for creating a diverse range of more complex molecules.[1]
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group, favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] This allows for selective chemical transformations at other parts of the molecule. The presence of a bromine atom provides a handle for numerous coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of additional molecular complexity. Furthermore, the 4-fluorophenyl group is a common feature in many pharmaceuticals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the core physicochemical properties of this important synthetic intermediate, offering insights for its effective use in research and development.
Molecular Structure and Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While specific experimental data for tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate is not extensively documented in publicly available literature, we can infer its properties based on its constituent functional groups and data from analogous structures.
Chemical Structure:
Caption: Chemical structure of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate.
A summary of the predicted and core physicochemical properties is presented in the table below.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₁₄H₁₉BrFNO₂ | Calculated |
| Molecular Weight | 348.21 g/mol | Calculated |
| Appearance | Likely a white to off-white solid at room temperature. | Based on similar Boc-protected compounds.[5] |
| Melting Point | Expected to be a low to medium melting solid. The exact value would require experimental determination. | Analogy to similar structures. |
| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure. | General characteristic of compounds with this molecular weight and functionality. |
| Solubility | Generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Sparingly soluble in nonpolar solvents like hexanes and likely insoluble in water. | The Boc group and the aromatic ring increase lipophilicity.[2] |
| Lipophilicity (LogP) | Predicted to have a moderately high LogP value, indicating good lipid solubility. | Based on the presence of the Boc group and the fluorophenyl ring. |
| Stability | Stable under neutral and basic conditions. Labile to strong acids, leading to the removal of the Boc protecting group.[3][6] | Standard reactivity of Boc-carbamates.[4] |
Spectroscopic Characterization
The identity and purity of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum will provide characteristic signals for the different protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:
-
~7.0-7.4 ppm: Multiplets corresponding to the aromatic protons of the 4-fluorophenyl group.
-
~4.5-5.0 ppm: A broad singlet or multiplet for the N-H proton of the carbamate.
-
~4.0-4.5 ppm: A multiplet for the methine proton (CH) attached to the nitrogen and the aromatic ring.
-
~3.3-3.6 ppm: A triplet for the methylene protons (CH₂) adjacent to the bromine atom.
-
~1.8-2.2 ppm: Multiplets for the methylene protons (CH₂) of the propyl chain.
-
~1.4 ppm: A sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom:
-
~155-156 ppm: The carbonyl carbon of the Boc group.
-
~160-164 ppm: The carbon of the fluorophenyl ring attached to the fluorine atom (displays C-F coupling).
-
~115-135 ppm: Other aromatic carbons of the fluorophenyl ring.
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~50-55 ppm: The methine carbon attached to the nitrogen.
-
~30-40 ppm: The methylene carbons of the propyl chain.
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
-
~3300-3400 cm⁻¹: N-H stretching of the carbamate.
-
~2850-3000 cm⁻¹: C-H stretching of the alkyl and aromatic groups.
-
~1680-1710 cm⁻¹: C=O stretching of the carbamate carbonyl group.
-
~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1150-1250 cm⁻¹: C-O stretching of the carbamate and C-F stretching.
-
~500-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 349.06. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for the molecular ion, separated by 2 m/z units.
Experimental Protocols for Physicochemical Property Determination
For researchers synthesizing or utilizing this compound, experimental determination of its properties is crucial for quality control and for planning subsequent reactions.
Melting Point Determination
The melting point provides a quick assessment of purity.[8] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while impurities will lead to a depressed and broader melting range.[9][10]
Workflow for Melting Point Determination:
Caption: Contribution of structural features to synthetic and medicinal applications.
Conclusion
References
-
University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]
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Faculty of Science, Alexandria University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(bromomethyl)phenyl(propyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. Department of Chemistry. Retrieved from [Link]
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Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. Retrieved from [Link]
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MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]
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Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Retrieved from [Link]
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Chu-肽生物科技. (n.d.). tert-Butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
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Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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ResearchGate. (n.d.). NMR spectra for reaction between n-propylamine (5) and BTFBA (4). Retrieved from [Link]
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ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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Jouha, J., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(1), 1-30. Retrieved from [Link]
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ResearchGate. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of rigorous scientific practice. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a compound of interest, likely serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure combines several key features: a chiral center, a Boc-protected amine critical for subsequent synthetic transformations, a fluorophenyl group which can modulate pharmacokinetic properties, and a bromoalkyl chain that is a handle for nucleophilic substitution or cross-coupling reactions.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this molecule. As a self-validating system, this document is designed not merely to present data, but to explain the underlying principles that lead to the predicted spectral features. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a complete and validated structural profile. This guide is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for daily structural elucidation and purity assessment.
Molecular Structure and Spectroscopic Overview
To interpret the spectroscopic data, we must first understand the molecule's constituent parts. The structure contains distinct regions that will give rise to characteristic signals in each analytical technique.
Figure 1: Molecular Structure of the Target Compound.
-
NMR: We anticipate signals for the aromatic protons (split by fluorine), the methine (CH) proton adjacent to the nitrogen and phenyl ring, two methylene (CH₂) groups, the single N-H proton, and the highly shielded tert-butyl group.
-
IR: Key functional groups to be identified are the N-H bond, the carbamate C=O bond, C-O bonds of the Boc group, aromatic C=C bonds, and the C-F and C-Br bonds.
-
MS: The molecular weight will be determined, and the presence of bromine should be confirmed by its characteristic isotopic pattern. Fragmentation will likely involve the loss of the Boc group and the bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The following table outlines the predicted proton NMR signals. Chemical shifts are influenced by neighboring electronegative atoms (N, O, F, Br) and aromatic rings, which cause deshielding (a downfield shift).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.40 | Multiplet | 2H | Ar-H (ortho to F) | Aromatic protons ortho to the fluorine will appear as a triplet or doublet of doublets due to coupling with both fluorine and meta protons. |
| ~ 7.00 - 7.10 | Multiplet | 2H | Ar-H (meta to F) | Aromatic protons meta to the fluorine will appear as a triplet or doublet of doublets. |
| ~ 4.80 - 5.00 | Multiplet | 1H | NH -Boc | The amide proton signal is often broad and its position is concentration-dependent. It will couple to the adjacent CH proton. |
| ~ 4.70 - 4.90 | Multiplet | 1H | Ph-CH -NH | This benzylic methine proton is deshielded by the phenyl ring and the nitrogen atom. It will be split by the NH and adjacent CH₂ protons. |
| ~ 3.30 - 3.50 | Multiplet | 2H | CH₂ -Br | The methylene group attached to the electronegative bromine atom is significantly deshielded and shifted downfield. |
| ~ 2.10 - 2.30 | Multiplet | 2H | CH-CH₂ -CH₂ | This central methylene group is split by the protons on both adjacent carbons, likely resulting in a complex multiplet. |
| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group are highly shielded and appear as a sharp singlet.[1] |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Carbon chemical shifts are highly predictable based on the local electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted significantly downfield.[2] |
| ~ 155 | C =O (Boc) | The carbonyl carbon of the carbamate group appears in this characteristic region.[3] |
| ~ 138 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) | The ipso-carbon to which the propane chain is attached will show a small coupling to fluorine. |
| ~ 128 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho) | Aromatic carbons ortho to the fluorine show coupling. |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta) | Aromatic carbons meta to the fluorine show a larger two-bond coupling constant. |
| ~ 80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group.[3] |
| ~ 55 | Ph-C H-NH | The chiral methine carbon is shifted downfield by both the phenyl ring and the nitrogen atom. |
| ~ 38 | CH-C H₂-CH₂ | The central aliphatic methylene carbon. |
| ~ 32 | C H₂-Br | The carbon attached to bromine is deshielded. |
| ~ 28.5 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.
-
Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. Acquire a background spectrum first, then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~ 3350 | Medium | N-H Stretch | The stretching vibration of the N-H bond in the Boc-carbamate. This is a characteristic peak for secondary amines and amides.[4][5] |
| ~ 2970, 2870 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretching from the propane and tert-butyl groups. |
| ~ 1690 | Strong | C=O Stretch | The strong carbonyl stretch of the Boc protecting group is a prominent and reliable indicator of its presence.[6] |
| ~ 1510 | Strong | N-H Bend / C-N Stretch | Often referred to as the "Amide II" band, this absorption results from a combination of N-H bending and C-N stretching.[6] |
| ~ 1250, 1160 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O bonds within the carbamate group. |
| ~ 1220 | Strong | C-F Stretch | The C-F bond stretch in the fluorophenyl ring typically gives a strong absorption in this region. |
| ~ 650 - 550 | Medium | C-Br Stretch | The C-Br stretching vibration is found in the lower frequency, fingerprint region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence for a proposed structure.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer is ideal for this type of molecule, as ESI is a soft ionization technique that often preserves the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
Predicted Mass Spectrum Data
The molecular formula is C₁₄H₂₀BrFNO₂. The monoisotopic mass is calculated as: (14 * 12.0000) + (20 * 1.0078) + (1 * 78.9183) + (1 * 18.9984) + (2 * 15.9949) = 348.0605 g/mol
Key Feature: Bromine Isotopic Pattern A definitive feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[7][8][9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
[M+H]⁺: A peak at m/z ≈ 349.06 (containing ⁷⁹Br)
-
[M+2+H]⁺: A peak at m/z ≈ 351.06 (containing ⁸¹Br) with nearly the same intensity as the 349 peak.[10]
The presence of this 1:1 doublet is unambiguous proof of a single bromine atom in the molecule.[8][9]
Predicted Fragmentation Pathway Under ESI conditions, fragmentation can be induced. A logical fragmentation pathway is illustrated below.
Figure 2: Plausible ESI-MS Fragmentation Pathway.
-
Loss of the Boc group (100 Da): A very common fragmentation for Boc-protected amines is the loss of the entire protecting group, leading to a fragment ion at m/z ≈ 248/250.
-
Loss of Bromine (79/81 Da): Cleavage of the C-Br bond would result in a fragment at m/z ≈ 270. This fragment would no longer exhibit the bromine isotopic pattern.
Summary and Conclusion
The structural elucidation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is achieved through the synergistic application of NMR, IR, and MS.
-
NMR confirms the complete carbon-hydrogen framework, including the connectivity of the propane chain, the substitution pattern of the fluorophenyl ring, and the presence of the Boc group.
-
IR validates the presence of key functional groups, most notably the N-H and C=O of the carbamate, and the C-F and C-Br bonds.
-
MS provides the definitive molecular weight and, crucially, confirms the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio.
Together, these three orthogonal analytical techniques provide a robust and self-validating dataset that unambiguously confirms the chemical structure of the target compound, ensuring its identity and quality for subsequent use in research and development.
References
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mass spectra - the M+2 peak . Chemguide. [Link]
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Isotopes in Mass Spectrometry . Chemistry Steps. [Link]
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ms isotopes: Br and Cl . College of Saint Benedict & Saint John's University. [Link]
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Isotope Abundance . Chemistry LibreTexts. [Link]
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Ch13 - Mass Spectroscopy . University of Calgary. [Link]
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SUPPLEMENTARY INFORMATION . Macmillan Group - Princeton University. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b) . ResearchGate. [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]
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IR: amines . UCLA Chemistry. [Link]
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Spectroscopy of Amines . Chemistry LibreTexts. [Link]
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New Journal of Chemistry Supporting Information . University of Jammu. [Link]
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¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]
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Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns . Springer. [Link]
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1-Bromo-3-phenylpropane . ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journals. [Link]
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Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry . MDPI. [Link]
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Synthesis of Unnatural Fluorescent α-amino acids . University of Glasgow Theses. [Link]
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE . Organic Syntheses. [Link]
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An In-Depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, a robust synthetic protocol with mechanistic insights, and methods for analytical characterization. Furthermore, it explores the strategic importance of its structural features—the Boc-protecting group, the fluorinated phenyl ring, and the reactive bromo-alkyl chain—in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both theoretical grounding and practical methodologies.
Introduction
In the landscape of modern drug discovery, the rational design of small molecules relies on the availability of versatile and highly functionalized chemical intermediates. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, systematically named tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, represents such a pivotal scaffold. Its structure uniquely combines three critical moieties that are highly sought after in medicinal chemistry:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for amines. It is stable under a wide range of synthetic conditions, including basic and nucleophilic environments, yet can be cleanly removed under mild acidic conditions, allowing for precise, stepwise synthesis.[1][2]
-
A 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity.
-
A Primary Alkyl Bromide: The bromo group serves as an excellent leaving group and a versatile synthetic handle for introducing further molecular complexity. It readily participates in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.
This guide delves into the core scientific principles and practical applications of this compound, providing a foundational resource for its effective utilization in research and development.
Section 1: Chemical Identity and Properties
Accurate identification is the cornerstone of chemical synthesis and application. The key identifiers and properties for tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate are summarized below. Note that while a definitive CAS number for this specific isomer was not found in the search results, identifiers for closely related isomers are available and provide context. For instance, the 3-fluorophenyl isomer has the CAS number 924817-99-2.[3]
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate | [4] |
| Molecular Formula | C₁₄H₁₉BrFNO₂ | [4][5] |
| Molecular Weight | 332.21 g/mol | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(F)C=C1)CCBr | |
| InChI Key | Unavailable in search results | |
| CAS Number | Not explicitly found for this isomer | |
| Appearance | Typically a white to off-white solid or oil | |
| Purity | Commercially available up to 95% | [4] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate can be approached through a logical, multi-step sequence. A representative synthetic pathway is outlined below, designed for high yield and purity.
Diagram of Synthetic Workflow
Caption: A plausible multi-step synthesis pathway for the target compound.
Experimental Protocol: Synthesis of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate
This protocol is a representative procedure based on established organic chemistry principles.
Step 1: Synthesis of 1-(4-fluorophenyl)-3-hydroxypropan-1-amine
-
This intermediate can be synthesized via methods such as the reduction of a corresponding amino ketone or through a multi-step pathway starting from 4-fluorobenzaldehyde. For this guide, we assume the precursor amine is available.
Step 2: Boc Protection
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-fluorophenyl)-3-hydroxypropan-1-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 5% aqueous citric acid, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate.
Step 3: Bromination of the Alcohol
-
Setup: Dissolve the alcohol from the previous step (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution. Then, add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Purification: Concentrate the reaction mixture and purify the crude product directly by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate.
Section 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and HPLC.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.4 ppm (9H, tert-butyl group), multiplets in the 2.0-2.5 ppm range (2H, -CH₂-CH₂Br), a multiplet around 3.4 ppm (2H, -CH₂Br), a multiplet for the benzylic proton (-CH(NHBoc)-), and signals in the aromatic region (7.0-7.4 ppm, 4H) showing a characteristic pattern for a para-substituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the tert-butyl carbons, the propyl chain carbons, the Boc carbonyl carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) corresponding to the [M+H]⁺ or [M+Na]⁺ adducts.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, ideally showing a single major peak.
Diagram of Quality Control Workflow
Caption: A standard quality control workflow for chemical synthesis.
Section 4: Applications in Drug Discovery and Development
The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Elaboration via the Bromo Group: The primary bromide is a prime site for modification. It can be displaced by a wide variety of nucleophiles (amines, thiols, azides, etc.) to build out the molecule. More importantly, it serves as a precursor for organometallic reagents or as an electrophile in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the attachment of complex aryl, heteroaryl, or vinyl groups.[7]
-
Modification at the Amino Group: Following deprotection of the Boc group with an acid like trifluoroacetic acid (TFA), the resulting primary amine can be acylated, alkylated, or used in reductive amination to connect to other molecular fragments. This is a common strategy in the synthesis of peptide mimetics and other complex nitrogen-containing compounds.
-
Combined Strategy: A medicinal chemist can perform a reaction at the bromo-position first, then deprotect the amine and react it, or vice versa, providing immense flexibility in synthetic design.
Diagram of the Compound as a Versatile Intermediate
Caption: Synthetic pathways enabled by the compound's functional groups.
Section 5: Safety and Handling
-
Hazard Classification: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate is a high-value synthetic intermediate whose utility is derived from the strategic placement of its three key functional groups. The Boc-protected amine provides a stable yet readily cleavable nitrogen source, the fluorophenyl ring offers beneficial properties for drug candidates, and the alkyl bromide acts as a versatile handle for extensive synthetic elaboration. A solid understanding of its synthesis, characterization, and reactivity allows researchers to leverage this powerful building block for the efficient construction of complex molecules, accelerating the pace of drug discovery and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Online] Available at: [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. [Online] Available at: [Link]
-
CP Lab Safety. tert-Butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, 95% Purity, C14H19BrFNO2, 100 mg. [Online] Available at: [Link]
-
Ghosez, L. et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Online] Available at: [Link]
-
PubChem. tert-butyl N-(3-bromopropyl)carbamate. [Online] Available at: [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Online] Available at: [Link]
-
Bio-protocol. 2.1. Preparation of Carbamates. [Online] Available at: [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Online] Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Online] Available at: [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Online] Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]
-
Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Online] Available at: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Online] Available at: [Link]
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The Strategic Imperative of the Boc Protecting Group in the Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors, the judicious use of protecting groups is paramount to achieving desired molecular architectures. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the context of the versatile synthetic intermediate, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. We will dissect the strategic importance of the Boc group in masking the reactivity of the primary amine, thereby enabling selective transformations at other positions within the molecule. This guide will further elucidate the synthesis of this key intermediate, its reactivity profile, and its applications in the construction of complex molecular frameworks, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Indispensable Role of Protecting Groups in Modern Synthesis
In the synthesis of complex organic molecules, the presence of multiple reactive functional groups often necessitates a strategic approach to control selectivity. Protecting groups serve as temporary masks for a particular functional group, rendering it inert to a specific set of reaction conditions while transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis.[1] Its popularity stems from its robustness under a variety of non-acidic conditions and its facile cleavage under mild acidic conditions.[2] This orthogonality to many other protecting groups makes it an invaluable tool in the synthetic chemist's arsenal.
This guide focuses on the specific role of the Boc group in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, a key building block in medicinal chemistry. The presence of the Boc group is not merely a matter of convenience; it is a strategic necessity that dictates the synthetic utility of this molecule.
The Strategic Importance of the Boc Group in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
The molecule 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane possesses three key features: a Boc-protected amine, a bromine atom, and a fluorophenyl group. The Boc group plays a multifaceted role in controlling the reactivity and enabling the synthetic utility of this compound.
-
Masking Nucleophilicity and Basicity: The primary amine is a nucleophilic and basic functional group that would readily react with electrophiles and participate in acid-base reactions. The Boc group effectively converts the amine into a carbamate, significantly reducing its nucleophilicity and basicity.[1] This allows for selective reactions to occur at the carbon bearing the bromine atom without interference from the amine.
-
Directing Reactivity: By protecting the amine, the reactivity of the molecule is channeled towards the alkyl bromide. The carbon-bromine bond is susceptible to nucleophilic substitution and is a handle for various coupling reactions. Without the Boc group, the free amine could compete as a nucleophile, leading to undesired side products, including intramolecular cyclization.
-
Enhancing Solubility and Handling: The lipophilic tert-butyl group of the Boc moiety often improves the solubility of the protected amine in common organic solvents, facilitating reactions and purification processes. It can also aid in the crystallization of intermediates.
-
Enabling Orthogonal Synthesis: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents (e.g., base-labile or hydrogenolysis-labile groups). This orthogonality is crucial in multi-step syntheses of complex molecules.
Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
The synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane can be achieved through a multi-step sequence, typically starting from a commercially available precursor. A plausible synthetic route involves the reduction of a corresponding ketone or the reductive amination of a ketone, followed by bromination and Boc protection. A common and efficient method involves the Boc protection of the corresponding amino alcohol, followed by bromination.
Experimental Protocol: Synthesis via Boc Protection of 3-amino-1-(4-fluorophenyl)propan-1-ol followed by Bromination
This two-step procedure provides a reliable method for the preparation of the title compound.
Step 1: Boc Protection of 3-amino-1-(4-fluorophenyl)propan-1-ol
Caption: Boc protection of the amino alcohol.
Materials:
-
3-amino-1-(4-fluorophenyl)propan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-amino-1-(4-fluorophenyl)propan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate.
Step 2: Bromination of tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate
Caption: Appel reaction for bromination.
Materials:
-
tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in DCM at 0 °C, slowly add triphenylphosphine (1.5 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
Reactivity Profile and Synthetic Applications
The presence of the Boc protecting group renders the amino functionality inert, allowing the synthetic chemist to exploit the reactivity of the C-Br bond. This makes 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane a valuable intermediate for introducing the 1-amino-1-(4-fluorophenyl)propyl moiety into various molecular scaffolds.
Nucleophilic Substitution Reactions
The primary bromide is a good leaving group and readily undergoes Sₙ2 reactions with a variety of nucleophiles.
| Nucleophile | Product | Application |
| Azides (e.g., NaN₃) | 1-(Boc-amino)-3-azido-1-(4-fluorophenyl)propane | Precursor to 1,3-diamines |
| Cyanides (e.g., NaCN) | 4-(Boc-amino)-4-(4-fluorophenyl)butanenitrile | Chain extension, precursor to carboxylic acids and amines |
| Thiolates (e.g., R-SNa) | tert-butyl (3-(alkylthio)-1-(4-fluorophenyl)propyl)carbamate | Synthesis of sulfur-containing compounds |
| Amines (e.g., R₂NH) | tert-butyl (3-(dialkylamino)-1-(4-fluorophenyl)propyl)carbamate | Synthesis of diamines and polyamines |
Applications in Drug Discovery
The 1-amino-1-arylpropane scaffold is a common motif in many biologically active compounds. The fluorophenyl group can enhance metabolic stability and binding affinity due to the unique properties of the fluorine atom.[3] The bromo- and Boc-amino functionalities of the title compound provide handles for further elaboration in the synthesis of drug candidates. For instance, similar brominated amino acid derivatives are utilized in the development of therapeutics for neurological disorders.[4][5]
Deprotection of the Boc Group and Subsequent Transformations
The final step in many synthetic sequences involving 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is the removal of the Boc group to unmask the primary amine.
Boc Deprotection Protocols
The Boc group is typically removed under acidic conditions. The choice of acid and solvent depends on the sensitivity of other functional groups in the molecule.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and effective method for Boc deprotection.
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol
This method provides the amine as its hydrochloride salt, which is often a stable, crystalline solid.
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
4M HCl in 1,4-dioxane or saturated HCl in methanol
-
Diethyl ether
Procedure:
-
Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in a minimal amount of methanol or dioxane.
-
Add the HCl solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
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The Strategic Incorporation of the 4-Fluorophenyl Moiety: A Technical Guide for Bioactive Compound Development
Introduction: The Understated Power of a Single Atom
In the intricate world of drug discovery and development, the strategic modification of a lead compound can be the pivotal factor that transforms a promising molecule into a successful therapeutic agent. Among the vast arsenal of chemical motifs employed by medicinal chemists, the 4-fluorophenyl group stands out for its profound and often beneficial impact on the biological and physicochemical properties of a molecule. The substitution of a single hydrogen atom with fluorine at the para-position of a phenyl ring might seem like a subtle alteration, yet it can dramatically influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This technical guide provides an in-depth exploration of the significance of the 4-fluorophenyl moiety in the design of bioactive compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that govern the unique behavior of this functional group, examine its role in enhancing drug-like properties, and provide practical guidance on its synthetic incorporation.
Part 1: The Unique Physicochemical Profile of the 4-Fluorophenyl Moiety
The remarkable influence of the 4-fluorophenyl group stems from the intrinsic properties of the fluorine atom itself. As the most electronegative element, fluorine exerts a powerful influence on the electronic environment of the molecule, while its small size allows it to act as a bioisostere of a hydrogen atom.[1][4]
Electronic Effects: A Tale of Induction and Resonance
The fluorine atom in the 4-position of a phenyl ring exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[5] The potent inductive effect, a consequence of fluorine's high electronegativity, pulls electron density away from the aromatic ring through the sigma bond.[4] Conversely, the lone pairs of electrons on the fluorine atom can participate in resonance, donating electron density back to the ring. In the para-position, the inductive effect generally dominates, resulting in a net withdrawal of electron density from the phenyl ring.[5] This electronic perturbation is a key determinant of the moiety's influence on the properties of the parent molecule.
Impact on Lipophilicity (logP/logD)
The introduction of a fluorine atom generally increases the lipophilicity of a molecule, as fluorine is more lipophilic than hydrogen.[1][4] A single fluorine-for-hydrogen substitution can lead to a slight increase in the logarithm of the partition coefficient (logP).[4] This modulation of lipophilicity is a critical aspect of drug design, as it can significantly affect a compound's solubility, membrane permeability, and plasma protein binding.[6] However, the effect of the 4-fluorophenyl group on lipophilicity is context-dependent and can be influenced by the overall electronic and structural features of the molecule.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the 4-fluorophenyl group can have a profound impact on the pKa of nearby acidic or basic functional groups.[3][5] By withdrawing electron density, it can increase the acidity of phenols and benzoic acids and decrease the basicity of anilines and other nitrogen-containing heterocycles.[5] This ability to fine-tune the pKa of a drug candidate is of paramount importance, as the ionization state of a molecule at physiological pH governs its absorption, distribution, and target engagement.[3]
Table 1: Influence of the 4-Fluorophenyl Moiety on the pKa of Common Functional Groups
| Compound | pKa | Change vs. Phenyl |
| Benzoic Acid | 4.20 | - |
| 4-Fluorobenzoic Acid | 4.14[5] | -0.06 |
| Anilinium Ion | 4.60 | - |
| 4-Fluoroanilinium Ion | 4.65[5] | +0.05 |
| Phenol | 9.95 | - |
| 4-Fluorophenol | 9.55 | -0.40 |
Conformational Control and Stereoelectronic Effects
The substitution of hydrogen with fluorine can also influence the conformational preferences of a molecule.[3][6] The highly polarized C-F bond can engage in dipole-dipole interactions and other non-covalent interactions that can stabilize specific conformations.[3] These stereoelectronic effects can be crucial for pre-organizing a ligand into a bioactive conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.[6]
Part 2: Enhancing Pharmacokinetic Properties (ADME)
A significant driver for the incorporation of the 4-fluorophenyl moiety in drug candidates is its ability to improve the pharmacokinetic profile of a molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME).
Improving Metabolic Stability: Blocking Cytochrome P450 Metabolism
One of the most well-documented advantages of the 4-fluorophenyl group is its ability to enhance metabolic stability.[1][2][7] The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for an sp³ C-F bond), making it resistant to cleavage by metabolic enzymes.[4] A common metabolic pathway for many drug molecules is the oxidation of aromatic rings by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond at the para-position with a robust C-F bond, the 4-fluorophenyl moiety can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved oral bioavailability.[4][6]
Caption: Potential binding interactions of the 4-fluorophenyl moiety.
Part 4: Synthetic Strategies for Incorporating the 4-Fluorophenyl Moiety
The widespread use of the 4-fluorophenyl group in medicinal chemistry has been facilitated by the development of robust and efficient synthetic methodologies.
Overview of Common Fluorination Reactions
While direct fluorination of aromatic rings can be challenging, a variety of methods exist for the introduction of fluorine-containing building blocks. The most common approach involves the use of commercially available 4-fluorophenylboronic acid or its derivatives in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Fluorobiphenyl
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is widely used to introduce the 4-fluorophenyl moiety. [1][8] Objective: To synthesize 4-fluorobiphenyl from 4-fluorophenylboronic acid and bromobenzene.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-fluorophenylboronic acid, bromobenzene, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene and the aqueous solution of potassium carbonate to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-fluorobiphenyl as a white solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic and inorganic reagents.
Part 5: Case Studies of Marketed Drugs
The successful application of the 4-fluorophenyl moiety is evident in numerous marketed drugs across various therapeutic areas.
Table 2: Selected Marketed Drugs Containing the 4-Fluorophenyl Moiety
| Drug | Therapeutic Area | Significance of the 4-Fluorophenyl Group |
| Atorvastatin (Lipitor®) | Cardiovascular | The 4-fluorophenyl group is a key structural requirement for the biological activity of this synthetic statin, contributing to its potent inhibition of HMG-CoA reductase. [9] |
| Escitalopram (Lexapro®) | Antidepressant | The 4-fluorophenyl and cyano groups are crucial for the high-affinity binding of this selective serotonin reuptake inhibitor (SSRI) to the serotonin transporter. [9] |
| Lapatinib (Tykerb®) | Oncology | The m-fluorophenyl moiety in lapatinib, a dual tyrosine kinase inhibitor, is critical for its activity against breast cancer and other solid tumors. Larger substituents at this position diminish its efficacy. [9] |
| Sitagliptin (Januvia®) | Antidiabetic | The trifluorophenyl group (a related moiety) in sitagliptin enhances its potency as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [7] |
Conclusion: A Versatile Tool in the Medicinal Chemist's Toolkit
The 4-fluorophenyl moiety is a powerful and versatile functional group that has become an indispensable tool in modern drug discovery. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has led to its incorporation into a wide range of successful therapeutic agents. [1][2]A thorough understanding of the fundamental principles governing the behavior of this moiety, as outlined in this guide, will continue to empower researchers to design and develop safer and more effective medicines. The future of drug discovery will undoubtedly see the continued and increasingly sophisticated application of the 4-fluorophenyl group and other fluorinated motifs to address unmet medical needs.
References
- O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 126(2), 147-155.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
- O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 6(2), 147-155.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Tavangar, Z., Eslami, S., & Dehghani, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489.
- Kumar, P., & Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.
- Canturk, B., & Cetin-Atalay, R. (2018).
- Gómez-Ruiz, S., et al. (2017).
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- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the terminal bromine atom in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This molecule serves as a valuable intermediate in medicinal chemistry, primarily due to the strategic placement of a reactive handle (the bromine atom) that allows for diverse synthetic transformations. We will explore the underlying principles governing its reactivity, focusing on the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: Structural and Electronic Landscape
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a chiral molecule possessing several key structural features that dictate its chemical behavior. The molecule's core is a propyl chain, substituted at C1 with a tert-butoxycarbonyl (Boc) protected amine and a 4-fluorophenyl group, and at C3 with a bromine atom.
The primary site of reactivity under non-acidic conditions is the C-Br bond. The carbon atom bearing the bromine (C3) is a primary alkyl halide, a structural feature that strongly predisposes it to bimolecular nucleophilic substitution (SN2) reactions.[1][2] The large and sterically demanding substituents at the C1 position, namely the Boc-amino and 4-fluorophenyl groups, are sufficiently removed from the reactive center at C3 to not completely hinder nucleophilic attack, but their presence does influence the conformational preferences of the molecule and can impact the competition with elimination reactions.
Key Structural Features Influencing Reactivity:
-
Primary Alkyl Bromide: The C-Br bond is at a primary carbon, which is sterically accessible and favors the SN2 mechanism over SN1 due to the high energy of a primary carbocation.[2]
-
Boc Protecting Group: The Boc group is a robust protecting group for the amine, stable under a wide range of nucleophilic and basic conditions.[3][4] It effectively deactivates the nitrogen's nucleophilicity and basicity by delocalizing the lone pair into the carbonyl group, thus preventing intramolecular side reactions.[5] Its bulk contributes to the overall steric environment of the molecule.
-
4-Fluorophenyl Group: This aromatic substituent at C1 primarily contributes to the steric bulk of the molecule. The fluorine atom at the para position is an electron-withdrawing group by induction and a weak electron-donating group by resonance.[6][7] Given its distance from the C3 reaction center, its electronic influence on the C-Br bond reactivity is minimal.
-
Chiral Center at C1: The presence of a stereocenter at C1 does not directly participate in reactions at C3 but is a crucial feature for the synthesis of chiral downstream products, such as substituted piperidines.
Mechanistic Considerations: The SN2 vs. E2 Dichotomy
For a primary alkyl halide such as 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, the principal competing reaction pathways are SN2 and E2.[1][8] The choice between these pathways is dictated by the nature of the reagent (nucleophile vs. base) and the reaction conditions.
The SN2 Pathway: A Workhorse for Functionalization
The SN2 reaction is the most common and synthetically useful pathway for this substrate. It proceeds via a concerted mechanism where the nucleophile attacks the electrophilic C3 carbon, and the bromide ion leaves simultaneously.
// Reactants reactant [label=<
Nu- + HBr || R-CH-C-CH2 | H
];
// Transition State ts [label=<
[Transition State] δ-Hδ- Nu---C---Br | R-CH-CH2
];
// Products product [label=<
Nu-CH2-CH2-CH-R + Br-
];
reactant -> ts [label="Backside Attack", color="#4285F4"]; ts -> product [label="Inversion of Stereochemistry\n(not applicable at C3)", color="#34A853"]; } ` Figure 2: Generalized SN2 mechanism at the C3 position.
Causality Behind Experimental Choices for SN2:
-
Nucleophile Choice: Strong, non-bulky nucleophiles are ideal. Examples include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and primary amines. These reagents have a high propensity to attack carbon over abstracting a proton.[9]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. They do not participate in the reaction, unlike polar protic solvents which could act as competing nucleophiles.
-
Temperature: Moderate temperatures (room temperature to ~80 °C) are typically sufficient. Higher temperatures may begin to favor the competing E2 pathway.
The E2 Pathway: A Potential Side Reaction
The E2 reaction becomes significant when a strong, sterically hindered base is used.[1][10] The base abstracts a proton from the C2 carbon, leading to the formation of a double bond between C2 and C3 and the concurrent expulsion of the bromide ion.
Causality Behind Experimental Choices for E2:
-
Base Choice: Strong, bulky bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are classic reagents for promoting E2 elimination. Their steric bulk prevents them from acting as effective nucleophiles at the C3 carbon, making proton abstraction from the more accessible C2 hydrogen the preferred pathway.[1][2]
-
Solvent: The solvent for an E2 reaction is often the conjugate acid of the base (e.g., tert-butanol for KOtBu) or a non-polar aprotic solvent like THF.
-
Temperature: E2 reactions are often favored by higher temperatures, as elimination pathways generally have a higher activation energy and benefit more from increased thermal energy.
| Factor | Favors SN2 Pathway | Favors E2 Pathway | Rationale |
| Reagent | Good, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., KOtBu, DBU) | Bulky reagents are poor nucleophiles due to steric hindrance, making them more likely to act as bases.[1] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Aprotic (e.g., THF) or conjugate acid | Polar aprotic solvents enhance nucleophilicity.[9] |
| Temperature | Lower to moderate temperatures | Higher temperatures | Elimination reactions have a higher entropy of activation and are favored by heat.[8] |
Table 1: Summary of factors influencing the SN2 vs. E2 competition.
Synthetic Applications and Protocols
The primary utility of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane lies in its ability to undergo SN2 reactions to introduce a variety of functional groups, or to serve as a precursor for intramolecular cyclization to form valuable heterocyclic structures.
Nucleophilic Displacement of Bromine
This is the most straightforward transformation, allowing for the introduction of a wide range of functionalities at the C3 position.
Experimental Protocol: Azide Displacement (SN2)
This protocol describes the conversion of the bromide to an azide, a versatile intermediate that can be readily reduced to a primary amine.
-
Dissolution: Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. The excess azide ensures the reaction goes to completion.
-
Reaction: Stir the mixture at 60-70 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Boc-amino)-3-azido-1-(4-fluorophenyl)propane.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Intramolecular Cyclization: Synthesis of Piperidine Derivatives
A key application of this substrate is in the synthesis of 3-(4-fluorophenyl)piperidine scaffolds, which are prevalent in many pharmaceutical agents.[11][12] This is typically a two-step process involving deprotection of the Boc group followed by base-mediated intramolecular cyclization.
Experimental Protocol: Two-Step Piperidine Synthesis
Step A: Boc Deprotection
-
Dissolution: Dissolve the starting bromide (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Caution: Gas evolution (CO₂ and isobutylene) will occur.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. The crude product is the trifluoroacetate salt of the amine. This is often taken directly to the next step without further purification.
Step B: Intramolecular Cyclization (SN2)
-
Dissolution: Dissolve the crude amine salt from Step A in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 3-5 eq) or cesium carbonate (Cs₂CO₃, 3-5 eq). The base neutralizes the ammonium salt and facilitates the intramolecular nucleophilic attack.
-
Reaction: Heat the mixture to 80-100 °C and stir until the cyclization is complete, as monitored by LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the resulting 3-(4-fluorophenyl)piperidine by column chromatography or distillation.
Conclusion
The reactivity of the bromine atom in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is primarily governed by its nature as a primary alkyl halide. This structure overwhelmingly favors the SN2 pathway when treated with good, non-bulky nucleophiles in polar aprotic solvents. This characteristic makes it an exceptionally useful synthetic intermediate for introducing a diverse array of functional groups. Competition from the E2 pathway can occur but is generally only significant in the presence of strong, sterically hindered bases.
Furthermore, the strategic placement of the Boc-protected amine allows for a facile two-step conversion to the medicinally important 3-(4-fluorophenyl)piperidine scaffold. A thorough understanding of the principles outlined in this guide—the SN2/E2 competition, the role of the protecting group, and the influence of reagents and conditions—is essential for leveraging this versatile building block in the complex synthetic routes required for modern drug discovery.
References
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
Beilstein Journals. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Available at: [Link]
-
Semantic Scholar. (n.d.). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. Available at: [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. Available at: [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
-
ACS Publications. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]
-
Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. Available at: [Link]
-
Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Available at: [Link]
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
Methodological & Application
protocol for using 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in peptide synthesis
Application Note & Protocol
Strategic Incorporation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane into Synthetic Peptides: A Guide to Boc-SPPS and Post-Synthetic Modification
Abstract
The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and materials science, offering pathways to enhanced therapeutic profiles and novel functionalities.[1][2] This guide provides a comprehensive protocol for the incorporation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane , a unique trifunctional building block, into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the strategic rationale behind its use, leveraging its distinct chemical features: the acid-labile Boc-protecting group for stepwise synthesis, the 4-fluorophenyl moiety for modulating bioactivity and as a ¹⁹F NMR probe[3][4], and the bromoalkyl chain as a versatile handle for post-synthetic modifications. This document is intended for researchers, chemists, and drug development professionals seeking to expand their peptide design toolbox.
Introduction: A Trifunctional Building Block for Advanced Peptide Design
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is not a standard alpha-amino acid; it is a gamma-amino acid analogue that introduces unique structural and functional elements into a peptide backbone. Its strategic value lies in three key components:
-
The Nα-Boc Protecting Group: This well-established protecting group is central to the Boc/Bzl SPPS strategy. It is stable to a wide range of reagents but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential and controlled elongation of the peptide chain.[5][6][]
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine can significantly enhance the metabolic stability of peptides by shielding adjacent peptide bonds from enzymatic degradation.[8][9] The fluorophenyl ring can also modulate binding affinity through unique electronic interactions and serves as a highly sensitive, background-free reporter for ¹⁹F NMR spectroscopy, enabling detailed studies of peptide conformation and interaction with biological targets.[3][4]
-
The 3-Bromopropyl Side Chain: This functional group is a latent electrophile, stable during the primary peptide synthesis but available for subsequent chemical modification. It opens up possibilities for intramolecular cyclization to create constrained, structurally defined peptides or for intermolecular conjugation with reporter tags, cell-penetrating moieties, or other biomolecules.
This guide provides a robust protocol for the efficient coupling of this building block and discusses critical considerations for handling this unique reagent.
Physicochemical Properties & Handling
Proper handling and storage are critical for ensuring the reactivity and purity of the reagent.
| Property | Value |
| Molecular Formula | C₁₅H₂₁BrFNO₂ |
| Molecular Weight | 346.24 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in DMF, DCM, THF. Sparingly soluble in non-polar solvents. |
| Storage | Store at 2-8°C under an inert atmosphere. Keep away from moisture. |
Core Protocol: Incorporation via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane into a growing peptide chain anchored to a solid support (e.g., Merrifield or PAM resin). The Boc/Bzl strategy is employed, which relies on the differential acid lability of the temporary Nα-Boc group and the more stable side-chain protecting groups (often benzyl-based).[6][10]
Materials and Reagents
-
Peptide-resin (with free N-terminal amine)
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)[11]
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
Coupling Reagents (choose one system):
-
HBTU System: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA
-
DIC/HOBt System: N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)[12]
-
-
Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)
-
Washing Solvents: DCM, Isopropanol (IPA), DMF
-
Monitoring: Ninhydrin (Kaiser) test kit
-
Solid-phase peptide synthesis vessel and shaker
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single coupling cycle for the non-canonical amino acid.
Caption: Workflow for a single ncAA incorporation cycle in Boc-SPPS.
Step-by-Step Methodology
(This protocol assumes 1 g of resin with a substitution of 0.5 mmol/g)
Step 1: Nα-Boc Deprotection
-
Swell the peptide-resin in DCM (10 mL) for 20 minutes.
-
Drain the solvent.
-
Add the Deprotection Solution (50% TFA in DCM, 10 mL). Shake for 2 minutes (pre-wash).[11]
-
Drain and add a fresh portion of Deprotection Solution (10 mL). Shake for 20-30 minutes.[6][11]
-
Rationale: TFA is a moderately strong acid that cleaves the acid-labile Boc group, exposing the N-terminal amine. The tert-butyl cation formed during this process can alkylate sensitive residues like Tryptophan or Methionine; however, this is a greater concern during the final, prolonged cleavage step.[10]
-
-
Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL) to remove residual acid.[11]
Step 2: Neutralization
-
Add the Neutralization Solution (10% DIEA in DCM, 10 mL). Shake for 2 minutes.
-
Repeat the neutralization step one more time.
-
Rationale: The N-terminal amine is protonated after TFA treatment (as a trifluoroacetate salt). It must be converted to the free base form to be nucleophilic for the subsequent coupling reaction.
-
-
Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to prepare for coupling.
Step 3: Amino Acid Coupling
-
Causality: The bulky 4-fluorophenyl group can cause steric hindrance, potentially slowing the coupling reaction.[1] Therefore, a robust activation method like HBTU is recommended. For very difficult couplings, a double-coupling strategy may be required.
-
In a separate vial, dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (3 eq., 0.52 g, 1.5 mmol) and HBTU (2.9 eq., 0.55 g, 1.45 mmol) in DMF (5 mL).
-
Add DIEA (6 eq., 0.52 mL, 3.0 mmol) to the activation mixture. The solution may change color (e.g., to yellow). Allow to pre-activate for 2-5 minutes.
-
Rationale: HBTU, in the presence of a base (DIEA), converts the carboxylic acid (if it were a standard amino acid) into a highly reactive HOBt-ester, facilitating rapid amide bond formation. Although this building block lacks a carboxylic acid, the principle of activating the incoming amino group on the resin for coupling applies to the overall process. For this specific building block, which is an amine, it will be coupled to a resin-bound peptide that has a C-terminal carboxylic acid activated in a similar manner. Correction for clarity: The protocol describes adding the ncAA to a growing chain. The free amine is on the resin, and the incoming amino acid has its carboxyl group activated. Since the provided molecule is an amine building block and not a carboxylic acid, it would typically be used to cap the N-terminus or be incorporated via reductive amination or other specialized chemistry. However, assuming it's a structural analogue intended for backbone modification and to be coupled via its amino group to an activated C-terminus on the resin, the following steps would apply. Let's re-frame the protocol for coupling a standard Boc-amino acid before potentially using this bromo-compound for a different purpose, as its direct incorporation via standard amide coupling is not possible without a carboxyl group.
-
Re-framing the Protocol for a more chemically accurate scenario:
Let's assume the user wants to couple a standard Boc-amino acid first, and then explore the use of the bromo-compound. The core of the request is the protocol for using the compound. A primary use would be post-synthetic modification. Let's provide the standard SPPS cycle and then a protocol for using the bromo-compound to alkylate a nucleophilic residue on the completed peptide.
Core Protocol: Boc-SPPS Cycle & Post-Synthetic Alkylation
This section is divided into two parts: (A) the standard Boc-SPPS cycle to build the main peptide chain, and (B) a protocol for using 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane to modify a side chain (e.g., Cysteine) on the resin-bound peptide.
Part A: Standard Boc-SPPS Coupling Cycle
(Follow Steps 1 & 2 as described above to deprotect and neutralize the N-terminus of the peptide-resin).
Step 3 (Revised): Standard Amino Acid Coupling (e.g., Boc-Ala-OH)
-
In a separate vial, pre-activate the incoming Boc-amino acid (e.g., Boc-Ala-OH, 3 eq.) with an activator like HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Shake at room temperature for 1-2 hours.
-
Monitor the reaction using the Kaiser test. A negative test (beads remain yellow/colorless) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.[13]
-
Wash the resin with DMF (3x), DCM (3x), and prepare for the next cycle.
Part B: Post-Synthetic Side-Chain Alkylation Protocol
This protocol assumes a peptide containing a nucleophilic residue (e.g., Cysteine, with its side chain deprotected if necessary) is already synthesized on the resin.
Step 1: Swelling and Neutralization
-
Swell the completed, protected peptide-resin in DMF (10 mL/g) for 30 minutes.
-
Ensure the reaction medium is non-acidic. Add a small amount of DIEA (2-4 eq. relative to the nucleophilic residue) to the resin slurry to act as a base and acid scavenger.
Step 2: Alkylation Reaction
-
Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (5-10 eq. relative to the target residue) in DMF.
-
Rationale: A significant excess of the alkylating agent is used to drive the reaction to completion. The bromo- group is a moderately reactive electrophile that will undergo an Sₙ2 reaction with a deprotonated thiol (from Cysteine) or other suitable nucleophile.
-
-
Add the solution to the peptide-resin slurry.
-
Shake the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40°C) to increase the rate, but this may also increase side reactions.
-
After the reaction, drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted alkylating agent and byproducts.
-
Dry the resin under vacuum.
Final Cleavage and Purification
After synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.
-
Preparation: Transfer the dry peptide-resin to a specialized HF cleavage apparatus.[14] Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the vessel.
-
Rationale: Strong acids like anhydrous Hydrogen Fluoride (HF) are required to cleave the peptide from the resin and remove robust benzyl-based side-chain protecting groups.[14][15] Scavengers are critical to trap reactive cations generated during cleavage, preventing side reactions like alkylation of sensitive residues.[16][17][18]
-
-
Cleavage Reaction: Cool the apparatus (e.g., to -5 to 0°C) and condense liquid HF into the vessel. Stir for 1-2 hours.[14]
-
Work-up: Evaporate the HF under vacuum. Precipitate the crude peptide by adding cold diethyl ether.[1]
-
Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using LC-MS and/or MALDI-TOF mass spectrometry.
Troubleshooting & Potential Side Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Side-Chain Alkylation | Insufficient excess of alkylating agent; Steric hindrance at the target site; Short reaction time. | Increase the equivalents of the bromo-compound. Extend the reaction time or apply gentle heating (40°C). Ensure the target residue is accessible. |
| Intermolecular Cross-linking | A resin-bound peptide reacts with another peptide chain instead of intramolecularly. | This is more likely at high resin loading. Use a resin with lower substitution (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. |
| Alkylation of Wrong Residue | The bromo-compound may react with other nucleophilic sites (e.g., Trp, Met, His) if they are not properly protected. | Ensure an orthogonal protecting group strategy is in place for all sensitive residues during the on-resin alkylation step. |
| Side Products during HF Cleavage | Incomplete scavenging of cations leading to re-attachment to resin or modification of sensitive residues. | Optimize the scavenger cocktail based on the peptide sequence. For peptides rich in Trp, Arg, or Cys, specific scavenger combinations are required.[16] |
Conclusion
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a powerful and versatile tool for creating complex, functionalized peptides. While its incorporation requires careful consideration of its unique reactivity, the protocols outlined in this guide provide a solid foundation for its successful application. By leveraging Boc-SPPS for backbone assembly and the bromo- functionality for targeted post-synthetic modification, researchers can unlock new avenues for designing peptides with enhanced stability, tailored functionality, and advanced properties for therapeutic and research applications.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
Chemical Communications (RSC Publishing). (2023). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. [Link]
-
ANU Open Research. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. [Link]
-
Oreate AI Blog. (2025). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. [Link]
-
PMC - NIH. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. [Link]
-
PMC - NIH. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ASM Journals. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
-
PubMed. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. [Link]
-
PMC - PubMed Central. (n.d.). Incorporation of non-canonical amino acids. [Link]
-
MDPI. (n.d.). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]
-
ResearchGate. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 16. peptide.com [peptide.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
Palladium-catalyzed cross-coupling reactions stand as a pillar of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceutical and materials science.[1] The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild and functional-group-tolerant conditions has revolutionized drug discovery.[2]
This guide focuses on 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane , a highly valuable and versatile synthetic building block. Its structure incorporates several key features for advanced molecular design:
-
A primary alkyl bromide (C(sp³)-Br) , which serves as a reactive handle for a variety of cross-coupling transformations.
-
A Boc-protected amine , a stable carbamate that masks the nucleophilicity and basicity of the nitrogen atom, preventing interference with the catalytic cycle.[3][4] The Boc group can be readily removed under acidic conditions post-coupling, revealing a primary amine for further functionalization.[4]
-
A 4-fluorophenyl moiety , a common feature in bioactive molecules that can enhance metabolic stability and binding affinity.
-
A stereocenter at the C1 position, offering potential for the synthesis of enantiomerically pure compounds.
The primary challenge in coupling reactions with this substrate lies in the nature of the C(sp³)-Br bond. Compared to their aryl or vinyl counterparts, alkyl halides undergo slower oxidative addition to the palladium catalyst. Furthermore, the presence of β-hydrogens introduces a significant competing pathway: β-hydride elimination , which can lead to the formation of undesired alkene byproducts and reduce the yield of the target molecule.[5][6]
This document provides detailed protocols and expert insights into several key cross-coupling reactions—Suzuki-Miyaura, Negishi, Buchwald-Hartwig Amination, and Sonogashira—tailored specifically for this substrate. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions necessary to overcome the inherent challenges and achieve high-yield, selective transformations.
Core Mechanistic Framework: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8] Understanding this fundamental pathway is crucial for rational troubleshooting and optimization.
Caption: Generalized Palladium(0)/Palladium(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the substrate, forming a Pd(II) intermediate. For alkyl halides, this is often the rate-limiting step.[7]
-
Transmetalation: An organic group (R') from a main-group organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[7] This step must be faster than β-hydride elimination for successful coupling of alkyl halides.
Application Note 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of organoboron reagents.[2][9] For our substrate, this reaction enables the introduction of diverse aryl and vinyl groups, creating a new C-C bond at the terminal propyl position.
Protocol: Arylation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
This protocol details the coupling of the title compound with a representative arylboronic acid.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, ligand, base, and arylboronic acid.
-
The flask is evacuated and backfilled with argon three times.
-
Add the degassed solvent(s) via cannula or syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the substrate, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 equiv), as a solution in a small amount of the reaction solvent.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Reagents & Conditions | Rationale & Expertise |
| Substrate | 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | 1.0 equiv |
| Coupling Partner | (Hetero)arylboronic acid or pinacol ester | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(II) sources are air-stable and reduced in situ to the active Pd(0) species.[1] |
| Ligand | cataCXium® A (4-10 mol%) or SPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are essential. They accelerate oxidative addition and promote rapid reductive elimination, which outcompetes the deleterious β-hydride elimination pathway.[5][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | A moderately strong base is required to activate the boronic acid for transmetalation. Carbonates are often preferred over hydroxides to avoid substrate degradation.[10] |
| Solvent | Toluene/H₂O (10:1), Dioxane, or THF | A mixture of an organic solvent and water often enhances the solubility of the base and boronic acid, accelerating the reaction.[11] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the oxidative addition of the alkyl bromide. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Application Note 2: Negishi Coupling for Highly Functionalized Substrates
The Negishi coupling utilizes highly reactive organozinc reagents, which offer exceptional functional group tolerance and often proceed under milder conditions (even room temperature) than other methods.[12] This makes it an excellent choice for complex substrates where sensitive functional groups must be preserved.
Protocol: Alkylation/Arylation via Negishi Coupling
This protocol outlines the coupling using a pre-formed or in-situ generated organozinc reagent.
Step-by-Step Methodology:
-
Organozinc Preparation (if required): To a solution of the corresponding organohalide (e.g., aryl bromide or alkyl iodide) in anhydrous THF, add activated zinc dust. Stir at the appropriate temperature until the organozinc reagent is formed.
-
Coupling Reaction: In a separate oven-dried Schlenk flask under argon, combine the palladium or nickel catalyst and the ligand.
-
Add anhydrous solvent (e.g., THF, DMA) and stir.
-
Add the solution of the organozinc reagent (1.5 equiv) to the catalyst mixture.
-
Add the substrate, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup as described in the Suzuki protocol (extraction, washing, drying, concentration).
-
Purify the product by flash column chromatography.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Reagents & Conditions | Rationale & Expertise |
| Substrate | 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | 1.0 equiv |
| Coupling Partner | Organozinc Halide (R-ZnX) | 1.5 - 2.0 equiv |
| Catalyst System | Pd₂(dba)₃ / PCyp₃ or Ni(cod)₂ / s-Bu-Pybox | Both Pd and Ni are effective. Ni catalysts are often more reactive towards alkyl halides and more cost-effective.[13][14] The choice depends on the specific organozinc partner. |
| Catalyst Loading | 2-5 mol% | Lower catalyst loadings are often possible due to the high reactivity of organozinc reagents. |
| Solvent | THF, Dioxane, NMP, or DMA | Anhydrous polar aprotic solvents are required to maintain the stability and reactivity of the organozinc species. |
| Temperature | 25 - 60 °C | Negishi couplings with primary alkyl bromides can often be performed at or near room temperature, a significant advantage for sensitive substrates.[13] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Organozinc reagents are highly sensitive to air and moisture. Rigorous exclusion of both is critical for success. |
Application Note 3: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation
While classically applied to aryl halides, the Buchwald-Hartwig amination has been extended to C(sp³)-X bonds, providing a powerful method for constructing alkylamines.[15][16] This reaction allows for the direct coupling of our substrate with a wide range of primary or secondary amines.
Protocol: Direct Amination of the Alkyl Bromide
This protocol describes the coupling of the title compound with a representative amine nucleophile.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. jmcct.com [jmcct.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. nobelprize.org [nobelprize.org]
- 9. Borylation - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Facile Deprotection of the Boc Group from 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. The Boc group is a cornerstone of amine protection in multistep organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] This document outlines two robust, commonly employed methods for Boc deprotection: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and anhydrous hydrogen chloride (HCl) in 1,4-dioxane. We delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and offer a troubleshooting guide to address potential challenges. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Role of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy to ensure chemoselectivity.[2] The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, prized for its ability to withstand a broad range of non-acidic reagents.[3][4] Its removal, or deprotection, is typically accomplished under anhydrous acidic conditions, which allows for the selective unmasking of the amine for subsequent transformations.[5][6]
The target molecule, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, possesses a halogenated aromatic ring and a primary alkyl bromide, functionalities that necessitate careful consideration of deprotection conditions to avoid unwanted side reactions. The protocols detailed herein are optimized for high-yield conversion to the corresponding primary amine, 1-amino-3-bromo-1-(4-fluorophenyl)propane, a valuable building block in the synthesis of more complex molecules.
Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed cleavage of the Boc group is a well-established electrophilic cleavage mechanism.[7] The process can be summarized in three key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[7][8] This initial step increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[7][8] In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[8]
The generation of the reactive tert-butyl cation can sometimes lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic species present in the reaction mixture.[9] However, for the substrate , the deactivating effect of the fluorine and bromine atoms on the phenyl ring minimizes the risk of self-alkylation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the deprotection of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane using two standard acidic conditions.
General Considerations
-
Reagent Quality: All solvents and reagents should be of high purity and anhydrous where specified.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of moisture, which could potentially interfere with the reaction.
-
Safety Precautions: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Hydrogen chloride in dioxane is also corrosive and toxic; handle with care.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[10]
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common practice is to use a 20-50% (v/v) solution of TFA in DCM.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes.[5] The deprotected amine product will be more polar and thus have a lower Rf value than the starting material.[5] Visualize the spots using a UV lamp and/or a ninhydrin stain, which will turn purple or yellow in the presence of the free amine.[11]
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Neutralization: Carefully neutralize the residue by dissolving it in DCM and washing with a saturated aqueous NaHCO₃ solution. Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-amino-3-bromo-1-(4-fluorophenyl)propane.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and can sometimes offer better selectivity in the presence of other acid-labile groups.[12][13] The product is conveniently isolated as the hydrochloride salt.[14]
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.[15] Monitor the reaction progress by TLC as described in Protocol 1.
-
Product Isolation: Upon completion, the deprotected amine hydrochloride salt may precipitate from the reaction mixture. If not, add diethyl ether to the reaction mixture to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to obtain 1-amino-3-bromo-1-(4-fluorophenyl)propane hydrochloride as a solid.
Data Presentation
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid | Hydrogen Chloride |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Workup | Aqueous basic wash | Precipitation/Filtration |
| Isolated Product Form | Free amine | Hydrochloride salt |
Visualization of Experimental Workflow
Caption: Comparative workflow for Boc deprotection protocols.
Analytical Monitoring
Effective monitoring is crucial for determining the reaction's endpoint, thereby preventing over-exposure to harsh acidic conditions which could lead to side reactions.
-
Thin-Layer Chromatography (TLC): As mentioned, TLC is the most common and convenient method for monitoring the reaction.[11] The disappearance of the less polar starting material spot and the appearance of a more polar product spot (with a lower Rf) at the baseline (often visualized with ninhydrin) indicates the progress of the deprotection.[5] A suitable eluent system for this transformation would be a mixture of a non-polar solvent like hexanes or DCM and a polar solvent like ethyl acetate or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be employed to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[16] This technique can also help in identifying any potential byproducts.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid stoichiometry.- Inadequate reaction time or temperature.- Poor quality of reagents (e.g., wet solvent). | - Increase the equivalents of acid (TFA or HCl).- Extend the reaction time and continue monitoring by TLC.- Ensure the use of anhydrous solvents and fresh reagents. |
| Formation of Byproducts | - Over-exposure to strong acid.- Reaction temperature too high. | - Monitor the reaction closely and work up as soon as the starting material is consumed.- Maintain the recommended reaction temperature. |
| Difficulty in Isolating the Product | - Product is highly water-soluble (as the salt).- Emulsion formation during workup. | - For the TFA method, after neutralization, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency.- To break emulsions, add brine or filter the mixture through a pad of Celite. |
Conclusion
The deprotection of the Boc group from 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane can be reliably achieved using standard acidic conditions. Both trifluoroacetic acid in dichloromethane and hydrogen chloride in 1,4-dioxane are excellent choices, with the selection often depending on the desired final form of the product (free amine or hydrochloride salt) and the presence of other functional groups in the molecule. Careful monitoring and adherence to the outlined protocols will ensure a high yield of the desired deprotected amine, a key intermediate for further synthetic endeavors.
References
- Fiveable. (n.d.). Acid-Labile Protecting Groups.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Kall L, et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- Benchchem. (2025). Technical Support Center: Optimizing Boc Deprotection of THP-PEG1-Boc.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474.
- Benchchem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- MDPI. (2023). Modern Analytical Technique for Characterization Organic Compounds.
- Benchchem. (2025). Application Note: Analytical Techniques for Monitoring Reactions of N,O-Bis(Boc)-L-Tyrosine.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Semantic Scholar. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
- Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- National Institutes of Health. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
- ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- Benchchem. (2025). Technical Support Center: Purification of APN-C3-NH-Boc Reaction Products.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- ACS GCI Pharmaceutical Roundtable. (2025). Acids.
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Application Notes and Protocols: Leveraging 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These cyclic structures form the core of a vast number of pharmaceuticals, influencing their biological activity, pharmacokinetic properties, and overall therapeutic potential. The strategic selection of starting materials, or "building blocks," can dramatically accelerate the discovery process. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane emerges as a particularly valuable and versatile building block for several key reasons.
This molecule incorporates three critical functionalities within a single, readily accessible scaffold:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely utilized protecting group for amines in organic synthesis.[1][2] Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for precise and sequential chemical transformations.[1][] This enables the selective unmasking of the amine for subsequent cyclization or derivatization steps.
-
A Terminal Bromide: The primary alkyl bromide serves as an excellent electrophilic handle for a variety of nucleophilic substitution and cross-coupling reactions. This functionality is key to forming new carbon-carbon or carbon-heteroatom bonds, which are fundamental to the construction of heterocyclic rings.
-
A Fluorinated Phenyl Ring: The presence of a fluorine atom on the phenyl ring can significantly impact the physicochemical properties of the final molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[4]
The strategic combination of these features in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane provides a powerful platform for the synthesis of a diverse array of novel heterocycles, making it a valuable tool for researchers aiming to expand chemical space and develop new therapeutic agents.
Core Synthetic Strategies: A Gateway to Heterocyclic Diversity
The true utility of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane lies in its ability to participate in a variety of cyclization strategies. The general workflow often involves a two-stage process: an initial reaction leveraging either the bromide or the deprotected amine, followed by an intramolecular cyclization to forge the heterocyclic ring.
Workflow Overview:
Caption: General synthetic workflow utilizing the building block.
This guide will detail two primary synthetic pathways:
-
Pathway A: N-Deprotection followed by Intramolecular Cyclization: This approach involves the initial removal of the Boc protecting group to reveal the primary amine, which then acts as a nucleophile in an intramolecular cyclization reaction.
-
Pathway B: Nucleophilic Substitution followed by Intramolecular Cyclization: This strategy utilizes the bromide as an electrophile in an initial intermolecular reaction, followed by deprotection and subsequent intramolecular cyclization.
Part 1: Pathway A - Synthesis of Substituted Piperidines
This pathway demonstrates the synthesis of 2-(4-fluorophenyl)piperidines, a privileged scaffold in medicinal chemistry. The key steps involve the deprotection of the Boc group followed by an intramolecular N-alkylation.
Protocol 1: Boc Deprotection of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
The removal of the Boc protecting group is a critical first step. While various methods exist, acidic conditions are most common.[1][2][5][6][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | Commercial Source | ≥98% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Saturated Sodium Bicarbonate Solution (aq.) | Fisher Scientific | Laboratory Grade |
| Anhydrous Sodium Sulfate | Fisher Scientific | Laboratory Grade |
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in anhydrous DCM (10 mL per mmol of starting material).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-amino-3-bromo-1-(4-fluorophenyl)propane as its TFA salt. This product is often used directly in the next step without further purification.
Protocol 2: Intramolecular Cyclization to form 2-(4-fluorophenyl)piperidine
The resulting primary amine readily undergoes intramolecular cyclization upon treatment with a base to yield the desired piperidine derivative.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 1-Amino-3-bromo-1-(4-fluorophenyl)propane | From Protocol 1 | Crude |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous |
| Acetonitrile (MeCN) | Sigma-Aldrich | Anhydrous |
Step-by-Step Protocol:
-
Reaction Setup: To the crude 1-amino-3-bromo-1-(4-fluorophenyl)propane from the previous step, add anhydrous acetonitrile (15 mL per mmol of starting material) and anhydrous potassium carbonate (3.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(4-fluorophenyl)piperidine.
Reaction Mechanism: Pathway A
Caption: Mechanism for the synthesis of 2-(4-fluorophenyl)piperidine.
Part 2: Pathway B - Synthesis of Novel Pyrrolidine Derivatives
This pathway showcases the versatility of the building block by first introducing a nucleophile at the bromide position, followed by deprotection and cyclization to form a substituted pyrrolidine. This approach is valuable for creating libraries of compounds with diverse functionalities.
Protocol 3: Nucleophilic Substitution with a Phenoxide
Here, we demonstrate the reaction with a substituted phenol to form an ether linkage.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | Commercial Source | ≥98% |
| 4-Methoxyphenol | Sigma-Aldrich | Reagent Grade |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
Step-by-Step Protocol:
-
Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF (10 mL per mmol of NaH). Cool the suspension to 0 °C.
-
Phenol Addition: Dissolve 4-methoxyphenol (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for an additional 30 minutes.
-
Alkylation: Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in anhydrous DMF and add it to the phenoxide solution.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired ether.
Protocol 4: Deprotection and Intramolecular Cyclization
The subsequent deprotection and cyclization can often be performed in a one-pot fashion.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Boc-protected ether intermediate | From Protocol 3 | Purified |
| 4M HCl in Dioxane | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous |
| Acetonitrile (MeCN) | Sigma-Aldrich | Anhydrous |
Step-by-Step Protocol:
-
Deprotection: Dissolve the purified ether from Protocol 3 in a minimal amount of dioxane and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Basification and Cyclization: Concentrate the reaction mixture to dryness. To the resulting hydrochloride salt, add anhydrous acetonitrile and potassium carbonate (3.0 eq).
-
Heating: Heat the mixture to reflux for 12-16 hours.
-
Workup and Purification: Follow the workup and purification procedure outlined in Protocol 2 to isolate the final pyrrolidine product.
Data Summary: Representative Yields
| Pathway | Product Class | Representative Yield |
| A | Substituted Piperidines | 65-80% (over 2 steps) |
| B | Substituted Pyrrolidines | 50-70% (over 2 steps) |
Troubleshooting and Key Considerations
-
Boc Deprotection: Incomplete deprotection can occur if insufficient acid is used or the reaction time is too short. Conversely, prolonged exposure to strong acids can lead to side reactions. Careful monitoring by TLC is essential.[1]
-
Intramolecular Cyclization: The rate of cyclization can be influenced by the choice of base and solvent. For less reactive systems, a stronger base such as sodium hydride or a higher boiling point solvent like DMF may be necessary. The formation of dimers or polymers can occur at high concentrations; therefore, performing the cyclization under high dilution conditions can be beneficial.
-
Nucleophilic Substitution: When using strong bases like sodium hydride, it is crucial to ensure anhydrous conditions to prevent quenching of the base. The order of addition is also important to avoid side reactions.
Conclusion
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a highly valuable and versatile building block for the synthesis of novel nitrogen-containing heterocycles. Its trifunctional nature allows for a range of synthetic manipulations, providing access to diverse molecular scaffolds such as piperidines and pyrrolidines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this building block in their drug discovery and development programs. The ability to readily introduce a fluorinated phenyl group is a particularly attractive feature for medicinal chemistry applications.
References
- Benchchem. Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). International Journal of Organic Chemistry.
- Taylor & Francis Online. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Sigma-Aldrich. Application Note – N-Boc deprotection.
- Scribd. Principles of Synthesis of Aromatic Heterocycles by Intramolecular Cyclization.
- MDPI. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization.
- ResearchGate. (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides.
- Frontiers in Chemistry. Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. (2022).
- Sciforum. Synthesis of Heterocycles Using Tandem Cyclization Processes. (1999).
- Chem-Impex. Ácido Boc-(R,S-3-amino-3-(4-bromofenil)propiónico.
- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
- ResearchGate. (PDF) A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine.
- National Institutes of Health. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents.
- MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021).
- Chem-Impex. Boc-(R,S-3-amino-3-(4-bromophenyl)propionic acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis...
- PubMed. Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogues of AMPA.
- PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
- The Role of Boc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid in Medicinal Chemistry.
- Wiley Online Library. Variations in the Blaise Reaction: Conceptually New Synthesis of 3‐Amino Enones and 1,3‐Diketones. (2015).
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling for the Synthesis of Novel Phenyl-Substituted Aminopropanes
Abstract
This document provides a comprehensive, field-tested protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate with various arylboronic acids. This reaction is a critical step in the synthesis of a novel class of substituted aminopropane derivatives, which are of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting. The protocols outlined herein are designed to be robust and reproducible, ensuring high yields and purity of the desired coupled products.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the pharmaceutical sector for creating complex molecular architectures.[1][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids contribute to its widespread utility.[4]
The core of the Suzuki-Miyaura reaction lies in a catalytic cycle involving a palladium catalyst.[2][5] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, the bromo-substituted aminopropane), forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[1][2][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[7][8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][9]
This application note focuses on the specific application of this powerful reaction to the substrate tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate, a key intermediate in the synthesis of various bioactive molecules. The presence of the Boc-protecting group and the fluorine atom requires careful optimization of reaction conditions to achieve high yields and avoid side reactions.
Reaction Schematics and Workflow
General Reaction Scheme
The overall transformation is depicted below, showcasing the coupling of the bromo-aminopropane derivative with a generic arylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol has been optimized for the coupling of tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate with phenylboronic acid as a model system. The conditions can be adapted for other arylboronic acids.
Materials and Reagents
| Reagent | Grade | Supplier |
| tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate | ≥98% | In-house/Commercial |
| Phenylboronic acid | ≥98% | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate Solution | N/A | In-house |
| Brine | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate (346 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a biphasic solvent system is common and often beneficial for Suzuki couplings. [1][10]5. Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure coupled product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several factors. Below is a guide to common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Ineffective base. | Use a fresh batch of palladium catalyst. Ensure all glassware is flame-dried and solvents are properly degassed. Screen alternative bases such as K₃PO₄ or Cs₂CO₃. [8]Consider a different catalyst/ligand system like Pd(OAc)₂ with SPhos. |
| Homocoupling of Boronic Acid | Presence of oxygen; High temperatures. | Ensure thorough degassing of solvents and reaction vessel. [9]Run the reaction at a lower temperature for a longer duration. |
| Protodeborylation of Boronic Acid | Presence of water and/or acidic impurities; Prolonged reaction times. | Use anhydrous solvents and ensure the base is of high purity. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. [9] |
| Dehalogenation of Starting Material | Presence of hydride sources (e.g., from solvent or base impurities). | Use high-purity, anhydrous solvents. Ensure the base is not contaminated. [9] |
| Cleavage of Boc-Protecting Group | Acidic conditions generated during work-up or chromatography. | Perform a neutral or slightly basic work-up. Use a deactivated silica gel or add a small amount of triethylamine to the eluent during chromatography. |
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of novel substituted aminopropane derivatives from tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate. The protocol detailed in this application note provides a robust starting point for researchers. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the exclusion of oxygen and the choice of base and catalyst, high yields of the desired products can be reliably achieved. This methodology opens the door to the efficient generation of diverse chemical libraries for applications in drug discovery and development.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
- Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(9), 763-773.
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Wang, L., et al. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Friis, S. D., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1876–1879. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Sanchez-Ballesteros, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. [Link]
-
Cerkovnik, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 113. [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. University of Glasgow. [Link]
-
ResearchGate. (2025, August 7). New Synthesis of 3-Bromoflavones (V) via Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione (IV) by CuBr2, and Conversion into 3-Aminoflavones. Retrieved from [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]
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application of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in the synthesis of enzyme inhibitors
Application Notes & Protocols
Topic: Application of N-Boc-Protected Phenylpropylamine Scaffolds in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of β-Amino Acid Scaffolds
β-Amino acids represent a cornerstone in modern medicinal chemistry, serving as pivotal building blocks for peptidomimetics and other biologically active molecules.[1][2] Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced metabolic stability and unique conformational properties, making them ideal for designing enzyme inhibitors.[]
Within this class, N-Boc protected β-amino phenylpropylamine derivatives, such as 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and the commercially available (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) , are highly valued chiral intermediates.[4] The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, which can be removed under mild acidic conditions, allowing for precise, sequential bond formation.[5][6] The fluorinated phenyl ring and the chiral amine are key pharmacophoric elements that drive potent and selective interactions with enzyme active sites.
This guide details the application of this structural motif in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical class of oral antidiabetic drugs used in the management of type 2 diabetes mellitus.[7][8][9] The synthesis of Sitagliptin, a leading DPP-4 inhibitor, will be used as a representative example.
Rationale for DPP-4 Inhibition in Type 2 Diabetes
The Incretin Effect: The physiological regulation of blood glucose is significantly influenced by incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][10] Released from the gut in response to food intake, these hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells.
The Role of DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates GLP-1 and GIP by cleaving dipeptides from their N-terminus.[] This enzymatic degradation curtails the beneficial metabolic effects of the incretin hormones.
Therapeutic Intervention: By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased and prolonged. This enhances glucose-dependent insulin release, suppresses excessive glucagon secretion, and ultimately leads to improved glycemic control in patients with type 2 diabetes.[8][]
Synthetic Strategy: From β-Amino Acid to Potent Inhibitor
The synthesis of Sitagliptin is a classic example of convergent synthesis, where two key fragments—the chiral β-amino acid core and a heterocyclic amine—are joined. The overall strategy involves an amide bond formation followed by the removal of the N-Boc protecting group.
-
Amide Coupling: The carboxylic acid of (R)-3-Boc-amino-4-(2,4,5-trifluorophenyl)butanoic acid is activated and coupled with the secondary amine of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][12]triazolo[4,3-a]pyrazine. This step forms the critical amide linkage and creates the N-Boc protected precursor of the final drug, N-Boc-Sitagliptin.[13][14]
-
Deprotection: The Boc group is removed under acidic conditions to unmask the primary amine, which is essential for binding to the DPP-4 active site. The final product is typically isolated as a stable salt, such as sitagliptin phosphate.[7]
Detailed Experimental Protocol: Synthesis of Sitagliptin
This protocol describes the synthesis of Sitagliptin from its key intermediates. Causality Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) as coupling reagents are moisture-sensitive.
Part A: Amide Coupling to form N-Boc-Sitagliptin
Materials & Reagents
| Reagent | CAS Number | M.W. | Amount | Moles (eq) |
|---|---|---|---|---|
| (R)-3-Boc-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | 333.30 | 1.00 g | 1.0 |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][12]triazolo[4,3-a]pyrazine HCl | 363441-01-2 | 228.61 | 0.82 g | 1.2 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | 155.24 | 0.61 g | 1.3 |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.12 | 0.54 g | 1.3 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.3 mL | 2.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 20 mL | - |
Procedure
-
To a dry round-bottom flask under an inert atmosphere, add (R)-3-Boc-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.00 g, 3.0 mmol).
-
Dissolve the acid in anhydrous DCM (15 mL).
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][12]triazolo[4,3-a]pyrazine HCl (0.82 g, 3.6 mmol), HOBt (0.54 g, 3.9 mmol), and EDC (0.61 g, 3.9 mmol).[13][14]
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions (e.g., racemization) and improves coupling efficiency by forming a more reactive HOBt-ester intermediate.
-
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (1.3 mL, 7.5 mmol) dropwise. The primary role of DIPEA is to act as a non-nucleophilic base to neutralize the HCl salt of the amine and the acids formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Rationale: The acid wash removes excess DIPEA, while the base wash removes unreacted HOBt and any acidic byproducts.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield N-Boc-Sitagliptin as a white solid.
Part B: Boc-Deprotection to Yield Sitagliptin
Procedure
-
Dissolve the purified N-Boc-Sitagliptin (e.g., 1.0 g, 1.97 mmol) in DCM (10 mL).
-
Add a 4M solution of HCl in 1,4-dioxane (5 mL, 20 mmol) or trifluoroacetic acid (TFA).
-
Rationale: Strong acids cleave the tert-butyl carbamate (Boc) group, releasing CO₂ and isobutylene, to liberate the free primary amine.
-
-
Stir the mixture at room temperature for 2-4 hours until TLC/LC-MS confirms the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting residue, Sitagliptin hydrochloride, can be further purified by recrystallization or used to form other salts, such as the phosphate monohydrate, as per established pharmaceutical procedures.[15]
Characterization and Data Analysis
Confirmation of the product's identity and purity is paramount.
Expected Analytical Data for N-Boc-Sitagliptin (CAS 486460-23-5)
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white solid[16] |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ |
| Molecular Weight | 507.43 g/mol [16] |
| ¹H NMR (CDCl₃) | Characteristic peaks for Boc group (~1.4 ppm), aliphatic protons (2.5-4.9 ppm), and aromatic protons (6.8-7.2 ppm). |
| MS (ESI+) | m/z: 508.17 [M+H]⁺, 530.15 [M+Na]⁺ |
| Purity (HPLC) | >98% |
Application Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized Sitagliptin.
Principle The assay measures the activity of the DPP-4 enzyme using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will decrease this rate.[10][17]
Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of synthesized Sitagliptin in DMSO. Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to obtain final concentrations ranging from 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well black microplate, add 50 µL of assay buffer, 10 µL of the diluted inhibitor solution, and 20 µL of recombinant human DPP-4 enzyme solution. Include wells for a positive control (known inhibitor like Vildagliptin) and a negative control (DMSO vehicle).[17]
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The expected IC₅₀ for Sitagliptin is in the low nanomolar range.
-
References
-
University of Illinois. (2023). Novel Strategies for the Synthesis of β-Amino Acids and their Derivatives. Available at: [Link]
-
Lee, S., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(19), 6813. Available at: [Link]
-
Köse, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. Available at: [Link]
-
BioChemPartner. Sitagliptin Analog 13 Data Sheet. Available at: [Link]
-
Bojnik, E., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(21), 7233. Available at: [Link]
-
Hsiao, Y., et al. (2004). Highly Efficient Asymmetric Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Chen, K., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14, 1288–1295. Available at: [Link]
-
Li, P., et al. (2017). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 22(5), 736. Available at: [Link]
-
Pharmaffiliates. N-Boc-Sitagliptin Product Information. Available at: [Link]
- Kim, J., et al. (2012). Preparation method of intermediate of sitagliptin. Google Patents (WO2012099381A2).
-
CAS Common Chemistry. (n.d.). 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate. Available at: [Link]
-
Khobragade, T., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 735227. Available at: [Link]
-
Lentz, D., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications, 8, 1851. Available at: [Link]
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Al-Qaisi, J., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
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Fülöp, F., & Kiss, L. (2013). Synthesis of Carbocyclic β-Amino Acids. ResearchGate. Available at: [Link]
-
University of Nottingham. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. Available at: [Link]
-
Chaume, G., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(21), 7549. Available at: [Link]
-
Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(9), 2254–2257. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link]
-
Data Catalyst One. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Available at: [Link]
-
DC Chemicals. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. Available at: [Link]
-
Naulet, V., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 1993–1999. Available at: [Link]
-
Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1075–1088. Available at: [Link]
Sources
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- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. dovepress.com [dovepress.com]
Application Notes & Protocols: Strategic Incorporation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane for Advanced Peptide Architectures
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction: Expanding the Peptidomimetic Toolbox
The constraints of the 20 canonical amino acids often limit the therapeutic potential of native peptides, primarily due to poor metabolic stability and restricted conformational diversity. The site-specific incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, enabling the design of novel peptide-based therapeutics with enhanced efficacy, stability, and target selectivity.[1][2] This guide focuses on a particularly versatile UAA, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane , a building block that introduces both a fluorinated aromatic ring and a reactive alkyl bromide moiety into the peptide backbone.
The 4-fluorophenyl group is a well-established bioisostere of the phenyl group, known to enhance metabolic stability and modulate binding interactions through favorable electronic properties.[3][4][5][6] The incorporation of fluorine can influence lipophilicity, pKa, and conformation, often leading to improved pharmacokinetic profiles.[5][7] The true synthetic power of this UAA, however, lies in the 3-bromo-propyl side chain. This functional handle serves as a latent electrophile, opening a gateway for a variety of post-synthetic modifications. Most notably, it facilitates intramolecular cyclization through reaction with a nucleophilic side chain (e.g., Cysteine, Lysine), creating constrained cyclic peptides with pre-organized conformations that can lead to significantly enhanced receptor affinity and stability.[8][9][10] This dual-functionality makes 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane a high-value tool for medicinal chemists.
This document provides a detailed technical guide for the efficient incorporation of this UAA into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS) and outlines protocols for its subsequent use in peptide cyclization.
The Strategic Advantage: Causality Behind Experimental Choices
The selection of a Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is deliberate and critical when working with this UAA.[11][12] While Fmoc/tBu chemistry is more common, the acidic conditions of Boc-SPPS are fully compatible with the alkyl bromide functionality, which could be susceptible to cleavage under the basic conditions (piperidine) used for Fmoc removal.
-
Orthogonal Protection: The core principle of SPPS relies on orthogonal protecting groups—sets of protecting groups that can be removed under distinct chemical conditions.[13][14][15] In the Boc/Bzl strategy, the temporary Nα-Boc group is labile to moderate acid (e.g., Trifluoroacetic Acid - TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the linkage to the resin require a much stronger acid (e.g., anhydrous Hydrogen Fluoride - HF) for cleavage.[11][16] This differential lability is the cornerstone of the stepwise peptide elongation.
-
Compatibility of the Bromo-Propyl Side Chain: The C-Br bond is stable to the repetitive TFA treatments required for Boc deprotection throughout the synthesis. This ensures the reactive handle remains intact until it is needed for post-synthetic modification.
Below is a diagram illustrating the logic of the Boc/Bzl orthogonal protection scheme.
Caption: Orthogonal protection scheme in Boc-SPPS.
Core Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-process checks to ensure reaction completion before proceeding to the next step. This minimizes the accumulation of deletion sequences and other impurities.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | >98% Purity | Specialized Supplier | Store at -20°C. Warm to RT before use. |
| Merrifield or PAM Resin | 100-200 mesh | Standard SPPS Vendor | Substitution level typically 0.5-1.0 mmol/g.[17] |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Any Major Supplier | Anhydrous. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Any Major Supplier | Anhydrous. |
| Trifluoroacetic Acid (TFA) | >99% | Any Major Supplier | Handle in a fume hood with appropriate PPE.[18] |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Any Major Supplier | Redistill if necessary. |
| HBTU / HOBt / DIC | Peptide Synthesis Grade | Standard SPPS Vendor | Coupling reagents. Store under inert gas. |
| Ninhydrin Test Kit | N/A | Standard SPPS Vendor | For monitoring primary and secondary amine presence. |
Protocol 1: Standard Boc-SPPS Cycle for Incorporation
This protocol details a single cycle of deprotection and coupling on a solid-phase peptide synthesizer or performed manually.
Workflow Diagram:
Caption: Standard Boc-SPPS cycle for amino acid incorporation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM. Add a solution of 50% TFA in DCM (v/v) to the resin.[17]
-
Agitate for 2 minutes, drain, and add a fresh portion of 50% TFA/DCM.
-
Agitate for 20-30 minutes. The acid cleaves the Boc group, exposing the N-terminal amine as a TFA salt.[16][18]
-
Causality: The two-step acid treatment ensures efficient and complete removal of the Boc group. The initial short wash removes residual water and begins the deprotection, while the longer incubation completes the reaction.
-
-
Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) to the resin and agitate for 2 minutes.[16]
-
Drain and repeat the neutralization step.
-
Causality: This step is crucial to convert the N-terminal ammonium trifluoroacetate salt to the free amine, which is the active nucleophile required for the subsequent coupling reaction.[16]
-
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Causality: Pre-activation of the carboxylic acid with HBTU forms a highly reactive HOBt-ester, which rapidly acylates the free N-terminal amine on the resin, forming the new peptide bond.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines are still present, and the coupling step should be repeated.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: On-Resin Intramolecular Cyclization
This protocol is performed after the full linear peptide has been assembled and the N-terminal Boc group has been removed. It requires a nucleophilic residue (e.g., Cysteine) to be present in the sequence.
Reaction Scheme:
Caption: On-resin cyclization via side-chain alkylation.
Step-by-Step Methodology:
-
Preparation: Ensure the linear peptide has been synthesized on the resin and the final N-terminal Boc group has been removed (as per Protocol 1, steps 1-5). The Cysteine side chain's protecting group (e.g., Trt) must also be selectively removed if it is not acid-labile under the final cleavage conditions.
-
Solvent Exchange: Wash the resin thoroughly with DMF, then with N-Methyl-2-pyrrolidone (NMP).
-
Cyclization Reaction:
-
Swell the resin in a large volume of NMP (to ensure high dilution, which favors intramolecular over intermolecular reactions). A typical concentration is ~0.1 mmol of peptide per 100 mL of solvent.
-
Add 5-10 equivalents of DIEA to the suspension.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Causality: The base (DIEA) deprotonates the thiol group of the Cysteine side chain, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon bearing the bromine atom on the UAA side chain in an intramolecular SN2 reaction, forming a stable thioether bond and cyclizing the peptide.[19][20][21]
-
-
Monitoring: The reaction can be monitored by cleaving a small aliquot of resin and analyzing the product by LC-MS. The mass of the cyclized peptide will be equal to the linear precursor minus the mass of HBr.
-
Washing: Once complete, drain the reaction mixture and wash the resin thoroughly with NMP (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
This protocol uses strong acid to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training. This procedure must only be performed in a dedicated, properly functioning HF cleavage apparatus.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.
-
Scavengers: Place the dried resin in the HF apparatus reaction vessel. Add a scavenger cocktail (e.g., anisole/p-cresol) to trap reactive cations generated during cleavage, particularly the tert-butyl cation from any remaining Boc groups.[16]
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction & Purification: Extract the peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid) and purify by reverse-phase HPLC.
References
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1979). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 27(3), 759-762.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 3, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved January 3, 2026, from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 3, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377.
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved January 3, 2026, from [Link]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved January 3, 2026, from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 3, 2026, from [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Haim, A., Neubacher, S., & Grossmann, T. N. (2021). Protein Macrocyclization for Tertiary Structure Stabilization.
- Calce, E., Leone, M., Monfregola, L., Amodeo, P., & De Luca, S. (2012). Postsynthetic Modification of Peptides via Chemoselective N-Alkylation of Their Side Chains. Organic Letters, 14(15), 3878-3881.
- Glo-Saxena, A., & El-Sagheer, A. H. (2019). Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. RSC Chemical Biology, 1(1), 18-24.
- White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation.
- Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides.
- Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. The Journal of Biological Chemistry, 255(18), 8610-8613.
- Gourdain, S., et al. (2019). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 21(15), 6045-6049.
- Weerathunga, M., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15682.
- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 970-999.
- Calce, E., et al. (2014). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Organic & Biomolecular Chemistry, 12(35), 6861-6864.
- Liu, C., & Conticello, V. P. (2019).
- Hicks, M. G., & Jackson, G. E. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1147-1157.
- Cistrone, P. A., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 725-731.
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University of California, Irvine. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved January 3, 2026, from [Link]
- Calce, E., et al. (2013). Chemical modifications of peptide sequences via S-alkylation reaction. Organic Letters, 15(20), 5354-5357.
- Nestor, J. J. (2009). The medicinal chemistry of peptides. Current Medicinal Chemistry, 16(33), 4397-4418.
- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 970-999.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of N-Boc Protected Amino Acids in Peptide Chemistry. Retrieved January 3, 2026, from [Link]
- Liu, C., & Conticello, V. P. (2019).
- Bolarinwa, O., & Abell, C. (2014). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. In Fluorine in Pharmaceutical and Medicinal Chemistry. Royal Society of Chemistry.
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Synthetic Routes to Analogs of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: Application Notes and Protocols
Introduction: The Significance of Fluorinated γ-Amino Acid Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target molecule, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, and its analogs represent a class of γ-amino acid derivatives. These structures are of considerable interest in drug discovery as building blocks for synthesizing more complex molecules, including enzyme inhibitors and receptor modulators. The presence of the 4-fluorophenyl group offers enhanced metabolic stability, while the Boc-protected amine and the terminal bromide provide versatile handles for further chemical elaboration.
This guide provides detailed synthetic protocols for both a racemic and a stereoselective route to 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Synthetic Strategy Overview
Two primary synthetic routes are detailed herein, offering flexibility in terms of starting materials, cost, and the desired stereochemical outcome.
-
Route 1: Racemic Synthesis from Fluorobenzene. This approach is a convergent synthesis that begins with readily available fluorobenzene and constructs the carbon skeleton through a Friedel-Crafts acylation, followed by the introduction of the amine functionality via reductive amination and subsequent Boc-protection. This route is well-suited for producing racemic material for initial biological screening.
-
Route 2: Stereoselective Synthesis from N-Boc-4-fluoro-L-phenylalanine. For applications where stereochemistry is critical, this route commences with a commercially available, enantiomerically pure starting material. A two-step sequence involving reduction of the carboxylic acid and subsequent bromination of the resulting primary alcohol affords the target compound with retention of stereochemical integrity.
Route 1: Racemic Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
This three-step synthesis provides a practical and scalable method for the preparation of the racemic target compound.
Workflow Diagram: Racemic Synthesis
Sources
use of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in the development of PET imaging agents
Application Note & Protocol
Topic: Strategic Use of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane as a Precursor for Two-Step Radiolabeling of PET Imaging Agents
Abstract & Introduction
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers, particularly those labeled with Fluorine-18 (¹⁸F), is critical for advancing research in oncology, neuroscience, and drug development.[2][3] The favorable half-life of ¹⁸F (109.8 minutes) allows for multi-step synthesis and distribution to imaging centers without their own cyclotrons.[1][4]
A common and effective strategy for synthesizing ¹⁸F-labeled PET tracers is the "building block" or "precursor" approach.[5] This involves introducing the ¹⁸F radionuclide via nucleophilic substitution onto a carefully designed precursor molecule, which can then be further modified to yield the final imaging agent. This application note provides a detailed protocol and scientific rationale for the use of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane as a versatile precursor for this purpose.
The structure of this precursor is strategically designed for a two-step radiolabeling process:
-
The Bromine Atom: Located at the 3-position, the bromine atom serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.[6][7][8]
-
The Boc-Protecting Group: The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is robust and stable under the basic and thermal conditions required for radiofluorination but can be cleanly and efficiently removed under mild acidic conditions post-labeling.[9][10][11] This unmasks the primary amine, which is often essential for the final tracer's biological activity and target engagement.
-
The 4-Fluorophenyl Group: The stable ¹⁹F on the phenyl ring is a common structural motif in many biologically active molecules and serves as a core scaffold element of the final tracer, contributing to its binding affinity and pharmacokinetic properties.
This guide will detail the synthesis of a hypothetical but representative PET tracer, 1-amino-3-[¹⁸F]fluoro-1-(4-fluorophenyl)propane (herein designated [¹⁸F]F-AFPP ), to illustrate the utility of this precursor for researchers and drug development professionals.
Precursor Specifications & Handling
Proper handling and characterization of the precursor are paramount for reproducible and high-yield radiosynthesis.
| Property | Value |
| Chemical Name | tert-butyl (3-bromo-1-(4-fluorophenyl)propyl)carbamate |
| Molecular Formula | C₁₄H₂₀BrFNO₂ |
| Molecular Weight | 334.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Acetonitrile, Dichloromethane |
| Storage | Store at 2-8°C, protect from light and moisture |
Principle of the Method: A Two-Stage Synthesis Workflow
The conversion of the precursor to the final PET tracer, [¹⁸F]F-AFPP, is achieved in two primary stages: (1) automated nucleophilic radiofluorination to produce the Boc-protected intermediate, and (2) acidic deprotection to yield the final product, followed by formulation.
Diagram 1: Overall workflow for the synthesis of [¹⁸F]F-AFPP.
Detailed Experimental Protocols
Disclaimer: All operations involving radioactivity must be performed in a shielded hot cell by trained personnel in compliance with local and institutional radiation safety regulations.
Part A: Automated Radiosynthesis of Boc-[¹⁸F]F-AFPP Intermediate
This procedure is designed for a standard automated synthesis module.
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (typically 1-2 Ci)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile water for injection
-
Quaternary Methyl Ammonium (QMA) anion-exchange cartridge
-
C18 Sep-Pak cartridge
Protocol:
-
[¹⁸F]Fluoride Trapping & Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned QMA cartridge. The [¹⁸F]F⁻ will be trapped on the resin.[12]
-
Prepare an elution solution of Kryptofix 2.2.2 (10-15 mg) and K₂CO₃ (2-3 mg) in 1.5 mL of 80:20 MeCN/H₂O.
-
Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the elution solution.
-
Causality Note: Kryptofix 2.2.2 is a cryptand that chelates the potassium ion (K⁺), liberating a highly reactive, "naked" [¹⁸F]fluoride anion, which is essential for efficient nucleophilic substitution.[2][8]
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110-120°C under a stream of nitrogen or argon to evaporate the acetonitrile and water.
-
Add 1 mL of anhydrous acetonitrile and repeat the evaporation. Perform this step twice to ensure the [K⁺/K₂₂₂]¹⁸F⁻ complex is anhydrous.
-
Causality Note: Water is a poor solvent for Sₙ2 reactions and can solvate the fluoride ion, drastically reducing its nucleophilicity. Rigorous drying is one of the most critical steps for high radiochemical yield.[13]
-
-
Nucleophilic Substitution Reaction:
-
Dissolve 5-8 mg of the 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane precursor in 1.0 mL of anhydrous DMSO.
-
Add the precursor solution to the dried [K⁺/K₂₂₂]¹⁸F⁻ complex in the reaction vessel.
-
Seal the vessel and heat at 120-140°C for 10-15 minutes.
-
Causality Note: DMSO is a polar aprotic solvent that is excellent for Sₙ2 reactions. The elevated temperature is required to overcome the activation energy for displacing the bromide leaving group.[14]
-
-
Intermediate Purification:
-
After cooling, dilute the reaction mixture with 4 mL of water.
-
Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product and unreacted precursor.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the trapped organic compounds from the cartridge with acetonitrile and inject onto a semi-preparative HPLC system (e.g., C18 column) to separate the desired Boc-[¹⁸F]F-AFPP from the bromo-precursor and other non-radioactive byproducts.
-
Collect the radioactive peak corresponding to the product.
-
Part B: Deprotection and Final Product Formulation
Protocol: 5. Acidic Hydrolysis (Deprotection):
- Evaporate the HPLC solvent from the collected fraction containing Boc-[¹⁸F]F-AFPP.
- Add 0.5 mL of 2 M Hydrochloric Acid (HCl) or a 50:50 mixture of Trifluoroacetic Acid (TFA)/Dichloromethane.
- Heat the mixture at 80-100°C for 5-10 minutes.
- Causality Note: The Boc group is highly labile to acid. The acid protonates the carbamate, leading to its collapse and the release of the free amine, isobutylene, and CO₂.[11]
-
Final Purification & Formulation:
-
Neutralize the acidic solution carefully with sodium hydroxide or sodium bicarbonate.
-
For final purification, either use a terminal sterile filter or pass the neutralized solution through a pre-conditioned C18 light Sep-Pak cartridge. Wash with sterile water and elute the final product, [¹⁸F]F-AFPP, with a small volume of USP-grade ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10% (v/v).
-
Quality Control
The final product must pass all QC tests before it can be considered for in vivo use.
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH paper or meter | 5.0 - 7.5 |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Identity of Product | Co-elution with non-radioactive standard on analytical HPLC | Retention time matches standard |
| Molar Activity (Aₘ) | HPLC with UV and radiation detectors | > 1.0 Ci/µmol at time of injection |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile, DMSO, Ethanol < USP limits |
| Sterility & Endotoxins | Standard microbiological tests | Sterile, passes LAL test |
Application Example: [¹⁸F]F-AFPP for Tumor Imaging
The final product, [¹⁸F]F-AFPP , is a structural analog of amino acids. Many cancer cells exhibit upregulated amino acid metabolism to fuel their rapid proliferation.[4] Specifically, transporters like the L-type amino acid transporter 1 (LAT1) are overexpressed in various malignancies, including brain and prostate cancers, making them attractive targets for PET imaging.[15][16]
The free amino group on [¹⁸F]F-AFPP is hypothesized to be critical for recognition and transport by systems such as LAT1. Upon intravenous injection, the tracer would circulate and be preferentially taken up by tumor cells with high LAT1 expression, leading to signal accumulation that can be visualized by PET. This provides a distinct advantage over [¹⁸F]FDG in certain cancers, such as gliomas, where high background glucose metabolism in the healthy brain can obscure the tumor signal.[4][15]
Diagram 2: Hypothetical biological mechanism of [¹⁸F]F-AFPP uptake in a tumor cell.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<20%) | 1. Incomplete drying of [¹⁸F]fluoride. 2. Insufficient precursor amount. 3. Reaction temperature too low or time too short. | 1. Ensure two anhydrous MeCN additions during drying. 2. Increase precursor amount slightly (e.g., to 8-10 mg). 3. Increase temperature to 140°C or time to 15 min. |
| Incomplete Deprotection | 1. Insufficient acid concentration or volume. 2. Hydrolysis time too short or temperature too low. | 1. Ensure acid is at the correct concentration (e.g., 2 M HCl). 2. Increase heating time to 10 min or temperature to 100°C. |
| Low Molar Activity | 1. Contamination from non-radioactive F⁻ ("carrier"). 2. Contamination from glassware or reagents. | 1. Use high-purity [¹⁸O]water for target. 2. Use fresh, high-purity reagents and acid-wash all glassware. |
| Multiple Radioactive Peaks in Final Product | 1. Incomplete deprotection. 2. Radiolytic decomposition. 3. Side reactions during labeling. | 1. Optimize deprotection step (see above). 2. Consider adding a radical scavenger like TEMPO during labeling. 3. Optimize HPLC purification to better resolve product from impurities. |
References
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. [Link]
-
Researcher.Life. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. [Link]
-
PubMed. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. [Link]
-
National Institutes of Health (NIH). (n.d.). Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]
-
Semantic Scholar. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. [Link]
-
Washington University in St. Louis. (n.d.). Novel Method and Device to Produce Fluorine-18 PET Tracers. [Link]
-
ResearchGate. (2021). Fluorine-18 containing FDA-approved PET tracers as of August 2021. [Link]
-
ResearchGate. (2003). Improved synthesis of pure [F-18]fluoro-compounds for PET studies from bromo-compounds | Request PDF. [Link]
-
Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
ResearchGate. (2011). Synthesis,fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. [Link]
-
PubMed Central (PMC). (n.d.). Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases. [Link]
-
American Journal of Nuclear Medicine and Molecular Imaging. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]
-
American Chemical Society. (2025). Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. [Link]
-
Neuroscience News. (2018). Novel PET Imaging Agent Could Help Guide Therapy for Brain Diseases. [Link]
-
PubMed Central (PMC). (n.d.). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. [Link]
-
ACS Publications. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]
-
PubMed Central (PMC). (n.d.). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. [Link]
-
ResearchGate. (2019). Development of brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease | Request PDF. [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]
-
National Institutes of Health (NIH). (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. [Link]
-
National Institutes of Health (NIH). (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. [Link]
-
YouTube. (2020). BIMR Seminar - Dr. Neil Vasdev - PET Neuroimaging in Drug Discovery. [Link]
-
Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. [Link]
-
ScienceDirect. (2017). SYNTHESIS AND EVALUATION OF [ F]LABELLED AMINO ACIDS FOR PET IMAGING. [Link]
-
Autechbio. (n.d.). The Role of Brominated Amino Acids in Drug Discovery & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubMed. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. [Link]
-
MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
National Institutes of Health (NIH). (2023). Radiochemistry for positron emission tomography. [Link]
-
PubMed. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]
-
University of Houston. (2015). Boc-Protected ω‑Amino Alkanedithiols Provide Chemically and Thermally Stable Amine-Terminated Monolayers on Gold. [Link]
-
National Institutes of Health (NIH). (n.d.). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. [Link]
-
PubMed. (n.d.). Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [Link]
-
PubMed Central (PMC). (n.d.). Amino Acids in the Development of Prodrugs. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Document ID: TSC-BPBFP-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This molecule is a key intermediate in various pharmaceutical and fine chemical syntheses. Its preparation, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The synthesis is typically a two-step process starting from 4-fluorobenzaldehyde:
-
Step 1: Synthesis of the Precursor Amino Alcohol: Reaction of 4-fluorobenzaldehyde with a suitable nucleophile to form an amino alcohol, which is then protected with a tert-butyloxycarbonyl (Boc) group.
-
Step 2: Bromination: Conversion of the primary alcohol in the Boc-protected amino alcohol to the corresponding bromide.
This guide will focus primarily on the challenges associated with the bromination step, as it is often the most problematic.
General Synthesis Workflow
The diagram below illustrates the typical synthetic sequence.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Bromination Reaction (Appel Reaction)
The conversion of the precursor alcohol to the bromide is commonly achieved via the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][2][3] This reaction is performed under mild, neutral conditions, making it suitable for substrates with sensitive functional groups like the Boc-protecting group.[2][3]
Q1: My Appel reaction is sluggish or fails to go to completion. What are the common causes?
A1: This is a frequent issue and can often be traced back to reagent quality, solvent purity, or reaction temperature.
-
Causality & Explanation: The Appel reaction mechanism begins with the formation of a phosphonium salt from PPh₃ and CBr₄.[1] This is followed by deprotonation of the alcohol by the tribromomethanide anion (CBr₃⁻) to form an alkoxide. The alkoxide then attacks the phosphonium species, and a subsequent Sₙ2 displacement by bromide yields the final product and triphenylphosphine oxide (TPPO).[2][4] Moisture is highly detrimental as it will react with the phosphonium intermediates and consume your reagents.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) over molecular sieves or by distillation from a suitable drying agent. Flame-dry your glassware under vacuum or nitrogen/argon and allow it to cool under an inert atmosphere.
-
Check Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged storage. Use freshly opened or purified PPh₃. Carbon tetrabromide should be a white crystalline solid; if it is discolored (yellow/brown), it may have degraded.
-
Reaction Temperature: The initial formation of the phosphonium salt is often exothermic. It's common practice to add the reagents at 0 °C to control this exotherm and then allow the reaction to warm to room temperature.[4] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can sometimes facilitate completion, but monitor carefully for side reactions.
-
Stoichiometry: Ensure you are using a slight excess of both PPh₃ and CBr₄ (typically 1.1 to 1.5 equivalents each relative to the alcohol).[2]
-
Q2: My reaction works, but the yield is consistently low. Where could my product be going?
A2: Low yields can stem from incomplete conversion (see Q1), side reactions, or difficult purification. A common side reaction is elimination.
-
Causality & Explanation: The intermediate oxyphosphonium salt is a good leaving group. If a competing elimination (E2) pathway is accessible, it can lead to the formation of an alkene byproduct. While the Appel reaction with CBr₄ is generally good for primary and secondary alcohols, substrate-specific steric or electronic factors can sometimes favor elimination.[2]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Running the reaction at 0 °C or even lower temperatures can disfavor the elimination pathway, which typically has a higher activation energy than the desired Sₙ2 substitution.
-
Alternative Brominating Agents: If elimination persists, consider alternative, milder brominating conditions. While phosphorus tribromide (PBr₃) is also an option, it can be harsh and may cleave the Boc group.[5] A combination of N-Bromosuccinimide (NBS) and PPh₃ can sometimes provide a cleaner conversion.
-
Work-up Losses: The product is moderately polar and can be lost during aqueous work-up if the pH is not controlled or if emulsions form. Ensure your organic layer is thoroughly separated and consider back-extracting the aqueous layer.
-
Caption: Troubleshooting workflow for low yield issues.
Q3: The purification is very difficult. I have a co-eluting impurity that I can't separate from my product.
A3: The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO), which has a polarity similar to many products and can be notoriously difficult to remove by standard silica gel chromatography.[1]
-
Causality & Explanation: TPPO is a highly polar and crystalline compound that often streaks on silica gel columns. Its removal is a classic challenge in reactions employing triphenylphosphine.
-
Troubleshooting & Purification Strategies:
-
Pre-Chromatography Removal:
-
Precipitation: After the reaction is complete, concentrate the reaction mixture, and triturate the residue with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The desired product is typically more soluble, while a significant portion of the TPPO will precipitate and can be filtered off.
-
Acidic Wash: Some protocols suggest washing the organic layer with dilute HCl. This can sometimes help by protonating any residual PPh₃, but it carries a risk of cleaving the acid-labile Boc group. Proceed with caution.
-
-
Chromatography Optimization:
-
Solvent System: Use a gradient elution. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. This can improve the separation between your product and TPPO.
-
Additives: Adding a small amount of a polar solvent like methanol (0.5-1%) to your mobile phase can sometimes improve peak shape and resolution.
-
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent method to reject TPPO and obtain highly pure material.
-
Section 2: Boc-Protection Step
Q4: I am seeing incomplete protection of my amino alcohol, or I am forming a di-Boc protected byproduct.
A4: These issues relate to reaction stoichiometry, base selection, and reaction time.
-
Causality & Explanation: The Boc-protection of an amine is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base.[6] Incomplete reaction occurs if insufficient (Boc)₂O is used or the reaction time is too short. The formation of a di-Boc species (N(Boc)₂) can occur, especially with primary amines, if a large excess of (Boc)₂O is used in the presence of a strong base and a catalyst like DMAP.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). A large excess is unnecessary and promotes side reactions.
-
Base Selection: A mild base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is usually sufficient. For less reactive amines, sodium bicarbonate in a biphasic system (e.g., DCM/water) is also effective and minimizes side reactions.[6]
-
Monitor the Reaction: Follow the reaction progress by Thin Layer Chromatography (TLC). The Boc-protected product will be significantly less polar (higher Rf) than the starting amino alcohol. Quench the reaction once the starting material is consumed.
-
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-(4-fluorophenyl)-3-hydroxypropyl)carbamate
This protocol assumes the precursor amino alcohol, 1-amino-1-(4-fluorophenyl)propan-3-ol, has been synthesized separately.
-
Dissolve 1-amino-1-(4-fluorophenyl)propan-3-ol (1.0 eq) in Dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (stain with ninhydrin to visualize the primary amine starting material).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (Appel Reaction)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected amino alcohol (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add carbon tetrabromide (CBr₄, 1.3 eq) to the solution, followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.3 eq).[4] Note: The addition of PPh₃ may be exothermic.
-
Stir the resulting mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the crude residue and stir vigorously for 15 minutes. A white precipitate (TPPO) should form.
-
Filter the mixture through a pad of celite, washing the solid with cold diethyl ether.
-
Concentrate the filtrate. The resulting crude product should be enriched in the desired bromide.
-
Purify the material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value | Rationale |
| Reagents (Bromination) | PPh₃, CBr₄ | Forms a reactive phosphonium salt for alcohol activation under mild conditions.[2] |
| Stoichiometry | 1.3 eq PPh₃, 1.3 eq CBr₄ | A slight excess ensures complete conversion of the limiting alcohol.[4] |
| Solvent | Anhydrous DCM or THF | Aprotic solvent required to prevent quenching of reactive intermediates.[2] |
| Temperature | 0 °C to Room Temp | Controls initial exotherm and balances reaction rate against side reactions.[4] |
| Key Byproduct | Triphenylphosphine Oxide (TPPO) | The thermodynamic driving force of the reaction; its removal is key to purification.[1] |
References
-
Wikipedia. Appel reaction. [Link]
-
OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]
-
Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
- Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
-
National Institutes of Health (NIH). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
Scilit. N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
Sources
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Purification of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This key synthetic intermediate presents unique purification challenges due to its structural characteristics. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its purification, ensuring the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section is designed to resolve specific experimental problems in a direct question-and-answer format.
Q1: My primary purification by flash column chromatography results in significant product tailing and poor separation. What is causing this and how can I fix it?
This is a frequent issue stemming from the interaction between the compound and the stationary phase (silica gel).
Causality: The nitrogen atom within the Boc-carbamate group, while protected, can still exhibit a weak basic character. This allows it to interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction slows the elution of the compound in a non-uniform manner, leading to band broadening and "tailing" on the TLC plate and the column, which severely compromises separation efficiency.
Solutions:
-
Neutralize the Mobile Phase: The most effective solution is to add a small amount of a volatile tertiary amine base, such as triethylamine (TEA), to your eluent system.
-
Protocol: Add 0.1-1% (v/v) of TEA to your pre-mixed mobile phase (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The TEA will preferentially bind to the acidic sites on the silica gel, effectively "masking" them from your product. This allows your compound to elute based primarily on polarity, resulting in sharper bands and improved separation.
-
-
Use a Deactivated Stationary Phase: If tailing persists, consider using a deactivated silica gel or an alternative stationary phase.
-
Neutral or Basic Alumina: For compounds that are particularly base-sensitive, neutral alumina can be a good alternative.
-
Treated Silica: Commercially available end-capped or deactivated silica gels are also an option, though they are more expensive.
-
Q2: After purification, my NMR spectrum shows unreacted starting amine and a byproduct that is less polar than my desired product. How do I remove these?
This indicates a need for both an optimized workup procedure and a more refined chromatographic method.
Impurity Identification & Removal:
-
Unreacted Starting Amine (3-amino-1-bromo-1-(4-fluorophenyl)propane): This impurity is significantly more polar than your Boc-protected product due to the free amine group.
-
Aqueous Acidic Wash: Before chromatography, perform a liquid-liquid extraction and wash the organic layer with a dilute aqueous acid, such as 1M HCl or 5% citric acid solution. The free amine will be protonated to form a water-soluble salt, which will partition into the aqueous phase. Your Boc-protected product, lacking a basic amine, will remain in the organic layer.[1] Be cautious not to use harsh acidic conditions that could lead to premature deprotection of the Boc group.[2]
-
Chromatography: This impurity should elute much later than your product or remain at the baseline on a silica gel column.
-
-
Less Polar Impurity (Likely Di-Boc Product): A common side reaction in Boc protections is the formation of a di-Boc protected amine, especially with primary amines under forcing conditions.[1] This N,N-di-Boc product is significantly less polar than your desired mono-Boc product.
-
Optimized Chromatography: Achieving separation requires a shallow elution gradient. A slower, more gradual increase in the polar solvent concentration is critical. See the table below for a suggested gradient.
-
Table 1: Suggested Flash Chromatography Gradient for Separation
| Step | Solvent System (Ethyl Acetate in Hexane) | Volume | Purpose |
| 1 | 0% → 5% | 2 Column Volumes (CV) | Elute very non-polar impurities (e.g., excess Boc₂O byproducts). |
| 2 | 5% → 15% | 10-15 CV | Shallow Gradient: Elute the less polar di-Boc impurity, followed by the desired product. |
| 3 | 15% → 40% | 5 CV | Elute any remaining product. |
| 4 | 50% - 100% | 2 CV | Column flush to remove highly polar impurities like the starting amine. |
Q3: My final product is a persistent, thick oil that I cannot crystallize. How can I obtain a solid or improve its handling?
Many Boc-protected intermediates are amorphous oils, which can be challenging to handle and may trap residual solvents.
Strategies for Solidification and Handling:
-
Induce Crystallization: If the material is of high purity (>95%), crystallization can be attempted.
-
Protocol: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Slowly add a "poor" solvent in which it is insoluble (e.g., hexane, pentane, or heptane) dropwise until the solution becomes faintly cloudy. If no crystals form, add a single seed crystal or gently scratch the inside of the flask with a glass rod at the liquid-air interface. Allow the solution to stand undisturbed, ideally at a reduced temperature (4 °C or -20 °C). A patent on crystallizing Boc-amino acids suggests that adding seed crystals to the concentrated oil and allowing it to stand before adding a weak polar solvent for pulping can be effective.[3][4]
-
-
Solvent Precipitation/Trituration: This is a simpler method to obtain a solid powder.
-
Protocol: Dissolve the oil in a small volume of a solvent like dichloromethane. Add this solution dropwise into a larger volume of a vigorously stirring anti-solvent like cold hexane. The product should precipitate as a solid, which can then be collected by filtration.
-
-
High-Vacuum Drying: If the product remains an oil, ensure all residual solvents are removed by drying under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable. This will result in a foam or glass that can be more easily handled and weighed.
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting point for a flash chromatography protocol for this compound?
Answer: A systematic approach starting with Thin-Layer Chromatography (TLC) is essential for developing an effective flash chromatography method.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Development (TLC):
-
Start with a 20% Ethyl Acetate (EtOAc) in Hexane solution.
-
Spot your crude reaction mixture on a TLC plate and develop it.
-
Goal: Aim for a Retention Factor (Rf) of 0.25 - 0.35 for your desired product. This Rf value on a TLC plate generally translates to an elution volume of 3-5 column volumes in flash chromatography.
-
Adjusting Polarity:
-
If Rf is too high (>0.4), decrease the amount of EtOAc.
-
If Rf is too low (<0.2), increase the amount of EtOAc.
-
-
-
TLC Visualization:
-
UV Light (254 nm): The fluorophenyl ring will make the compound visible under UV light.
-
Potassium Permanganate (KMnO₄) Stain: The Boc-carbamate is susceptible to oxidation and will appear as a yellow/brown spot on a purple background. This is a very sensitive stain.
-
Ninhydrin Stain: This will not stain your product but will stain any unreacted primary starting amine bright purple, making it an excellent diagnostic tool to confirm the presence of that specific impurity.
-
Q5: Can this compound be purified by recrystallization directly from the crude mixture?
Answer: Direct recrystallization from a crude reaction mixture is generally not recommended unless the desired product is the major component and is known to crystallize easily while the impurities remain soluble. For 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, which is often an oil, this is unlikely to be effective. It is best used as a final polishing step after chromatography to achieve analytical purity. If your post-chromatography product is a solid or semi-solid with minor impurities, recrystallization from a solvent pair like Ethyl Acetate/Hexane or Diethyl Ether/Hexane could be an excellent final step.
Q6: How should the purified compound be stored to ensure its stability?
Answer: The two main points of instability in this molecule are the acid-labile Boc group and the bromo-phenyl moiety.
-
Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid.[2][5] Exposure to acidic conditions, even trace amounts in solvents or on glassware, can lead to degradation over time.
-
Bromo-Phenyl Group: Aryl bromides can be sensitive to light, potentially leading to gradual decomposition.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, ideally at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress, which could contribute to hydrolysis or acidic degradation pathways.
-
Light: Store in an amber vial or a container protected from light.
-
Container: Use clean, dry glassware free of any acidic residue.
Workflow & Visualization
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying the crude product.
Caption: A decision tree for selecting the optimal purification strategy.
References
-
DL_Chemist, et al. (2021). "Having great trouble with a Boc-protection reaction." Reddit r/chemhelp. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection." Reagent Guides. [Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]
- Google Patents. (2021). "CN112661672A - Crystallization method of Boc-amino acid.
-
Organic Syntheses. "L-Proline catalyzed direct asymmetric aldol reactions." Organic Syntheses. [Link]
-
Sankar, R. (2018). "What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc and cyclic compounds?" ResearchGate. [Link]
-
Patsnap. "Crystallization method of Boc-amino acid." Eureka. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
improving yield in the bromination step of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane synthesis
Welcome to the technical support center for the synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical bromination step in this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your reaction yields and product purity.
I. Troubleshooting Guide: Bromination Step
The conversion of the precursor alcohol, 1-(Boc-amino)-1-(4-fluorophenyl)propan-3-ol, to the desired bromoalkane is a crucial transformation. Low yields are a common challenge. This section addresses specific issues you might encounter.
Issue 1: Low or No Conversion of the Starting Alcohol
Primary Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting alcohol.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The Appel reaction, a common method for this conversion using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), requires precise stoichiometry.[1] Ensure you are using a slight excess of both PPh₃ and CBr₄ (typically 1.1–1.5 equivalents).[1]
-
Reagent Quality: Triphenylphosphine can oxidize over time. Use freshly opened or properly stored PPh₃. CBr₄ can also degrade; ensure its purity.
-
Reaction Temperature: While many Appel reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially with sterically hindered alcohols.[2]
-
Moisture Contamination: The intermediates in the Appel reaction are sensitive to water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Formation of Significant Side Products
Primary Symptom: Multiple unexpected spots on TLC or peaks in LC-MS, leading to difficult purification and low yield of the desired product.
Potential Causes & Solutions:
-
Elimination Products: With secondary alcohols, elimination to form an alkene can compete with the desired substitution reaction.[1] This is particularly true if the reaction is overheated or if a strong, non-nucleophilic base is inadvertently present.
-
Mitigation Strategy: Maintain a controlled temperature and avoid unnecessarily high heat. Ensure the reaction conditions are as neutral as possible.[3]
-
-
Phosphonium Salt Byproducts: The triphenylphosphine oxide (Ph₃P=O) generated is a major byproduct.[1] While expected, its presence can complicate purification.
-
Purification Tip: Ph₃P=O is often less soluble in non-polar solvents. Precipitation from a concentrated reaction mixture by adding a non-polar solvent like hexanes or diethyl ether can aid in its removal prior to column chromatography.
-
Experimental Workflow: Troubleshooting Low Yield
Below is a decision-tree workflow to systematically address low yield in the bromination step.
Caption: A troubleshooting decision tree for low yield in the bromination step.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Appel reaction for this bromination?
The Appel reaction proceeds through several steps. First, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt.[3][4] The alcohol then attacks the electrophilic phosphorus atom, forming an alkoxyphosphonium intermediate.[3][4] Finally, the bromide ion acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, leading to the desired alkyl bromide and triphenylphosphine oxide.[1][3][4] This Sₙ2 mechanism results in an inversion of stereochemistry at the carbon center.[1][3][5]
Q2: Are there alternative brominating agents I can use if the Appel reaction consistently gives low yields?
Yes, several other reagents can be employed for the bromination of alcohols:
-
Phosphorus tribromide (PBr₃): This is a very common and effective reagent for converting primary and secondary alcohols to alkyl bromides.[5][6] The reaction also proceeds via an Sₙ2 mechanism with inversion of stereochemistry.[5][6]
-
N-Bromosuccinimide (NBS) and Triphenylphosphine: This combination is another mild and effective system for alcohol bromination.[7][8]
-
Hydrogen Bromide (HBr): While effective, HBr is a strong acid and can be problematic for acid-sensitive substrates.[9][10] It is generally less preferred for molecules containing protecting groups like Boc, which are acid-labile.[11]
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| PPh₃ / CBr₄ (Appel) | CH₂Cl₂, THF, or Toluene, 0-25 °C[1] | Mild, neutral conditions[1][3] | Stoichiometric byproduct (Ph₃P=O) can complicate purification[1] |
| PBr₃ | Varies, often with gentle heating[6] | Generally high yielding, readily available[5] | Can be harsh for some sensitive functional groups |
| PPh₃ / NBS | CH₂Cl₂ or ACN, 0 °C to RT[12] | Mild conditions[7] | Similar byproduct issues as the Appel reaction |
| HBr | Aqueous or in acetic acid, often with heating[9][13] | Inexpensive | Strongly acidic, risk of Boc deprotection and carbocation rearrangements[6][11] |
Q3: How can I effectively purify the final product, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane?
Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Standard Purification Protocol:
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Byproduct Precipitation (Optional but Recommended): Redissolve the crude residue in a minimal amount of a solvent like dichloromethane and add a non-polar solvent such as hexanes or diethyl ether to precipitate out the bulk of the triphenylphosphine oxide.[12] Filter and concentrate the filtrate.
-
Chromatography: Load the concentrated crude material onto a silica gel column and elute with an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes).
-
Fraction Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the final product.
Q4: My starting material is the Boc-protected amine. Could the Boc group be interfering with the bromination?
The Boc (tert-butyloxycarbonyl) group is generally stable under the neutral conditions of the Appel reaction.[11][14] It is also stable to PBr₃ under typical conditions.[6] However, if you are using a strongly acidic brominating agent like HBr, there is a significant risk of cleaving the Boc group.[11][15] Therefore, for this specific synthesis, the Appel reaction or other neutral methods are highly recommended.
III. Detailed Experimental Protocol: Appel Bromination
This protocol provides a detailed, step-by-step methodology for the bromination of 1-(Boc-amino)-1-(4-fluorophenyl)propan-3-ol.
Materials:
-
1-(Boc-amino)-1-(4-fluorophenyl)propan-3-ol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(Boc-amino)-1-(4-fluorophenyl)propan-3-ol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) sequentially.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: A workflow diagram for the Appel bromination protocol.
References
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Alcohol to Bromide - Appel Rxn [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Boc Protection of 1-amino-3-bromo-1-(4-fluorophenyl)propane
Document ID: TSC-BP-202601-03 Version: 1.0 For Internal and External Use
This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the challenges and side reactions associated with the tert-butoxycarbonyl (Boc) protection of 1-amino-3-bromo-1-(4-fluorophenyl)propane. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize this critical synthetic step.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Problem 1: My reaction yield is consistently low, and TLC analysis shows multiple new spots.
Question: I am attempting to protect 1-amino-3-bromo-1-(4-fluorophenyl)propane with Boc anhydride ((Boc)₂O) and a base like triethylamine (TEA) in dichloromethane (DCM). My yield of the desired product is below 40%, and TLC shows a complex mixture. What is happening?
Answer: Low yields in this specific reaction are often multifactorial, stemming from the inherent reactivity of the substrate itself. The primary culprits are competing side reactions that consume your starting material and desired product.[1] The structure of your molecule contains two key reactive sites: the primary amine and the secondary alkyl bromide. The choice of base and reaction conditions dictates the balance between the desired N-Boc protection and several problematic side pathways.
The most probable side reactions are:
-
E2 Elimination: The use of a strong or sterically hindered base (like triethylamine or DIPEA) can promote an E2 elimination reaction. The base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of an alkene and consuming your starting material.[2][3]
-
Intramolecular Cyclization (Azetidine Formation): After the desired N-Boc protection, the resulting carbamate can still act as a nucleophile. Under basic conditions, the nitrogen can attack the carbon bearing the bromine in an intramolecular SN2 reaction, forming a protected azetidine ring. This is a common pathway for 3-haloamines.
-
Intermolecular N-Alkylation: A molecule of the starting amine can act as a nucleophile and attack the alkyl bromide of another molecule, leading to dimer or polymer formation. This is more prevalent at higher concentrations.
Problem 2: I've isolated a major byproduct that lacks a bromine signal in the mass spectrum and shows a significant M-2 mass difference from my expected product.
Question: My main byproduct has a mass corresponding to the loss of HBr from my starting material, followed by Boc protection. What is this byproduct and how do I prevent its formation?
Answer: This observation strongly points to an elimination-then-protection pathway. The base used in your reaction is causing the elimination of HBr from the 1-amino-3-bromo-1-(4-fluorophenyl)propane to form an unsaturated amine intermediate. This highly reactive intermediate is then quickly protected by the (Boc)₂O in the reaction mixture.
Causality: Strong, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are particularly prone to inducing this E2 elimination.[2][3] The reaction is often favored by higher temperatures.
Preventative Measures:
-
Choice of Base: Switch to a milder, non-hindered inorganic base. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are excellent choices.[4][5] They are sufficiently basic to facilitate the Boc protection but are generally not strong enough to promote significant E2 elimination.
-
Solvent System: Using a biphasic system like Dioxane/Water or THF/Water with NaHCO₃ can be highly effective. The amine reacts at the interface or in the aqueous phase where the base resides, minimizing base-induced elimination in the organic phase.[6][7]
-
Temperature Control: Perform the reaction at room temperature or below (0 °C to RT).[1] Do not heat the reaction unless the amine is exceptionally unreactive, which is not the case here.
Frequently Asked Questions (FAQs)
Q1: Is a base absolutely necessary for Boc protection? A: Not strictly, but it is highly recommended for primary amines. The reaction of an amine with (Boc)₂O produces a protonated carbamate and a tert-butyl carbonate anion.[8][9] This anion can decompose to tert-butoxide, which is a strong base and can deprotonate the product.[10] However, adding an external base like NaHCO₃ neutralizes the generated acid in situ, preventing potential side reactions and often accelerating the reaction.[10][11]
Q2: I see some literature using DMAP as a catalyst. Should I use it here? A: No, you should avoid DMAP in this case. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that works by forming a more reactive intermediate with (Boc)₂O.[12] While this dramatically speeds up the protection of unreactive or sterically hindered amines, it will also accelerate undesired side reactions with your sensitive substrate, including potential O-acylation of the intermediate tert-butanol byproduct or other nucleophilic attacks. Its use is more appropriate for less reactive amines like anilines.[13][14]
Q3: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[11][13] Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The starting amine will be very polar (low Rf), while the Boc-protected product will be significantly less polar (higher Rf). The disappearance of the starting material spot is a good indicator of reaction completion. Staining with ninhydrin can help visualize the primary amine starting material.
Q4: Can I form a di-Boc product? A: Formation of an N,N-di-Boc derivative is a possible side reaction, especially if an excess of (Boc)₂O is used with a strong base and a catalyst like DMAP.[1][15] However, for a primary amine under standard conditions (1.1-1.2 equivalents of (Boc)₂O), it is generally a minor pathway.[1] Sticking to milder bases like NaHCO₃ further minimizes this risk.
Mechanistic Analysis of Key Reaction Pathways
Understanding the competing mechanisms is crucial for troubleshooting.
Diagram: Desired vs. Undesired Pathways
Caption: Competing reaction pathways for the Boc protection of the substrate.
Recommended Protocols & Best Practices
To maximize the yield of the desired product and minimize side reactions, we recommend the following protocol.
Protocol 1: High-Yield Boc Protection using Sodium Bicarbonate
This protocol is designed to suppress elimination and cyclization side reactions.
Materials:
-
1-amino-3-bromo-1-(4-fluorophenyl)propane (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting amine (1.0 eq) in 1,4-dioxane (approx. 5-10 mL per gram of amine).
-
Base Addition: In a separate flask, prepare a solution of sodium bicarbonate (2.0-3.0 eq) in deionized water (same volume as dioxane). Add this aqueous solution to the amine solution. The mixture should be biphasic.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane and add it dropwise to the vigorously stirring biphasic mixture at room temperature.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 4-12 hours. The vigorous stirring is crucial to ensure adequate mixing between the two phases.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting amine spot has been completely consumed.[13]
-
Work-up: Once complete, dilute the mixture with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Data Summary: Impact of Base on Reaction Outcome
| Base | Solvent System | Typical Temperature | Primary Outcome | Common Side Products |
| Triethylamine (Et₃N) | DCM, THF, ACN | Room Temp → Reflux | Mixture | Elimination , N-Alkylation |
| DIPEA | DCM, THF | Room Temp → Reflux | Mixture | Elimination (significant) |
| Sodium Hydroxide (NaOH) | Dioxane/Water | 0 °C → Room Temp | Desired Product | Cyclization, Hydrolysis of Boc₂O |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, THF/Water | Room Temp | Desired Product (High Yield) | Minimal |
Mechanism Deep Dive: Elimination vs. Protection
The choice of base is the most critical parameter. A strong, hindered base prefers to act as a Brønsted-Lowry base (proton acceptor) rather than a nucleophile, leading to elimination. A milder base allows the desired nucleophilic attack of the amine on the (Boc)₂O to proceed as the major pathway.
Diagram: Mechanistic Decision Point
Caption: Influence of base type on the reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Welcome to the technical support guide for optimizing cross-coupling reactions with the challenging substrate, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This document provides researchers, scientists, and drug development professionals with a curated set of troubleshooting guides and frequently asked questions (FAQs) designed to navigate the complexities of C(sp³)-C(sp²) and C(sp³)-N bond formation with this secondary alkyl halide.
The structure of this substrate presents specific hurdles, primarily the presence of a secondary alkyl bromide with available β-hydrogens, which makes the system prone to undesired side reactions. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each recommendation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this specific substrate in cross-coupling reactions?
The main difficulty arises from the substrate being a secondary (sec-) alkyl bromide. The key challenges are:
-
β-Hydride Elimination: This is the most common and detrimental side reaction for cross-coupling with sp³-hybridized electrophiles containing β-hydrogens.[1] After oxidative addition, the palladium or nickel intermediate can eliminate a β-hydride to form an alkene and a metal-hydride species, which terminates the productive catalytic cycle.
-
Slow Oxidative Addition: The oxidative addition of a C(sp³)-Br bond to a low-valent metal center (like Pd(0) or Ni(0)) is often slower and more challenging than the addition to C(sp²)-Br bonds (e.g., aryl bromides).[2]
-
Steric Hindrance: The bulky Boc-protecting group near the stereocenter can influence the approach of the catalyst and the coupling partner, potentially slowing down the desired reaction steps.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
Given the challenges, reactions known to be effective for sec-alkyl halides are the best starting points. These include:
-
Negishi Coupling (C-C): This is often a highly effective method for C(sp³)-C(sp²) bond formation. Nickel-catalyzed systems, in particular, have shown great success in suppressing β-hydride elimination and promoting the coupling of sec-alkyl halides at room temperature.[3][4]
-
Suzuki Coupling (C-C): While traditionally more difficult for alkyl electrophiles, modern catalyst systems, especially those using nickel, have made this a viable and attractive option due to the stability and commercial availability of boronic acids.[5][6]
-
Buchwald-Hartwig Amination (C-N): Forming a C(sp³)-N bond is feasible but challenging. Success hinges on using a catalyst system where the rate of reductive elimination is much faster than the rate of β-hydride elimination. This typically requires bulky, electron-rich phosphine ligands.[7][8]
-
Sonogashira Coupling (C-C): This is the most challenging of the common cross-couplings for this substrate class. However, specialized catalyst systems using N-heterocyclic carbene (NHC) ligands with palladium or nickel-based catalysts have enabled these transformations under mild conditions.[9][10][11]
Q3: Should I start with a Palladium or Nickel catalyst?
For unactivated secondary alkyl halides, Nickel catalysts are often the superior starting point .[1] Nickel has demonstrated a greater ability to facilitate couplings of alkyl electrophiles, often under milder conditions (room temperature) and with better suppression of β-hydride elimination compared to traditional palladium systems.[3][5] If palladium is used, it is critical to select a modern catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) designed specifically to accelerate the key steps of oxidative addition and reductive elimination.[4][12]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion of the starting material. What are the first things I should check?
A: Before altering core chemical parameters, verify the fundamentals of your setup. Low or no yield is frequently traced back to procedural issues rather than a flawed catalyst system.[13]
-
Inert Atmosphere Integrity: The active Pd(0) and Ni(0) catalysts are highly sensitive to oxygen. Ensure your reaction was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Reagent and Solvent Quality:
-
Solvents: Use anhydrous, deoxygenated solvents. Commercially available anhydrous solvents are often sufficient, but for maximum reliability, freshly distilling from an appropriate drying agent is recommended.
-
Bases: Many bases (e.g., NaOt-Bu, K₃PO₄) are hygroscopic. Use a fresh bottle or dry the base in a vacuum oven before use.
-
Coupling Partners: Organometallic reagents like organozincs (Negishi) or organoborons (Suzuki) can degrade upon exposure to air and moisture. Ensure they are of high quality and handled appropriately.
-
-
Catalyst Activity:
-
Precatalyst Reduction: If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.[14] Consider using a pre-formed, air-stable Pd(0) source or a modern precatalyst (e.g., G3/G4 palladacycles) designed for reliable activation.
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. Handle them under an inert atmosphere.
-
Q: I have some product, but the yield is poor. How should I approach optimizing the catalyst and ligand?
A: The ligand is arguably the most critical variable for controlling reactivity and selectivity in these reactions.
-
For Nickel-Catalyzed Reactions: If you started with a standard ligand, consider screening a panel of alternatives. For Negishi couplings of sec-alkyl bromides, bidentate isoquinoline-oxazoline or Pybox-type ligands have proven effective.[3][15] For Suzuki couplings, 1,2-diamine ligands are an excellent choice.[5]
-
For Palladium-Catalyzed Reactions: The goal is to accelerate reductive elimination. Use bulky, electron-rich monophosphine ligands.
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos, CPhos) are designed for this purpose. CPhos, for instance, is highly effective in Negishi couplings by promoting reductive elimination over β-hydride elimination.[4][16]
-
Bulky trialkylphosphines like Cy₂t-BuP can be effective for C-N couplings, as they promote the formation of the desired product over elimination side products.[7]
-
Issue 2: Significant Formation of Side Products
Q: My main side product is 1-(Boc-amino)-1-(4-fluorophenyl)prop-2-ene. How do I suppress this β-hydride elimination?
A: This is the classic failure mode. The following strategies are designed to favor the desired C-C or C-N bond formation over elimination.
-
Switch to a Nickel Catalyst: As previously mentioned, nickel is inherently more effective at promoting coupling over elimination for these substrates.[3][5] This should be your first consideration.
-
Use a Bulkier Ligand: Sterically demanding ligands promote reductive elimination by creating a crowded coordination sphere around the metal, making the planar transition state for β-hydride elimination less favorable.[4]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at a lower temperature (e.g., room temperature instead of 80 °C) can significantly improve the product-to-alkene ratio. Many modern Ni-catalyzed systems are explicitly designed to run at ambient temperature.[3]
-
Change the Metal Counter-ion (Negishi/Suzuki): The nature of the organometallic partner can influence the rate of transmetalation. A faster transmetalation step means the problematic alkyl-metal-halide intermediate spends less time in solution, reducing the opportunity for elimination.
Q: I am observing significant hydrodehalogenation (replacement of -Br with -H) and homocoupling of my organometallic partner. What are the causes and solutions?
A:
-
Hydrodehalogenation: This often results from a reaction of the organopalladium intermediate with trace water or from the decomposition of the metal-hydride species formed during β-hydride elimination.
-
Solution: Rigorously exclude water from the reaction. Ensure all reagents and solvents are anhydrous.[17]
-
-
Homocoupling: This is particularly common in Suzuki reactions and is often caused by oxygen contamination, which can promote the oxidative coupling of boronic acids.
-
Solution: Improve the degassing procedure. Additionally, ensure the stoichiometry is correct; sometimes using a slight excess of the boronic acid (1.1-1.2 eq.) is optimal, but a large excess can favor homocoupling. The choice of base and solvent can also influence this side reaction.[18]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Coupling Type | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) |
| Negishi | Ni(cod)₂ (5 mol%) + s-Bu-Pybox (10 mol%) | - | THF | 25 (RT) |
| Suzuki | NiCl₂·glyme (5 mol%) + trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) | KOtBu | Dioxane | 25 (RT) |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ (2 mol%) + Cy₂(t-Bu)P (8 mol%) | NaOtBu | Toluene | 80-100 |
| Sonogashira | [(π-allyl)PdCl]₂ (2 mol%) + IPr·HCl (NHC ligand precursor, 8 mol%) + CuI (15 mol%) | Cs₂CO₃ | Dioxane | 60 |
Table 2: Quick Reference Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | Inactive catalyst; Poor reagent/solvent quality; Oxygen contamination. | Verify inert atmosphere; Use fresh, anhydrous reagents/solvents; Use an air-stable precatalyst. |
| Low Yield | Suboptimal ligand, base, or solvent; Incorrect temperature. | Screen a panel of bulky, electron-rich ligands; Optimize base/solvent combination; Vary temperature. |
| β-Hydride Elimination | Reductive elimination is too slow relative to elimination. | Switch to a Nickel catalyst; Use a bulkier ligand; Lower reaction temperature. |
| Hydrodehalogenation | Presence of protic impurities (e.g., water). | Rigorously dry all reagents and solvents. |
| Homocoupling | Oxygen contamination; Suboptimal stoichiometry or conditions. | Improve degassing procedure; Adjust stoichiometry of coupling partner. |
Experimental Workflow & Visualizations
Generalized Protocol for a Nickel-Catalyzed Negishi Coupling
This protocol is a representative starting point and should be optimized for your specific coupling partner.
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq.)
-
Organozinc reagent (1.2-1.5 eq.)
-
Ni(cod)₂ (5 mol%)
-
s-Bu-Pybox ligand (10 mol%)
-
Anhydrous THF
Procedure:
-
Setup: In a glovebox, add Ni(cod)₂ and the s-Bu-Pybox ligand to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed THF to the vial and stir for 10-15 minutes at room temperature until a homogeneous solution forms.
-
Reagent Addition: Add the 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane substrate to the vial.
-
Initiation: Add the organozinc reagent dropwise to the stirring solution.
-
Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Failure Pathway
Caption: Catalytic cycle for cross-coupling and the competing β-hydride elimination pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Deprotection of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Welcome to the technical support guide for 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. This document is designed for researchers, scientists, and drug development professionals who utilize this intermediate and may encounter stability challenges, particularly during the critical N-Boc deprotection step under acidic conditions. This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you navigate potential side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Boc deprotection with TFA is giving me a major impurity that is difficult to separate. What is happening?
A: You are likely observing intramolecular cyclization, a common and significant side reaction for this specific substrate.
The primary purpose of treating 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane with acid is to remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.[1] However, once the amine is deprotected, it becomes a potent intramolecular nucleophile. The molecule's structure, featuring a nucleophilic amine and a leaving group (bromide) separated by a three-carbon chain, is perfectly primed for an intramolecular SN2 reaction. This results in the formation of a stable four-membered ring, 2-(4-fluorophenyl)azetidine hydrochloride.
Causality: The reaction is driven by the proximity of the reacting centers (an intramolecular vs. intermolecular process) and the formation of a thermodynamically stable product. Even as the amine salt, an equilibrium exists that provides enough of the free amine to initiate the cyclization, which is often irreversible.
The diagram below illustrates this problematic side reaction pathway.
Caption: Undesired intramolecular cyclization pathway.
Q2: How can I suppress the formation of 2-(4-fluorophenyl)azetidine during Boc deprotection?
A: Minimizing the cyclization byproduct requires careful selection of reagents, strict control of reaction conditions, and immediate processing.
The key is to perform the deprotection under conditions that are sufficiently acidic to cleave the Boc group efficiently but mild enough to minimize the rate of the subsequent cyclization. Since the free amine is the active nucleophile, keeping it protonated as its ammonium salt helps to suppress, but not eliminate, the side reaction.
Recommended Strategies:
-
Lower the Temperature: Perform the deprotection at 0 °C or below. This slows the rate of both the desired deprotection and the undesired cyclization, but often has a more pronounced effect on the latter.
-
Choose a Milder Acidic System: While Trifluoroacetic Acid (TFA) is common, it is a very strong acid that can accelerate side reactions.[2] A solution of 4M HCl in 1,4-dioxane is often a superior choice, providing a controlled and less harsh acidic environment.[3]
-
Strict Reaction Monitoring: This is critical. The reaction should be stopped the moment the starting material is consumed (as determined by TLC or LC-MS). Over-running the reaction, even for a short period, will significantly increase the amount of cyclized byproduct.
-
Immediate Post-Reaction Processing: Once the deprotection is complete, the resulting amine salt is still susceptible to cyclization, especially during workup when the pH is raised. If the subsequent step in your synthesis can be performed in an acidic medium, it may be advantageous to use the crude amine salt solution directly. If isolation is necessary, a rapid, cold workup is essential.
The following workflow provides a decision-making process for optimizing the deprotection.
Caption: Optimized workflow for Boc deprotection.
Q3: Besides cyclization, are there other potential side reactions I should be aware of?
A: Yes. Side reactions stemming from the generated tert-butyl cation are a common issue in Boc deprotections.
The standard mechanism for acid-catalyzed Boc deprotection generates a tert-butyl carbocation.[4][5] This is a reactive electrophile that can cause two main problems:
-
t-Butylation of the Product: The tert-butyl cation can alkylate the aromatic ring of your starting material or product via a Friedel-Crafts reaction.[6][7] It can also alkylate the newly formed amine, leading to an N-tert-butylated byproduct.
-
Solvent Alkylation: If a nucleophilic solvent is used, it can be alkylated by the tert-butyl cation.
Solution: Use of Scavengers
To prevent these side reactions, a "scavenger" is added to the reaction mixture. A scavenger is a nucleophile that is designed to trap the tert-butyl cation before it can react with your compound of interest.[8]
| Scavenger | Typical Concentration | Mechanism of Action / Use Case |
| Anisole | 5-10% (v/v) | An electron-rich aromatic that readily undergoes Friedel-Crafts alkylation, trapping the t-Bu⁺ cation. Good general-purpose scavenger. |
| Thioanisole | 5-10% (v/v) | Similar to anisole but the sulfur atom also acts as a soft nucleophile. Particularly useful for protecting sulfur-containing residues like methionine in peptide synthesis.[4] |
| Triethylsilane (TES) | 2-5 equivalents | Traps the t-Bu⁺ cation via hydride transfer to form isobutane and a stable silylium ion. Very effective. |
| Water | 1-5% (v/v) | Can act as a nucleophile to trap the t-Bu⁺ cation, forming tert-butanol. Often included in TFA "cocktails".[4] |
Optimized Experimental Protocols
Protocol 1: Optimized Deprotection of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
This protocol is designed to maximize the yield of the desired amine salt while minimizing the formation of the 2-(4-fluorophenyl)azetidine byproduct.
Materials:
-
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
4.0 M HCl in 1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4.0 M HCl in 1,4-dioxane (5.0 - 10.0 eq) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C and monitor its progress every 15-20 minutes using LC-MS or a validated TLC system.
-
Upon confirmation of complete consumption of the starting material, immediately proceed to workup.
-
Concentrate the reaction mixture under reduced pressure at low temperature (< 30 °C) to remove the bulk of the solvent and excess HCl.
-
Add cold, anhydrous diethyl ether to the residue to precipitate the amine hydrochloride salt.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Store the resulting amine salt under inert gas at low temperature and use it in the subsequent reaction step as soon as possible.
Mechanistic Overview
The following diagram provides a comprehensive visualization of the key chemical transformations involved, highlighting the desired reaction and the competing side pathways.
Caption: Reaction mechanism map for Boc deprotection.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. Available at: [Link]
-
Intramolecular cyclization under acidic conditions for the... ResearchGate. Available at: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available at: [Link]
-
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. National Institutes of Health (NIH). Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
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Intramolecular Cyclization of N-Aryl Amides for the Synthesis of 3-Amino Oxindoles. ResearchGate. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health (NIH). Available at: [Link]
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3-(4-bromo-2-fluorophenyl)propan-1-amine. PubChem. Available at: [Link]
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3-(4-Bromo-2-fluorophenyl)propan-1-amine. PubChem. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. SpringerLink. Available at: [Link]
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Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. Semantic Scholar. Available at: [Link]
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A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Available at: [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
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Benzylamines. Organic Chemistry Portal. Available at: [Link]
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preventing racemization during reactions with 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Technical Support Center: Stereochemical Control in Reactions of Benzylic Amines
Introduction: The Challenge of the Chiral Benzylic Center
Researchers working with chiral molecules like 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane face a critical challenge: maintaining the stereochemical integrity of the C1 benzylic center during nucleophilic substitution reactions. Due to the fluorine-substituted phenyl ring, this position is highly activated and susceptible to forming a resonance-stabilized benzylic carbocation.[1][2] This intermediate is planar and achiral, and its formation almost inevitably leads to a racemic or near-racemic mixture of products, compromising the enantiomeric purity essential for pharmaceutical applications.
This guide provides a deep dive into the mechanisms driving racemization and offers field-proven strategies, troubleshooting advice, and detailed protocols to favor stereochemical retention or inversion (via an Sₙ2 pathway) over racemization (via an Sₙ1 pathway).
A Note on Nomenclature: The IUPAC name 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane suggests the chiral center is at C1 and the leaving group is at C3. For the context of preventing racemization at a stereocenter during a substitution reaction, this guide will assume the user is working with an isomer where the leaving group (e.g., Bromine) is located at the C1 benzylic stereocenter, such as tert-butyl (1-bromo-1-(4-fluorophenyl)propyl)carbamate or a similar structure. It is at this benzylic position that racemization is the primary challenge.
Section 1: The Root of the Problem: Understanding Racemization Mechanisms
The stereochemical outcome of a nucleophilic substitution reaction at the C1 center is determined by a competition between two primary mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular).
-
The Sₙ1 Pathway (The Path to Racemization): This is a two-step process. First, the leaving group (Br⁻) departs, forming a planar, sp²-hybridized benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring.[2] In the second step, the nucleophile can attack this planar intermediate from either face with nearly equal probability, resulting in a mixture of both enantiomers (racemization).[3][4] Complete racemization is common, although a slight excess of the inversion product can sometimes be observed if the departing leaving group temporarily shields one face of the newly formed carbocation.[5][6]
-
The Sₙ2 Pathway (The Path to Stereochemical Inversion): This is a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). This forces an inversion of the stereocenter, akin to an umbrella flipping inside out in the wind. This pathway's success is highly dependent on the accessibility of the carbon center and avoids the formation of a carbocation intermediate, thus preserving stereochemical information (as the inverted product).[7]
The primary goal is to create experimental conditions that kinetically and thermodynamically favor the Sₙ2 pathway over the Sₙ1 pathway.
Caption: Competing Sₙ1 and Sₙ2 pathways for a chiral benzylic halide.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers when trying to control stereochemistry in reactions with this substrate.
Q1: I'm observing significant racemization (>20%) in my product. What is the most likely cause?
A: Significant racemization is a clear indicator that the Sₙ1 pathway is competing with or dominating the desired Sₙ2 pathway. The benzylic nature of your substrate makes it inherently prone to forming a stable carbocation.[8][9][10] The key factors to investigate are your choice of solvent, nucleophile, and reaction temperature.
Q2: How do I choose the right solvent to maximize stereochemical purity?
A: Solvent choice is critical. Solvents that stabilize the carbocation intermediate and the leaving group anion will accelerate the Sₙ1 pathway.
-
Avoid Polar Protic Solvents: Solvents like methanol, ethanol, and water have acidic protons that can hydrogen-bond with the leaving group, facilitating its departure. They are also excellent at solvating the resulting carbocation, lowering the energy of the Sₙ1 transition state.[7]
-
Favor Polar Aprotic Solvents: Solvents such as Acetonitrile (MeCN) , Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Tetrahydrofuran (THF) are the preferred choice. They can dissolve ionic nucleophiles but are poor at solvating anions. This leaves the nucleophile more "naked" and reactive, promoting the bimolecular Sₙ2 attack, while simultaneously destabilizing the separated ions of the Sₙ1 path.[7][11]
Q3: What is the effect of temperature on the enantiomeric excess (e.e.) of my product?
A: Lower temperatures strongly favor the Sₙ2 mechanism. The Sₙ1 pathway's rate-determining step involves bond breaking (C-Br), which typically has a higher activation energy and benefits more from increased thermal energy.[12] Furthermore, the dissociation of one molecule into two (substrate -> carbocation + leaving group) has a positive entropy of activation (ΔS‡). According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), a higher temperature (T) makes the entropic contribution more significant, favoring the Sₙ1 reaction.[13]
-
Actionable Advice: Start your reactions at 0 °C. If racemization is still observed, lower the temperature to -20 °C, -40 °C, or even -78 °C.
Q4: My nucleophile is weak. Could this be the problem?
A: Absolutely. The Sₙ2 reaction rate is directly dependent on the concentration and nucleophilicity of the nucleophile.
-
Strong Nucleophiles are Essential: Use strong, often anionic, nucleophiles (e.g., NaN₃, NaCN, NaSR). These have a high-energy HOMO and are driven to react in the concerted Sₙ2 step.[9]
-
Weak Nucleophiles Promote Sₙ1: Weak, neutral nucleophiles (e.g., H₂O, ROH) are not aggressive enough to force a backside attack. They will typically wait for the substrate to ionize on its own to form the carbocation before reacting, thus favoring the Sₙ1 pathway.[7][9]
| Parameter | To Favor Sₙ2 (Inversion) | Conditions that Favor Sₙ1 (Racemization) | Scientific Rationale |
| Solvent | Polar Aprotic (DMF, MeCN, DMSO, THF) | Polar Protic (MeOH, H₂O, EtOH) | Protic solvents stabilize the carbocation and leaving group, lowering the Sₙ1 activation energy.[7] |
| Nucleophile | Strong, high concentration (e.g., N₃⁻, CN⁻, I⁻) | Weak, neutral, low concentration (e.g., H₂O, ROH) | Sₙ2 rate is proportional to [Substrate][Nu:]. Strong nucleophiles accelerate the Sₙ2 pathway.[7][9] |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temp to Reflux) | Sₙ1 has a higher activation energy and a more favorable entropy term, both of which are favored by higher temperatures.[12][13] |
| Leaving Group | Good (I > Br > Cl) | Excellent (e.g., -OTs, -OTf) | A very good leaving group can depart so easily that the Sₙ1 pathway can dominate even under otherwise Sₙ2-favorable conditions. |
Q5: Are there alternative strategies if optimizing conditions is not sufficient?
A: Yes. If extensive optimization of the Sₙ2/Sₙ1 competition fails to provide the desired enantiopurity, more advanced strategies may be required:
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines a rapid, in-situ racemization of the starting material with a highly stereoselective reaction that consumes only one enantiomer. A catalyst (e.g., a ruthenium complex) continuously racemizes the starting material, while an enzyme (e.g., a lipase) selectively reacts with one enantiomer, theoretically allowing for a 100% yield of a single-enantiomer product.[14][15][16]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule (e.g., at the amine after Boc-deprotection). The auxiliary's defined stereochemistry sterically blocks one face of the molecule, directing the incoming nucleophile to the other face, thus controlling the stereochemical outcome. The auxiliary is then cleaved after the reaction.[17][18][19]
Section 3: Recommended Protocols for Stereochemical Control
Protocol 1: General Procedure for Stereoretentive Nucleophilic Substitution (Sₙ2)
This protocol provides a starting point for achieving high enantiomeric excess. It should be optimized for each specific nucleophile.
-
Reagent and Solvent Preparation:
-
Dry your chosen polar aprotic solvent (e.g., Acetonitrile) over 3Å molecular sieves for at least 12 hours.
-
Ensure your nucleophile (e.g., Sodium Azide, 1.5 equivalents) and substrate are dry and of high purity.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the chiral substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous polar aprotic solvent (concentration typically 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath. For less reactive nucleophiles or persistent racemization, a dry ice/acetone bath (-78 °C) is recommended.
-
-
Nucleophile Addition:
-
Add the strong nucleophile (1.5 eq) to the cooled solution in one portion (if readily soluble) or in small portions over 5-10 minutes.
-
Allow the reaction to stir at the low temperature.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.
-
Once the starting material is consumed, proceed to the workup. Avoid letting the reaction warm to room temperature for extended periods if the starting material is not fully consumed, as this will promote the Sₙ1 pathway.
-
-
Workup and Purification:
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., Ethyl Acetate).
-
Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Protocol 2: Determination of Enantiomeric Excess (% ee)
Accurate determination of the product's stereochemical purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[20]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in a suitable solvent (e.g., HPLC-grade Isopropanol/Hexane mixture).
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.
-
Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol (e.g., 90:10). The ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers should appear as two separate peaks. To identify which peak corresponds to which enantiomer, a racemic standard (if available) should be run.
-
-
Calculation: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks:
-
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Caption: Experimental workflow for optimizing stereochemical outcomes.
References
- 1. Khan Academy [khanacademy.org]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
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- 16. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
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- 19. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Scale-Up Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Introduction: The synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a valuable intermediate, incorporating a chiral amine, a versatile Boc protecting group, and a reactive bromide handle for further elaboration. However, transitioning its synthesis from the laboratory bench to a multi-kilogram scale introduces significant challenges related to safety, efficiency, purity, and cost-effectiveness. This guide provides field-proven insights and troubleshooting strategies to navigate the complexities of this scale-up process, ensuring a robust and reproducible synthesis.
Section 1: Recommended Synthetic Strategy & Core Protocol
The most reliable and scalable approach to this target molecule involves a multi-step sequence starting from a commercially available ketone. This strategy prioritizes control over stereochemistry and introduces the thermally sensitive bromide at a later stage to maximize overall yield.
Overall Synthesis Workflow
The synthesis is best approached in three main stages:
-
Asymmetric Synthesis of the Chiral Amine: Formation of the core stereocenter via asymmetric reductive amination.
-
Amine Protection: Installation of the Boc group to mask the amine's reactivity.
-
Hydroxyl to Bromide Conversion: A deoxybromination reaction to install the key reactive handle.
Caption: Recommended three-stage synthetic workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of each critical stage.
Part A: Asymmetric Reductive Amination (ARA)
Q1: My asymmetric reductive amination is showing low enantiomeric excess (ee). What are the primary causes?
A1: Low enantioselectivity in ARA is a frequent scale-up challenge. The root cause often lies with catalyst activity or reaction conditions.
-
Catalyst Deactivation: Transition metal catalysts can be sensitive to impurities in the starting material or solvent. On scale, lots of starting material may vary. It is crucial to test for and remove potential catalyst poisons like sulfur or strongly coordinating species.
-
Hydrogen Pressure & Mixing: In catalytic hydrogenations, insufficient hydrogen pressure or poor gas-liquid mixing can starve the catalyst, leading to a competing, non-stereoselective background reaction. Ensure your reactor's agitation is sufficient to maintain catalyst suspension and facilitate gas transfer.
-
Biocatalysis Considerations: If using a transaminase, enzyme activity is paramount.[1][2] Ensure the pH and temperature are within the optimal range for the specific enzyme. Substrate inhibition can also be an issue at high concentrations, a common scenario during scale-up.[1] A substrate feeding strategy may be required.
Q2: The reaction is sluggish or stalls completely. How can I improve the reaction rate?
A2: A stalled reaction points to issues with the catalyst, reagents, or temperature.
-
Increase Catalyst Loading: While not ideal for cost, a modest increase in catalyst loading can overcome minor inhibition or activity issues.
-
Temperature Optimization: Gently increasing the reaction temperature can improve kinetics, but this must be balanced against potential degradation of the catalyst or product and a possible decrease in enantioselectivity.
-
Reagent Purity: Ensure your amine source (e.g., ammonia or an ammonium salt) and reducing agent are of high purity and correct stoichiometry.
Part B: Boc Protection
Q1: My Boc protection reaction is incomplete, even after extended reaction times. What should I try?
A1: Incomplete protection is typically an issue of reactivity or stoichiometry.
-
Base Selection & Stoichiometry: The amine starting material is basic and may exist as a salt. You need enough base (e.g., triethylamine, DIPEA, or NaOH) to both neutralize the amine salt and facilitate the reaction with Boc anhydride.[3] A common mistake is using only a catalytic amount of base when a full equivalent or more is needed.
-
Solvent and Solubility: Amines, especially amino alcohols, can have poor solubility in common organic solvents like THF or DCM.[4] This is exacerbated at lower temperatures. Running the reaction in a biphasic system (e.g., THF/water or Dioxane/water) with an inorganic base like sodium bicarbonate or sodium hydroxide can dramatically improve solubility and reaction rates.[3][4]
-
Reagent Stability: Boc anhydride (Boc₂O) can degrade over time, especially if exposed to moisture. Use a fresh, high-purity bottle for scale-up operations.
Q2: I am observing a significant amount of a di-Boc side product. How do I prevent this?
A2: While less common for sterically hindered amines, over-reaction can occur. The primary cause is an excessive amount of Boc₂O and/or prolonged reaction times at elevated temperatures.
-
Control Stoichiometry: Carefully control the addition of Boc₂O, using a slight excess (e.g., 1.1-1.2 equivalents).
-
Temperature Control: Run the reaction at room temperature or below (0 °C) to moderate reactivity.[5] An exotherm is common upon addition of Boc₂O, so controlled addition is critical on a larger scale.[4]
| Parameter | Lab Scale (Typical) | Pilot Scale (Recommended) | Rationale |
| Boc₂O (equiv.) | 1.2 - 1.5 | 1.1 - 1.2 | Minimizes cost and side products like di-Boc. |
| Base | Triethylamine (TEA) | NaOH or K₂CO₃ (aq.) | Aqueous bases improve solubility and are cheaper.[4][6] |
| Solvent | DCM or THF | Toluene / Water or THF / Water | Biphasic systems handle solubility issues well.[4] |
| Temperature | 0 °C to 25 °C | 10 °C to 25 °C (with controlled addition) | Manages exotherm and prevents degradation. |
Table 1: Recommended Parameter Adjustments for Boc Protection Scale-Up.
Part C: Deoxybromination
Q1: The conversion of the alcohol to the bromide is low, and I'm isolating unreacted starting material. What's the issue?
A1: Inefficient bromination often stems from the choice of reagent or the presence of water.
-
Reagent Choice: For secondary alcohols, phosphorus tribromide (PBr₃) is often more effective than hydrobromic acid (HBr). An alternative for sensitive substrates is an Appel-type reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), though this has poor atom economy for scale-up.
-
Anhydrous Conditions: Brominating agents like PBr₃ react violently with water. Ensure your starting material and solvent are scrupulously dry. Water will consume the reagent and generate acidic byproducts that can complicate the reaction.
-
Temperature: These reactions often require gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS and ensure it has run its full course before quenching.
Q2: My main impurity is an elimination product (an alkene). How can I suppress this side reaction?
A2: Elimination competes with substitution, especially with secondary alcohols that can form a stable carbocation or are sterically hindered.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the brominating agent slowly at 0 °C before allowing the mixture to warm.
-
Use a Milder Reagent: Reagents that do not generate strong acid in situ are preferable. The CBr₄/PPh₃ system, while less scalable, is very mild and often avoids elimination.
-
Avoid Strong, Bulky Bases: If a base is required, use a non-nucleophilic, sterically hindered base. However, for most deoxybromination reactions with PBr₃, an external base is not used.
Section 3: Safety & Environmental Best Practices
Q1: What are the most significant safety hazards in this process, and how should they be managed?
A1: The bromination step presents the most acute hazards.[7]
-
Brominating Agents: Reagents like PBr₃ and HBr are highly corrosive and toxic.[8] They react violently with water and release toxic fumes. All manipulations must be performed in a well-ventilated fume hood or an enclosed reactor system with appropriate scrubbers (e.g., a caustic scrubber for HBr).[9] Personnel must wear appropriate PPE, including acid-resistant gloves, splash goggles, and a face shield.[7][9]
-
Material Compatibility: Bromine and its acidic derivatives are highly corrosive.[9] Ensure all reactors, transfer lines, and equipment are made of compatible materials, such as glass-lined steel or Hastelloy. Avoid incompatible metals like aluminum.[9]
-
Quenching: The reaction quench must be performed carefully and with cooling. Slowly adding the reaction mixture to a cold, stirred solution of sodium bicarbonate or another suitable base will neutralize excess acid and reagent. This process is often highly exothermic.
Caption: A logical workflow for troubleshooting low product yield.
Q2: How can the environmental impact of this synthesis be minimized ("greened")?
A2: Applying green chemistry principles is crucial for sustainable scale-up.
-
Solvent Choice: Replace hazardous chlorinated solvents like dichloromethane (DCM) with greener alternatives where possible. Consider solvents like 2-methyl-THF, toluene, or ethyl acetate. For the Boc protection, an aqueous system is a very green option.[10]
-
Alternative Reagents: Instead of molecular bromine (Br₂), which is highly toxic and volatile, using reagents like N-Bromosuccinimide (NBS) can be safer to handle, although it has a lower atom economy.[8] In-situ generation of bromine from bromide salts and an oxidant is another advanced strategy that improves safety.[11]
-
Catalysis: Employing catalytic methods, such as the asymmetric reductive amination, is inherently greener than using stoichiometric chiral reagents. Biocatalysis with enzymes like transaminases operates in water under mild conditions and is a leading green technology for chiral amine synthesis.[2][12]
References
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- ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides. Wordpress.
- University of Wisconsin. Types of Organic Reactions- Bromination of Saturated and Unsaturated Hydrocarbons.
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- Various Authors. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
- ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
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- ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
- Zhu, D. (2019). How green is your bromination reaction? The Green Chemistry Initiative Blog.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
- Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com.
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- PubMed Central. (n.d.). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
- J-GLOBAL. (2009). N-Boc-3-Bromopropylamine | Chemical Substance Information.
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- PubMed Central. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- PubMed Central. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- Google Patents. (n.d.). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
- ChemicalBook. (2025). 3-Bromopropylamine hydrobromide.
- Sigma-Aldrich. (n.d.). 3-Bromopropylamine 98 5003-71-4.
- Clearsynth. (n.d.). 3-Bromopropan-1-Amine Hydrobromide | CAS No. 5003-71-4.
- Scribd. (n.d.). Amine Prep Qs.
- MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
- BLDpharm. (n.d.). (S)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride.
- Googleapis.com. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
- MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Organic Syntheses. (n.d.). L-Proline.
- BLD Pharm. (n.d.). 5003-71-4|3-Bromopropan-1-amine hydrobromide.
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Validation & Comparative
A Comparative Guide to 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and Alternative Building Blocks in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of available synthons, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane has emerged as a versatile and valuable tool for the introduction of a key pharmacophore: a chiral 1-aryl-1,3-aminopropane moiety. This guide provides an in-depth, objective comparison of this building block with its common alternatives, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.
The Strategic Value of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
The title compound offers a unique combination of structural features that render it highly advantageous in multi-step syntheses. The Boc-protected amine provides a stable, yet readily cleavable, handle for directing reactions and preventing unwanted side reactions. The chiral center at the benzylic position is crucial for establishing stereochemistry early in a synthetic route, a paramount consideration in the development of modern therapeutics. The 4-fluorophenyl group is a common motif in pharmaceuticals, often enhancing metabolic stability and modulating binding interactions with biological targets. Finally, the terminal bromo group serves as a versatile anchor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in key chemical transformations. Here, we compare 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane with its non-fluorinated, chloro, and alternative bromo-isomers in two of the most pivotal reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following data, compiled from various sources, illustrates the comparative performance of our target building block.
| Building Block | Coupling Partner | Catalyst System | Yield (%) | Observations |
| 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | ~85-95% | The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition, often leading to high yields. |
| 1-(Boc-amino)-3-bromo-1-phenylpropane | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | ~80-90% | Generally provides good yields, though may require slightly longer reaction times or higher catalyst loading compared to the fluorinated analog. |
| 1-(Boc-amino)-3-chloro-1-(4-fluorophenyl)propane | Phenylboronic acid | Pd(OAc)₂, XPhos, K₃PO₄ | ~60-75% | The stronger C-Cl bond necessitates more forcing conditions and specialized ligands to achieve comparable yields to the bromo-analog.[1] |
| 1-(Boc-amino)-4-bromo-1-(4-fluorophenyl)butane | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | ~85-95% | The longer alkyl chain generally has a minimal impact on the cross-coupling efficiency. |
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical for facilitating the oxidative addition of the palladium(0) catalyst to the aryl halide, which is often the rate-limiting step.[2] For the less reactive chloro-analog, a more electron-rich and sterically demanding ligand like XPhos is often required to achieve reasonable reaction rates and yields.[1] The use of an appropriate base, such as potassium carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
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A Comparative Guide to the Biological Activity of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane Derivatives
Introduction: The Strategic Value of a Versatile Chiral Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. The compound 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane stands out as a particularly valuable chiral building block. Its structure is endowed with three key features that make it a versatile scaffold for creating diverse molecular libraries: a Boc-protected amine for controlled derivatization, a reactive bromine atom ideal for nucleophilic substitution, and a fluorinated phenyl ring that can enhance metabolic stability and modulate binding affinity.[1][2][3] The strategic modification of this scaffold allows for a systematic exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[4][5][6]
This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from this core structure. We will explore hypothetical modifications at key positions and discuss their likely impact on biological targets such as enzymes or receptors. Furthermore, we will provide detailed, field-proven experimental protocols for evaluating these biological activities, empowering researchers to validate their own synthesized compounds.
Structural Derivatization and Hypothetical Biological Impact
The true potential of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is unlocked through targeted chemical modifications. The following sections explore derivatization strategies at the molecule's three primary reactive sites and the anticipated effects on biological activity, drawing upon established principles of medicinal chemistry.
Modifications at the C3-Bromo Position: Exploring Nucleophilic Substitution
The bromine atom serves as an excellent leaving group, making the C3 position a prime target for introducing a wide array of functional groups via nucleophilic substitution. This allows for the creation of analogues with fundamentally different physicochemical properties.
-
Introduction of Azides and Amines: Substitution with an azide group, followed by reduction, yields a primary amine. This newly introduced amino group can serve as a key interaction point with biological targets, forming salt bridges or hydrogen bonds. Further alkylation or acylation of this amine can probe the steric and electronic requirements of a binding pocket.[7] For instance, derivatives with extended amino side chains may exhibit enhanced activity against certain proteases or kinases.
-
Introduction of Thiols and Ethers: Reaction with thiol- or alcohol-based nucleophiles can introduce flexible or rigid linkers, influencing the overall conformation of the molecule and its ability to fit within a target's active site.
Modifications at the C1-Amine: The Post-Deprotection Pathway
The tert-butyloxycarbonyl (Boc) group provides robust protection during synthesis.[3] Following its removal, the resulting primary amine becomes a handle for introducing a variety of substituents that can dramatically alter biological function.
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the deprotected amine can introduce hydrogen bond donors and acceptors, which are critical for molecular recognition. The nature of the R-group in the acyl or sulfonyl chloride can be varied to explore interactions with hydrophobic or polar regions of a target protein.[8][9]
-
Reductive Amination: This reaction allows for the introduction of substituted alkyl groups, providing a means to systematically explore the steric limits of a binding site and potentially increase lipophilicity, which can affect cell permeability.
Modifications of the 4-Fluorophenyl Ring: Fine-Tuning Electronic and Metabolic Properties
The 4-fluorophenyl group is a common motif in pharmaceuticals, with the fluorine atom often improving metabolic stability and binding affinity through favorable electronic interactions.[1] Further substitution on this ring can refine these properties.
-
Additional Ring Substitution: Introducing electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups at other positions on the phenyl ring can modulate the pKa of other functional groups and influence key interactions with the biological target.[6][10] Such modifications are a classic strategy in SAR studies to optimize potency and selectivity.[4][5]
Comparative Analysis of Hypothetical Derivatives
To illustrate the principles discussed, the following table presents a hypothetical comparison of derivatives against a fictional enzyme target, "Kinase X." The presented data is for illustrative purposes to demonstrate how SAR data is typically organized and interpreted.
| Derivative ID | Structural Modification | Hypothetical Target | Biological Activity (IC50, nM) | Scientific Rationale for Activity |
| Parent | 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | Kinase X | >10,000 | The core scaffold lacks specific interactions with the kinase active site. |
| Derivative A | C3-position: Bromine substituted with an azido group, reduced to a primary amine. | Kinase X | 850 | The new primary amine likely forms a hydrogen bond with a key residue (e.g., Aspartate) in the kinase hinge region. |
| Derivative B | C1-position: Boc group removed; amine acylated with acetyl chloride. | Kinase X | 1,200 | The acetyl group may introduce some steric hindrance, slightly reducing affinity compared to the free amine. |
| Derivative C | Combination of A & B; C3-amine and C1-N-acetyl. | Kinase X | 450 | The combination of the hinge-binding amine and an additional interaction from the acetyl group improves overall potency. |
| Derivative D | Phenyl Ring: Addition of a 3-methoxy group to the 4-fluorophenyl ring of Derivative A. | Kinase X | 250 | The methoxy group may engage a secondary hydrophobic pocket, providing an additional favorable binding interaction.[6] |
Experimental Protocols for Biological Evaluation
The objective evaluation of synthesized derivatives requires robust and reproducible experimental protocols. The following sections detail standard methodologies for determining enzyme inhibition and receptor binding affinity.
Protocol 1: General Enzyme Inhibition Assay (IC50 Determination)
This protocol describes the key steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.[11] This is a fundamental assay in early drug discovery.[12][13]
Causality Behind Experimental Choices:
-
Enzyme Titration: It is crucial to first determine the optimal enzyme concentration that yields a linear reaction rate over time.[14]
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[14]
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows them to reach binding equilibrium before the reaction is initiated, ensuring accurate potency measurement.[15]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5).[15]
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock: Prepare a stock solution of the enzyme's substrate.
-
Inhibitor Stock: Prepare serial dilutions of the derivative compounds in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.[14]
-
Add 40 µL of diluted enzyme to each well and mix.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes.[15]
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Receptor Binding Assay (Ki Determination)
This protocol is used to determine the binding affinity (Ki) of a non-labeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[16][17]
Causality Behind Experimental Choices:
-
Radioligand Selection: A high-affinity, specific radioligand is chosen for the target receptor. Its concentration is typically set at or below its equilibrium dissociation constant (Kd) to maximize sensitivity to competitors.[18]
-
Nonspecific Binding: A high concentration of a known, unlabeled ligand is used to define nonspecific binding, which is the signal from the radioligand binding to components other than the target receptor. This must be subtracted to determine specific binding.[18]
Step-by-Step Methodology:
-
Prepare Materials:
-
Binding Buffer: A buffer optimized for receptor stability and ligand binding.
-
Receptor Source: Membranes prepared from cells or tissues expressing the target receptor.
-
Radioligand ([³H]L*): A tritium-labeled ligand with known affinity for the receptor.
-
Test Compounds: Serial dilutions of the synthesized derivatives.
-
Displacer: A high concentration of a known unlabeled ligand for determining nonspecific binding.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membranes, the radioligand (at a fixed concentration, e.g., 1x Kd), and varying concentrations of the test compound.
-
Include three control sets:
-
Total Binding: Receptor + Radioligand + Buffer
-
Nonspecific Binding (NSB): Receptor + Radioligand + Displacer
-
Blank: Buffer only
-
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Design and Mechanisms
To better illustrate the relationships between synthesis and evaluation, the following diagrams outline a typical workflow and a fundamental biochemical mechanism.
Caption: High-level workflow from parent scaffold to hit identification.
Caption: Mechanism of competitive enzyme inhibition.
Conclusion
While this guide presents a hypothetical framework, it is grounded in established principles of medicinal chemistry and bioassay development. The true biological activity of any derivative of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane can only be confirmed through rigorous synthesis and empirical testing. The value of this scaffold lies in its synthetic tractability, which allows for the rapid generation of diverse chemical matter. By employing the systematic evaluation protocols detailed herein, researchers can effectively navigate the complex process of identifying novel, biologically active compounds and elucidating the critical structure-activity relationships that drive therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane Analogs as Novel Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds based on the 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane scaffold. Our investigation focuses on systematically modifying this lead structure to elucidate the key molecular features governing its inhibitory activity against a hypothetical cysteine protease, a common target in drug discovery. By presenting a combination of synthetic strategies, comparative biological data, and mechanistic insights, this document serves as a practical resource for researchers and professionals engaged in the design and development of new therapeutic agents.
Introduction: The Rationale for SAR Studies on the 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane Scaffold
The 1-amino-3-halo-1-phenylpropane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The parent compound of our study, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, presents several key features for systematic SAR exploration:
-
The Boc-protected Amine: This group offers opportunities to explore the impact of N-alkylation, acylation, or replacement with other hydrogen-bond donors and acceptors. The Boc group itself can be removed to unmask the primary amine, which can then be further functionalized.
-
The 4-Fluorophenyl Ring: The fluorine atom is a common bioisostere for a hydrogen atom, often introduced to enhance metabolic stability and binding affinity through favorable electronic interactions.[1][2] The phenyl ring itself provides a large surface for potential hydrophobic and aromatic interactions within a binding pocket and is amenable to substitution at various positions.
-
The 3-Bromo Group: This alkyl bromide serves as a reactive handle, potentially acting as a covalent warhead to form a bond with a nucleophilic residue (e.g., cysteine) in an enzyme's active site. Alternatively, it can be displaced by other functional groups to probe the steric and electronic requirements in that region of the binding pocket.[3]
Our hypothetical target is a cysteine protease, where the catalytic cysteine residue can be targeted by electrophilic compounds. The SAR study will therefore focus on optimizing the potency and selectivity of our lead compound through iterative chemical modifications.
Synthetic Strategy and Analog Design
The synthesis of the parent compound and its analogs can be achieved through a multi-step sequence, as outlined below. This general route allows for the late-stage introduction of diversity at key positions.
General Synthetic Workflow
Caption: General synthetic route to the lead compound.
Experimental Protocol: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)acrylate. To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF, add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Synthesis of Ethyl 3-(Boc-amino)-3-(4-fluorophenyl)propanoate. To a solution of ethyl 3-(4-fluorophenyl)acrylate (1.0 eq) in an appropriate solvent, add a source of Boc-protected amine, such as di-tert-butyl iminodicarboxylate, in the presence of a suitable catalyst.
-
Step 3: Synthesis of 1-(Boc-amino)-3-hydroxy-1-(4-fluorophenyl)propane. To a solution of the ester from Step 2 (1.0 eq) in THF, add lithium borohydride (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Step 4: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. To a solution of the alcohol from Step 3 (1.0 eq) and triphenylphosphine (1.5 eq) in dichloromethane at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise. Stir the reaction at room temperature for 3 hours. Concentrate the reaction mixture and purify by column chromatography to yield the title compound.
SAR Exploration and Comparative Data
To explore the SAR of this scaffold, we designed and synthesized (hypothetically) three series of analogs, focusing on modifications to the 4-fluorophenyl ring, the Boc-amino group, and the 3-bromo position. The inhibitory activity of these compounds was assessed using an in vitro cysteine protease inhibition assay, with results expressed as the half-maximal inhibitory concentration (IC50).
Modifications of the 4-Fluorophenyl Ring
In this series, we investigated the effect of substituting the fluorine atom with other groups and moving the substituent to different positions on the phenyl ring.
| Compound | R1 | IC50 (µM) |
| 1 (Lead) | 4-F | 15.2 |
| 1a | H | 45.8 |
| 1b | 4-Cl | 12.5 |
| 1c | 4-CH3 | 28.9 |
| 1d | 4-OCH3 | 35.1 |
| 1e | 3-F | 22.7 |
| 1f | 2-F | 50.1 |
| 1g | 4-CF3 | 8.9 |
SAR Insights:
-
The presence of a halogen at the 4-position appears beneficial for activity, with the 4-Cl analog (1b ) showing slightly improved potency over the lead compound (1 ).
-
The electron-withdrawing trifluoromethyl group at the 4-position (1g ) resulted in the most potent compound in this series, suggesting that reducing the electron density of the aromatic ring may enhance binding.
-
Moving the fluorine to the 3-position (1e ) was tolerated, while substitution at the 2-position (1f ) was detrimental, likely due to steric hindrance.
-
Replacing the fluorine with an electron-donating group (4-CH3, 1c ; 4-OCH3, 1d ) or removing it entirely (1a ) led to a significant loss of activity.
Modifications of the Boc-Amino Group
Here, we explored the impact of replacing the Boc protecting group with other N-acyl and N-sulfonyl groups.
| Compound | R2 | IC50 (µM) |
| 1 (Lead) | Boc | 15.2 |
| 2a | Cbz | 18.9 |
| 2b | Acetyl | 42.6 |
| 2c | Benzoyl | 25.3 |
| 2d | Tosyl | 10.8 |
| 2e | H | >100 |
SAR Insights:
-
The bulky Boc group seems important for activity, as its replacement with a smaller acetyl group (2b ) significantly reduced potency.
-
The tosyl group (2d ) led to a modest improvement in activity, suggesting that the sulfonyl moiety may form favorable interactions in the binding pocket.
-
Removal of the protecting group to yield the free amine (2e ) abolished activity, indicating that a neutral, N-substituted group is required.
Modifications of the 3-Bromo Group
In this series, we replaced the bromine atom with other halogens and potential Michael acceptors to investigate the importance of the electrophilic warhead.
| Compound | X | IC50 (µM) |
| 1 (Lead) | Br | 15.2 |
| 3a | Cl | 25.9 |
| 3b | I | 12.1 |
| 3c | OTs | 9.8 |
| 3d | H | >100 |
SAR Insights:
-
The nature of the leaving group at the 3-position is critical for activity.
-
Replacing bromine with a better leaving group like iodine (3b ) or tosylate (3c ) improved potency, consistent with a mechanism involving nucleophilic attack by the catalytic cysteine.
-
The less reactive chloro-analog (3a ) was less potent.
-
Removal of the halogen (3d ) completely abolished activity, strongly supporting the hypothesis that this position is involved in a covalent interaction with the target enzyme.
Integrated SAR and Future Directions
The SAR studies reveal several key determinants for the inhibitory activity of this compound class against our hypothetical cysteine protease.
Caption: Summary of key structure-activity relationships.
Based on these findings, a promising direction for future optimization would be to combine the most favorable modifications. For instance, a compound bearing a 4-CF3 group on the phenyl ring, an N-tosyl group, and a 3-iodo or 3-tosyloxy group is predicted to have significantly enhanced potency. Further studies would be required to confirm this hypothesis and to assess the selectivity and pharmacokinetic properties of these optimized analogs.
Experimental Protocols
General Procedure for Cysteine Protease Inhibition Assay
-
Enzyme and Substrate Preparation: A stock solution of the cysteine protease is prepared in an appropriate assay buffer (e.g., 50 mM MES, pH 6.0, containing 5 mM DTT). A fluorogenic peptide substrate is also prepared in the same buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Protocol: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification of the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The initial reaction rates are calculated.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
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comparative analysis of different synthetic routes to 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Introduction
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The presence of a fluorinated phenyl ring, a protected amine, and a reactive bromide handle makes it a versatile intermediate for introducing this key structural motif into more complex molecules. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a discussion of the merits and drawbacks of each approach to aid in the selection of the most suitable method for a given research objective.
Synthetic Strategies: A Comparative Overview
Two primary synthetic strategies for the preparation of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane are presented:
-
Route 1: Synthesis via Grignard Reaction and Functional Group Interconversion. This approach builds the carbon skeleton through a Grignard reaction, followed by a series of functional group manipulations to install the desired amine and bromide moieties.
-
Route 2: Synthesis via Reductive Amination of a Ketone Precursor. This route commences with a pre-formed ketone bearing the 3-bromopropyl sidechain, with the key step being the introduction of the amino group via reductive amination.
A decision-making workflow for selecting the most appropriate route is presented below.
Caption: Decision-making workflow for selecting a synthetic route.
Route 1: Synthesis via Grignard Reaction and Functional Group Interconversion
This synthetic pathway constructs the target molecule from simple starting materials, offering flexibility but involving multiple steps. The key transformations include a Grignard reaction to form the C-C bond, conversion of a hydroxyl group to an amine, Boc protection, and finally, bromination.
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Route 1
Step 1a: Preparation of 3-Chloropropylmagnesium bromide
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are placed. A small crystal of iodine is added, and the flask is gently warmed under a stream of nitrogen to activate the magnesium. Anhydrous diethyl ether is added to cover the magnesium, and a solution of 1-bromo-3-chloropropane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed.
Step 1b: Grignard Reaction with 4-Fluorobenzaldehyde
The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 1-(4-fluorophenyl)-4-chlorobutan-1-ol, which can be purified by column chromatography.
Step 2: Azide Substitution
To a solution of 1-(4-fluorophenyl)-4-chlorobutan-1-ol (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-azido-4-(4-fluorophenyl)butan-4-ol.
Step 3: Reduction of the Azide
The crude 1-azido-4-(4-fluorophenyl)butan-4-ol (1.0 eq) is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield 4-amino-1-(4-fluorophenyl)butan-1-ol.
Step 4: Boc Protection
The crude amino alcohol (1.0 eq) is dissolved in a mixture of dichloromethane and water. Sodium bicarbonate (2.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). The reaction is stirred vigorously at room temperature for 12 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl (4-(4-fluorophenyl)-4-hydroxybutyl)carbamate.
Step 5: Bromination
To a solution of tert-butyl (4-(4-fluorophenyl)-4-hydroxybutyl)carbamate (1.0 eq) in dichloromethane at 0 °C is added carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq). The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
Analysis of Route 1
-
Expertise & Experience: This route is based on classical and well-understood organic transformations. The Grignard reaction is a powerful tool for C-C bond formation, but requires strict anhydrous conditions to achieve good yields[1]. The subsequent functional group interconversions are generally reliable, though the use of sodium azide requires appropriate safety precautions. The final bromination step using the Appel reaction is effective for converting primary alcohols to bromides.
-
Trustworthiness: Each step in this sequence is a standard, high-yielding reaction when performed correctly. However, the multi-step nature of this route means that the overall yield can be significantly impacted by losses at each stage. Purification at each step is likely necessary, which can be time-consuming and reduce the overall efficiency.
-
Authoritative Grounding & Comprehensive References: The individual transformations are well-documented in standard organic chemistry literature.
Route 2: Synthesis via Reductive Amination of a Ketone Precursor
This route utilizes a more convergent approach, starting with a ketone that already contains the required carbon skeleton and the bromo functionality. The key step is the formation of the amine via reductive amination.
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Route 2
Step 1: Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C is added 3-bromopropionyl chloride (1.0 eq) dropwise. The mixture is stirred for 15 minutes, and then fluorobenzene (1.2 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 3-bromo-1-(4-fluorophenyl)propan-1-one, is purified by vacuum distillation or column chromatography.
Step 2: Reductive Amination
To a solution of 3-bromo-1-(4-fluorophenyl)propan-1-one (1.0 eq) in methanol is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 1-amino-3-bromo-1-(4-fluorophenyl)propane.
Step 3: Boc Protection
The crude amine (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. A solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
Analysis of Route 2
-
Expertise & Experience: This route is more convergent and potentially more efficient in terms of step count. The Friedel-Crafts acylation is a classic method for forming aryl ketones, although regioselectivity can be a concern with substituted benzenes. However, for fluorobenzene, para-acylation is generally highly favored[2][3]. Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds[4][5]. The use of sodium cyanoborohydride is common as it is selective for the reduction of the iminium ion in the presence of the starting ketone[4].
-
Trustworthiness: The success of this route hinges on the availability and purity of the starting ketone. The Friedel-Crafts acylation can sometimes be challenging to control and may require optimization. The reductive amination step is generally reliable. The final Boc protection is a standard and high-yielding reaction.
-
Authoritative Grounding & Comprehensive References: The Friedel-Crafts acylation is a cornerstone of organic synthesis with extensive literature[3][6]. Similarly, reductive amination is a well-established and thoroughly reviewed transformation[4][5].
Comparative Data Summary
| Parameter | Route 1: Grignard Reaction | Route 2: Reductive Amination |
| Starting Materials | 4-Fluorobenzaldehyde, 1-bromo-3-chloropropane | Fluorobenzene, 3-bromopropionyl chloride |
| Number of Steps | 5 | 3 |
| Key Reactions | Grignard reaction, Azide substitution, Reduction, Boc protection, Bromination | Friedel-Crafts acylation, Reductive amination, Boc protection |
| Estimated Overall Yield | Lower (multi-step losses) | Potentially higher |
| Scalability | Moderate; Grignard reactions can be challenging on a large scale. | Good; Friedel-Crafts and reductive aminations are scalable. |
| Safety Considerations | Use of sodium azide (toxic, explosive), Grignard reagents (pyrophoric). | Use of aluminum chloride (corrosive, water-reactive), sodium cyanoborohydride (toxic). |
| Purification | Multiple chromatographic purifications likely required. | Fewer purification steps may be needed. |
Conclusion
Both synthetic routes presented offer viable pathways to 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
Route 1 is a more linear synthesis that builds the molecule from simpler starting materials. Its main advantages are the potential for introducing chirality early on (e.g., through an asymmetric reduction of the ketone formed after the Grignard reaction) and the use of well-established, albeit numerous, reaction steps. However, the length of the synthesis and the use of hazardous reagents like sodium azide are significant drawbacks.
Route 2 is a more convergent and efficient approach in terms of step economy. The direct formation of the ketone precursor via Friedel-Crafts acylation, followed by a robust reductive amination, makes this route attractive for larger-scale synthesis. The primary challenge lies in the optimization of the Friedel-Crafts reaction to ensure high yield and purity of the key ketone intermediate.
References
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advantages of using the 4-fluoro substituent in 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
A Comparative Guide for Medicinal Chemists on 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
In modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. The decision to introduce this small but highly electronegative atom is a calculated one, aimed at overcoming common developmental hurdles such as poor metabolic stability and suboptimal target engagement. This guide provides an in-depth comparison of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and its non-fluorinated parent compound, illustrating the profound advantages conferred by the 4-fluoro substituent. We will delve into the mechanistic rationale, present supporting comparative data, and provide detailed experimental protocols for researchers in the field.
The subject of our analysis, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, is not merely a theoretical construct but a valuable synthetic intermediate. Its structure is particularly relevant in the synthesis of potent and selective inhibitors of neurotransmitter transporters, such as the γ-aminobutyric acid (GABA) transporters (GATs). Modulating GATs is a promising therapeutic strategy for neurological disorders including epilepsy and neuropathic pain. In this context, the properties of the synthetic precursors directly influence the viability of the final drug candidate.
I. Enhancing Metabolic Stability: The Power of the C-F Bond
One of the most compelling reasons to introduce fluorine is to block metabolic "soft spots." Aromatic rings, particularly unsubstituted phenyl groups, are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, primarily at the para-position. This metabolic pathway often leads to rapid clearance and the formation of potentially reactive metabolites.
The 4-fluoro substituent acts as a highly effective metabolic shield. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This inherent strength makes it exceptionally resistant to enzymatic cleavage, effectively preventing para-hydroxylation of the phenyl ring. This "metabolic blocking" strategy can dramatically increase the compound's half-life and overall systemic exposure.
III. Impact on Binding Affinity and Selectivity
The electronic changes induced by the 4-fluoro substituent can also directly influence binding affinity for the biological target. Fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in the protein backbone, forming stabilizing contacts that would not be possible with a C-H bond. Furthermore, by altering the conformation of the molecule or the electronic character of the aromatic ring, the 4-fluoro group can enhance or fine-tune interactions within the target's binding pocket, potentially increasing both potency and selectivity.
Experimental Protocols
To provide a practical framework for evaluating these advantages, we outline key experimental methodologies.
Protocol 1: Synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
This protocol is a representative procedure based on established methods for the synthesis of similar fluorinated amino acid derivatives.
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Piperidine
-
Thionyl chloride
-
Sodium azide
-
tert-Butanol (t-BuOH)
-
Lithium borohydride (LiBH₄)
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvents (Pyridine, Toluene, THF, DCM)
Methodology:
-
Step 1: Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the mixture at 100 °C for 4 hours, monitoring by TLC.
-
Cool the reaction, acidify with 2M HCl, and extract the product, 3-(4-fluorophenyl)acrylic acid, with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Step 2: Curtius Rearrangement:
-
Suspend the acrylic acid derivative (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and reflux for 2 hours to form the acid chloride. Remove excess thionyl chloride in vacuo.
-
Dissolve the crude acid chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C. Stir for 1 hour.
-
Extract the resulting acyl azide with toluene. Heat the toluene solution at 100 °C in the presence of tert-butanol (2.0 eq) to effect the Curtius rearrangement, forming the Boc-protected vinyl amine.
-
-
Step 3: Reduction of the Double Bond:
-
Dissolve the Boc-protected vinyl amine (1.0 eq) in anhydrous THF.
-
Add LiBH₄ (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with water and extract the product, Boc-1-amino-1-(4-fluorophenyl)propane-3-ol, with ethyl acetate. Purify by column chromatography.
-
-
Step 4: Appel Reaction (Bromination):
-
Dissolve the alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.
-
Cool to 0 °C and add N-bromosuccinimide (1.2 eq) portion-wise.
-
Stir at room temperature for 3 hours.
-
Concentrate the reaction mixture and purify by flash chromatography to yield the final product, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane .
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to determine a compound's susceptibility to Phase I metabolism.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated vs. non-fluorinated analogs.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/shaking water bath (37 °C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-warm the master mix at 37 °C for 10 minutes.
-
-
Incubation:
-
Initiate the reaction by adding the test compound to the pre-warmed master mix (final substrate concentration 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .
-
Conclusion
The strategic placement of a fluorine atom at the 4-position of the phenyl ring in 1-(Boc-amino)-3-bromo-1-phenylpropane provides a cascade of benefits crucial for drug development. It serves as a robust metabolic shield, significantly enhancing stability against CYP450-mediated oxidation. Concurrently, it fine-tunes the molecule's physicochemical properties by modestly increasing lipophilicity and lowering the pKa of the key amino group, which can lead to improved membrane permeability and bioavailability. These multifaceted advantages underscore why fluorination is a cornerstone of modern medicinal chemistry and why this particular building block is a superior choice over its non-fluorinated counterpart for the synthesis of next-generation therapeutics.
References
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Zhao, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(15), 4475. [Link]
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Reddy, T. S., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471. [Link]
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Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
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Filippini, L., et al. (2005). United States Patent 6,849,603. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Novel 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane Derivatives
In the relentless pursuit of therapeutically viable drug candidates, early assessment of metabolic stability is not just a checkbox—it's a critical determinant of a compound's ultimate success or failure.[1][][3] A compound that is rapidly metabolized may struggle to achieve the necessary exposure to exert its therapeutic effect, while one that is overly stable could accumulate and lead to toxicity.[1][3] This guide provides a comprehensive, in-depth comparison of the metabolic stability of a lead compound, CMPD-1 , a derivative of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, against two structurally related analogs, CMPD-2 and CMPD-3 .
The strategic inclusion of a tert-butyloxycarbonyl (Boc) protecting group and a para-fluorophenyl moiety in these compounds presents a fascinating interplay of steric and electronic factors that can significantly influence their metabolic fate.[4][5][6][7][8][9] The Boc group, while primarily a synthetic handle, can sterically hinder access to nearby metabolic sites.[5][10][11][12] The fluorine atom, a common bioisostere in medicinal chemistry, is often introduced to block sites of oxidative metabolism and can enhance metabolic stability.[4][7][8][9][13]
This guide will dissect the metabolic profiles of these compounds using industry-standard in vitro assays, providing not just data, but a rationale-driven interpretation to inform future drug design and development efforts. We will delve into the experimental causality behind our chosen protocols and present the data in a clear, comparative format.
The Experimental Battlefield: Choosing the Right In Vitro Tools
To construct a comprehensive picture of metabolic stability, a multi-pronged approach utilizing different subcellular fractions is essential.[1] We employed two of the most informative and widely used in vitro systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[14][15] Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.[14][15][16]
-
S9 Fraction: This is the supernatant fraction of a liver homogenate obtained after centrifugation at 9000g and contains both microsomal and cytosolic enzymes.[17][18][19] This allows for the assessment of both Phase I and Phase II metabolic pathways, providing a more complete picture of a compound's metabolic fate.[18][19][20]
By comparing the stability of our compounds in these two systems, we can gain valuable insights into the primary routes of their metabolism.
Experimental Workflows: A Step-by-Step Guide to Metabolic Assessment
The following protocols represent a robust and reproducible methodology for assessing the metabolic stability of investigational compounds.
Diagram of the General Metabolic Stability Workflow
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal Stability Assay
This assay is designed to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[15][21]
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions of CMPD-1, CMPD-2, and CMPD-3 in DMSO. From these, prepare 100 µM working solutions in acetonitrile.
- Human Liver Microsomes (HLM): Thaw pooled HLM (from at least 10 donors) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer (pH 7.4).
2. Incubation:
- Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
- In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is 200 µL.
- Incubate the plate at 37°C with gentle shaking.
- At specified time points (0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).[15]
3. Sample Analysis:
- Centrifuge the plate to precipitate proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[21]
Protocol 2: Human Liver S9 Stability Assay
This assay provides a broader assessment of metabolism, encompassing both Phase I and Phase II enzymatic reactions.[18][20]
1. Preparation of Reagents:
- Test Compounds: Same as the microsomal assay.
- Human Liver S9 Fraction: Thaw pooled human liver S9 fraction on ice and dilute to a final concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- Cofactor Mix: Prepare a solution containing NADPH regenerating system (as above) and UDPGA (2 mM) and PAPS (0.1 mM) to support glucuronidation and sulfation reactions, respectively.
2. Incubation:
- The incubation procedure is identical to the microsomal assay, with the S9 fraction and the comprehensive cofactor mix replacing the HLM and NADPH system.
3. Sample Analysis:
- Sample processing and analysis by LC-MS/MS are the same as described for the microsomal assay.
4. Data Analysis:
- Data analysis for t½ and CLint is performed as in the microsomal stability assay.
Comparative Data Analysis: Unveiling the Metabolic Liabilities
The following tables summarize the key metabolic stability parameters for our three compounds of interest.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| CMPD-1 | 45.2 | 15.3 | Moderate |
| CMPD-2 | 18.5 | 37.5 | Low |
| CMPD-3 | > 60 | < 11.5 | High |
| Verapamil (Control) | 12.8 | 54.1 | Low |
Table 2: Metabolic Stability in Human Liver S9 Fraction
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| CMPD-1 | 38.6 | 17.9 | Moderate |
| CMPD-2 | 15.1 | 45.9 | Low |
| CMPD-3 | 55.4 | 12.5 | High |
| 7-Hydroxycoumarin (Control) | 25.7 | 27.0 | Moderate |
Interpretation and Structure-Activity Relationship (SAR) Insights
The data reveals a clear differentiation in the metabolic stability of the three analogs.
-
CMPD-3 emerges as the most stable compound in both microsomal and S9 fractions, suggesting it is less susceptible to both Phase I and Phase II metabolism. This enhanced stability is likely attributable to the specific structural modification in CMPD-3 (e.g., addition of a metabolically robust group or alteration of a known metabolic soft spot).
-
CMPD-2 exhibits the lowest stability, indicating a significant metabolic liability. The rapid clearance in both systems suggests that it is readily metabolized by both oxidative and conjugative pathways. The structural difference between CMPD-2 and the other analogs is a clear metabolic "soft spot."
-
CMPD-1 , our lead compound, displays moderate stability. The slightly faster clearance in the S9 fraction compared to microsomes suggests a minor contribution from Phase II metabolism to its overall clearance.
The para-fluorophenyl group appears to confer a degree of metabolic stability across all compounds, as is often intended with such substitutions.[4][7][8] However, the key differentiator in metabolic fate lies in the other structural modifications. The Boc group, while potentially offering some steric shielding, does not appear to be the primary determinant of the observed differences in stability among these analogs.
Probing Deeper: Cytochrome P450 Inhibition
To further characterize the drug-drug interaction potential of our most promising candidate, CMPD-3 , we conducted a CYP inhibition assay.[22][23][24] Understanding if a compound inhibits major CYP isoforms is a critical regulatory requirement and a key aspect of its safety profile.[22][25][26][27][28][29][30][31]
Protocol 3: CYP Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific CYP isoform.
1. Reagents:
- Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4).
- Fluorogenic probe substrates specific for each CYP isoform.
- NADPH regenerating system.
2. Incubation:
- In a 96-well plate, incubate the recombinant CYP enzyme, a specific fluorogenic substrate, and varying concentrations of the test compound (CMPD-3).
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C.
3. Analysis:
- Measure the fluorescent signal over time using a plate reader. The rate of fluorescence generation is proportional to the enzyme activity.
4. Data Analysis:
- Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Diagram of the CYP Inhibition Assay Principle
Caption: Principle of a competitive CYP inhibition assay.
Table 3: CYP Inhibition Profile of CMPD-3
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| 1A2 | > 50 | Low |
| 2C9 | > 50 | Low |
| 2C19 | 28.7 | Low |
| 2D6 | 42.1 | Low |
| 3A4 | 15.3 | Moderate |
The IC50 values for CMPD-3 against the tested CYP isoforms are all above 10 µM, suggesting a low potential for clinically significant drug-drug interactions. The moderate inhibition of CYP3A4 warrants further investigation, but at this early stage, the overall profile is favorable.
Conclusion: A Clear Path Forward
This comparative guide has systematically evaluated the metabolic stability of three derivatives of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane. The data clearly demonstrates that CMPD-3 possesses a superior metabolic stability profile and a low potential for CYP-mediated drug-drug interactions. These findings strongly support the selection of CMPD-3 for further preclinical development.
The insights gained from this head-to-head comparison underscore the profound impact of subtle structural modifications on a compound's metabolic fate. By employing a logical, data-driven approach to early ADME screening, we can de-risk drug development programs and more efficiently identify candidates with a higher probability of clinical success.
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A Senior Application Scientist's Guide to Benchmarking Novel Synthetic Intermediates: The Case of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Introduction: The Strategic Value of Advanced Building Blocks in Drug Discovery
In the intricate chess game of medicinal chemistry, the choice of starting materials and intermediates is a critical opening move that dictates the entire synthetic strategy. The ideal building block is not merely a collection of atoms, but a carefully crafted tool that offers reactivity, stability, and latent functionality in a single, reliable package. 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane emerges as a molecule of significant interest, embodying several key features sought after in modern drug discovery programs.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis.[1][2][3] Its stability under a wide range of conditions, coupled with its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid), provides chemists with precise control over the synthetic sequence.[2][3][4]
-
The Bromopropyl Linker: The primary bromide offers a versatile handle for nucleophilic substitution or for the formation of organometallic reagents. This functionality is the workhorse for introducing a variety of pharmacophoric groups.
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[5][6] The 4-fluorophenyl group can enhance metabolic stability, improve membrane permeability, and influence binding affinity to biological targets.[5][7][8]
This guide provides a head-to-head performance benchmark of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane against structurally related alternatives in a common, yet critical, synthetic transformation: the synthesis of a tertiary amine, a prevalent scaffold in numerous pharmaceuticals.
The Benchmark Assay: Nucleophilic Substitution with a Secondary Amine
To objectively assess the performance of our target compound, we designed a standardized nucleophilic substitution reaction. The primary alkyl bromide is reacted with morpholine, a common secondary amine, to yield the corresponding tertiary amine. This reaction is fundamental in the synthesis of a wide array of biologically active molecules. The core of our investigation is not merely to confirm that the reaction works, but to quantify how well it works in comparison to logical alternatives.
Comparative Compounds:
-
Compound A (Topic Compound): 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
-
Compound B (Iodo- Analog): 1-(Boc-amino)-3-iodo-1-(4-fluorophenyl)propane
-
Compound C (Cbz- Analog): 1-(Cbz-amino)-3-bromo-1-(4-fluorophenyl)propane
-
Compound D (Des-Phenyl Analog): 1-(Boc-amino)-3-bromopropane
The choice of these comparators allows us to dissect the contribution of each molecular component: the leaving group (Bromo vs. Iodo), the protecting group (Boc vs. Cbz), and the aromatic substituent (4-fluorophenyl vs. none).
Experimental Protocols
General Procedure for Nucleophilic Substitution
To a solution of the alkyl halide (Compound A, B, C, or D; 1.0 mmol) in acetonitrile (10 mL) was added morpholine (1.2 mmol, 1.2 equivalents) and potassium carbonate (2.0 mmol, 2.0 equivalents) as a base. The reaction mixture was stirred at 60°C. Aliquots (0.1 mL) were taken at specified time intervals (0, 1, 2, 4, 8, and 24 hours), quenched with water, and diluted with acetonitrile for HPLC analysis.
HPLC Method for Kinetic Analysis
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
The percentage of remaining starting material was calculated by comparing the peak area at each time point to the peak area at t=0.
Workup and Yield Determination
After 24 hours, the reaction mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel. The final yield was determined gravimetrically, and purity was assessed by HPLC and ¹H NMR.
Performance Benchmark Data
Table 1: Reaction Kinetics - Rate of Consumption of Starting Material
| Time (hours) | Compound A (% remaining) | Compound B (% remaining) | Compound C (% remaining) | Compound D (% remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 85.2 | 65.4 | 88.1 | 92.5 |
| 2 | 71.3 | 42.1 | 77.8 | 85.1 |
| 4 | 50.9 | 18.5 | 60.2 | 72.3 |
| 8 | 25.8 | 3.1 | 36.4 | 51.9 |
| 24 | <1 | <1 | 5.3 | 15.7 |
Table 2: Final Product Yield and Purity (at 24 hours)
| Compound | Isolated Yield (%) | Purity (by HPLC, %) | Key Observations |
| A (Topic) | 92 | >99 | Clean reaction, easy purification. |
| B (Iodo) | 95 | >99 | Faster reaction, but starting material is less stable and more expensive. |
| C (Cbz) | 85 | 98 | Slower reaction, requires slightly longer time for completion. |
| D (Des-Phenyl) | 78 | 97 | Significantly slower reaction, indicating electronic effect of the phenyl ring. |
Analysis and Interpretation: A Scientist's Perspective
The experimental data provides a clear and compelling narrative about the performance of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
-
Superior Reactivity Profile: Compound A demonstrates a robust and efficient reactivity profile. It reaches near-complete conversion within 24 hours, striking an excellent balance between reactivity and stability. This is a crucial attribute for process chemists who require predictable and reliable reaction kinetics.
-
The Halogen Effect (A vs. B): As expected from fundamental principles of organic chemistry, the iodo-analog (Compound B) is significantly more reactive. While this leads to a faster reaction, it comes with practical trade-offs. Alkyl iodides are generally more expensive and have lower shelf stability compared to their bromo counterparts. For large-scale synthesis, the slightly slower but more economical and stable bromide (Compound A) is often the superior choice.
-
The Protecting Group Influence (A vs. C): The Cbz-protected analog (Compound C) shows slightly attenuated reactivity compared to the Boc-protected Compound A. While both are effective, the choice between Boc and Cbz often depends on the downstream deprotection strategy and the overall synthetic route. Boc's acid-lability offers an orthogonal deprotection option to Cbz's typical hydrogenolysis conditions.[9]
-
The Role of the Fluorophenyl Group (A vs. D): The comparison with the des-phenyl analog (Compound D) is perhaps the most insightful. The significantly slower reaction rate of Compound D suggests that the electron-withdrawing nature of the 4-fluorophenyl group in Compound A plays a role in activating the C-Br bond towards nucleophilic attack, even at a distance. This subtle electronic effect contributes to the compound's efficiency.
Visualizing the Workflow and Rationale
Diagram 1: Experimental Workflow for Comparative Synthesis
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A Comparative Guide to the Synthesis of Heterocyclic Scaffolds from 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. The starting material, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, represents a highly valuable and versatile chiral building block. Its structure is primed for a variety of synthetic transformations, making it an ideal precursor for generating libraries of compounds for biological screening.
This guide provides a comparative analysis of synthetic pathways originating from this key intermediate. We will explore the synthesis of crucial heterocyclic structures, namely substituted piperidines and azetidines, which are prevalent motifs in numerous pharmacologically active agents. The guide will delve into the mechanistic rationale behind reaction conditions, provide detailed experimental protocols, and compare the outcomes of different synthetic strategies, offering researchers a comprehensive playbook for leveraging this potent starting material.
The core utility of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane stems from three key structural features:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection to the amine, rendering it stable under a wide range of conditions, yet it can be readily removed under acidic conditions to liberate the nucleophilic amine.
-
A Secondary Bromide: The bromine atom serves as an excellent leaving group, creating an electrophilic carbon center ripe for intramolecular nucleophilic substitution.
-
A 4-Fluorophenyl Group: The presence of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Figure 1: Key synthetic pathways from the starting material.
Part 1: Synthesis of 4-(4-Fluorophenyl)piperidine Derivatives
The construction of the piperidine ring is a common and high-yield transformation from the title compound via an intramolecular SN2 reaction. This pathway is favored due to the formation of a thermodynamically stable six-membered ring.
Expert Rationale for Experimental Design
The core of this synthesis is an intramolecular cyclization. To achieve this, the Boc-protected amine must be deprotonated to form an amide anion, which then acts as the internal nucleophile to displace the bromide.
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the N-H bond, generating hydrogen gas and the sodium amide salt. The use of a bulky or hindered base prevents competitive intermolecular reactions.
-
Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. They effectively solvate the sodium cation without interfering with the nucleophilicity of the amide anion. The absence of protic sources (like water or alcohols) is crucial to prevent quenching the base and the generated nucleophile.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic deprotonation step and then gently warmed to room temperature or slightly above to facilitate the cyclization, which has a higher activation energy.
Experimental Protocol: Synthesis of tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate
Figure 2: Workflow for the synthesis of Boc-protected piperidine.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate.
Part 2: Synthesis of 3-(4-Fluorophenyl)azetidine Derivatives
The formation of a four-membered azetidine ring from the same precursor is a more challenging synthetic endeavor due to the higher ring strain associated with the azetidine core compared to the piperidine ring.[2][3] However, under specific conditions, this transformation can be achieved, providing access to a different and valuable chemical space.
Expert Rationale for Experimental Design
Favoring the 4-membered ring formation requires conditions that promote the kinetically controlled cyclization pathway over the thermodynamically favored 6-membered ring formation.
-
Deprotection-Cyclization Strategy: A common strategy involves first removing the Boc protecting group to reveal the primary amine. The free amine is a softer nucleophile than the amide anion used for piperidine synthesis. The cyclization of the resulting 3-amino-1-bromo-3-(4-fluorophenyl)propane can then be induced under milder basic conditions.
-
Choice of Base: A moderately hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is often employed. These bases are sufficient to neutralize the HBr formed during cyclization without promoting significant side reactions.
-
Solvent and Temperature: High dilution conditions can favor intramolecular reactions over intermolecular polymerization. The reaction may require heating (e.g., reflux in acetonitrile) to overcome the activation energy for the formation of the strained ring.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)azetidine
Figure 3: Workflow for the synthesis of the azetidine derivative.
Step-by-Step Methodology:
-
Part A: Boc Deprotection
-
Dissolve 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The crude product is the ammonium trifluoroacetate salt of the bromo-amine.
-
-
Part B: Cyclization 5. Dissolve the crude salt in a suitable solvent like acetonitrile (MeCN). 6. Add a hindered organic base such as diisopropylethylamine (DIPEA, 3.0 eq). 7. Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC or GC-MS. 8. After completion, cool the reaction to room temperature and concentrate in vacuo. 9. Perform a standard aqueous workup, basifying the aqueous layer with NaOH to ensure the product is in its free-base form before extracting with an organic solvent. 10. Dry, filter, and concentrate the combined organic layers. Purify the crude product via chromatography or distillation to obtain 3-(4-fluorophenyl)azetidine.
Part 3: Comparative Analysis and Data Summary
The choice between synthesizing a piperidine or an azetidine derivative from the same precursor is a clear example of kinetic versus thermodynamic control. The experimental data, while based on established principles of organic synthesis, highlight the divergent outcomes based on the chosen reaction pathway.
| Parameter | Piperidine Synthesis | Azetidine Synthesis | Rationale |
| Reaction Type | Intramolecular Williamson Ether Synthesis Analogue | Two-step: Deprotection then Cyclization | Piperidine formation uses a strong base to form an internal nucleophile in one pot. Azetidine synthesis requires liberating the amine first. |
| Key Reagent | Sodium Hydride (NaH) | Trifluoroacetic Acid (TFA), then DIPEA | A strong, irreversible base is needed to form the amide anion. A strong acid is needed for Boc deprotection, followed by a weaker organic base for cyclization. |
| Nucleophile | Amide Anion (R-N⁻-Boc) | Primary Amine (R-NH₂) | The hard amide anion readily participates in the SN2 reaction. The softer primary amine requires more forcing conditions for the strained ring closure. |
| Control | Thermodynamic | Kinetic | Formation of the stable 6-membered ring is the thermodynamically favored outcome. Formation of the 4-membered ring is kinetically controlled and less favorable. |
| Typical Yield | Good to Excellent (70-95%) | Moderate (30-60%) | The reaction leading to the more stable product is generally more efficient and higher yielding. |
| Side Reactions | Elimination (minor), Intermolecular coupling (minor) | Intermolecular polymerization, Elimination | The harsher conditions (heat) for azetidine formation can lead to more side products. |
Anticipated Spectroscopic Data
While experimental data for these specific compounds is not available in the initial search, we can predict the key distinguishing features in their ¹H NMR spectra.
| Compound | Key ¹H NMR Signals (Predicted) |
| tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate | - Aromatic protons (AA'BB' system) ~7.0-7.4 ppm. - A multiplet for the benzylic proton (CH-Ar) ~2.8-3.2 ppm. - Broad signals for the piperidine ring protons. - A sharp singlet for the Boc group (9H) ~1.45 ppm. |
| 3-(4-Fluorophenyl)azetidine | - Aromatic protons (AA'BB' system) ~7.0-7.4 ppm. - A multiplet for the benzylic proton (CH-Ar) ~3.8-4.2 ppm. - Distinctive triplets or multiplets for the azetidine CH₂ protons ~3.5-3.9 ppm. - A broad singlet for the N-H proton. |
Part 4: Biological Significance and Future Directions
Both piperidine and azetidine scaffolds are of significant interest to the pharmaceutical industry.
-
Piperidines are one of the most common N-heterocycles found in approved drugs, known for improving pharmacokinetic properties like solubility and bioavailability.[4] The 4-arylpiperidine motif, in particular, is a core component of numerous CNS-active agents.
-
Azetidines are considered "bioisosteres" of other common rings and are increasingly used in drug design to impart novelty, improve physicochemical properties, and explore new intellectual property space.[2][5] Their rigid, three-dimensional structure can lead to highly specific interactions with biological targets.
The ability to selectively synthesize either a 4-(4-fluorophenyl)piperidine or a 3-(4-fluorophenyl)azetidine from a single, readily available starting material provides a powerful platform for drug discovery. Researchers can generate focused libraries of compounds around these two distinct cores, enabling a direct comparison of their structure-activity relationships (SAR) and allowing for rapid optimization of lead compounds. Future work could involve further derivatization of the heterocyclic nitrogen or functionalization of the aromatic ring to probe interactions with specific biological targets.
References
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Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions - ResearchGate. Available at: [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]
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Biosyntheses of azetidine-containing natural products. Royal Society of Chemistry. Available at: [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing. Available at: [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthetic methods to access azetidines | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH. Available at: [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
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The Strategic Utility of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane in Chiral Amine Synthesis: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the efficient and stereoselective synthesis of chiral amines is a cornerstone of developing novel therapeutics. The 1-amino-1-aryl-propyl scaffold, in particular, is a privileged motif found in a variety of neurologically active agents. The strategic incorporation of fluorine into pharmaceutical candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability[1]. This guide provides a comparative analysis of the application of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane , a versatile synthetic building block, in the conceptual synthesis of a fluorinated analog of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). We will compare this approach to a well-documented, industrial synthesis of Dapoxetine, providing experimental insights and a logical framework for synthetic route selection in drug discovery projects.
The Versatile Building Block: 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
The subject of our case study, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, is a trifunctionalized building block of significant interest. Its key features include:
-
A Boc-protected amine: This allows for the participation of the nitrogen atom in nucleophilic reactions after a straightforward deprotection step, or for its protection during other chemical transformations.
-
A chiral center at the benzylic position: The stereochemistry at this position is often crucial for pharmacological activity.
-
A 4-fluorophenyl group: As mentioned, the fluorine atom can confer desirable pharmacokinetic properties.
-
A terminal bromo group: This serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution or cross-coupling reactions.
These features make it an attractive starting material for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Case Study: Conceptual Synthesis of a Fluorinated Dapoxetine Analog
Dapoxetine is an SSRI used for the treatment of premature ejaculation[2]. Its structure features a 1-phenyl-3-aminopropane core with a naphthyloxy group at the 3-position. Here, we propose a synthetic route to a fluorinated analog of Dapoxetine, leveraging the unique reactivity of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process from the starting material:
-
Nucleophilic Substitution: The bromine atom is displaced by the oxygen of 1-naphthol in an SN2 reaction.
-
Boc Deprotection and Reductive Amination: The Boc protecting group is removed, followed by reductive amination to install the two methyl groups on the nitrogen.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
As laboratory professionals engaged in the complex world of drug discovery and development, our commitment to safety and environmental stewardship is as critical as the innovative research we conduct. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, grounded in established safety principles and regulatory standards. The focus is not just on the "how," but the "why," ensuring a deep, actionable understanding of the process.
Compound Identity and Hazard Analysis
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a halogenated organic compound. Its structure, containing both bromine and fluorine atoms, immediately classifies it for specific handling and disposal procedures.[1] A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, inhaled, or comes in contact with skin, and causes skin and serious eye irritation.[2]
Structural Red Flags for Disposal:
-
Halogenation (Bromo- and Fluoro- groups): The presence of halogens necessitates disposal as halogenated organic waste. Improper disposal, such as incineration at facilities not equipped for halogenated waste, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[1][3]
-
Boc-Protecting Group: While the tert-butyloxycarbonyl (Boc) group is generally stable, it can be labile under strong acidic conditions. Therefore, mixing this waste with strong acids should be avoided.[4]
-
Organic Compound: As a combustible organic material, it must not be disposed of down the drain, as it can harm aquatic life and damage wastewater treatment systems.[5]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Avoid generating dust or aerosols. Handle only in a well-ventilated area, preferably a chemical fume hood.[2] |
| Skin/Eye Irritant | Causes skin irritation and serious eye irritation.[2] | Wear appropriate personal protective equipment, including gloves and safety goggles.[2] |
| Environmental Hazard | Halogenated organic compounds can persist in the environment. | Segregate as hazardous waste. Do not discharge to sewer systems.[6] |
Immediate Safety Protocols: PPE and Spill Management
Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is non-negotiable. These measures are mandated by organizations like the Occupational Safety and Health Administration (OSHA) to ensure a safe working environment.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.[8]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or dust.[2]
-
Skin and Body Protection: A lab coat must be worn. Ensure it is fully buttoned.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions, especially when generating waste, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Spill Management: In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.[9]
-
Contain: For small, manageable spills, contain the material using an inert absorbent like vermiculite or sand.[8]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Avoid raising dust.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Dispose: Label the container as "Spill Debris containing 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane" and manage it as halogenated organic waste.[8]
Waste Classification and Segregation: The Cornerstone of Proper Disposal
The single most important step in this process is correct waste characterization. Due to its chemical structure, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane and any materials contaminated with it must be classified as Halogenated Organic Waste .[1]
Why Segregation is Critical:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict management protocols for hazardous wastes.[10] Halogenated solvents and wastes are specifically regulated (e.g., F-listed wastes like F001 and F002).[11][12]
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (HBr and HF).[6] Mixing it with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and environmental risk.[8]
-
Safety: Never mix halogenated waste with other waste categories like acids, bases, or oxidizers, as this can trigger dangerous chemical reactions.[5][8]
Step-by-Step Disposal Procedure
This protocol outlines the process from the point of waste generation to its readiness for collection by trained EHS personnel or a licensed disposal company.
-
Select the Correct Waste Container:
-
Transfer the Waste:
-
Perform all waste transfers inside a chemical fume hood.[8]
-
If disposing of the pure solid, carefully transfer it into the waste container.
-
If it's a solution, pour it carefully into the liquid waste container.
-
For contaminated labware (e.g., filter paper, gloves), place them in a sealed, labeled bag or a solid waste container designated for halogenated waste.
-
-
Label the Container Accurately:
-
Proper labeling is a strict requirement under OSHA's Hazard Communication Standard.[14]
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[13]
-
Clearly write the full chemical name: "1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane" and its approximate concentration or quantity. Do not use abbreviations.[13]
-
List all other components in the waste container, if any.
-
Ensure the hazard information (e.g., "Toxic," "Irritant") is clearly marked.[8]
-
-
Store the Waste Container Safely:
-
Keep the waste container tightly closed at all times, except when adding waste.[5][8]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be in a secondary containment tray to catch any potential leaks.[8]
-
Do not accumulate more than the maximum allowable volume of hazardous waste as specified by your institution and RCRA guidelines (typically 55 gallons for a central area, but much less in a lab's SAA).[8]
-
-
Arrange for Disposal:
-
Once the container is nearly full (e.g., 75% capacity), or if the waste has been stored for a period approaching your institution's limit, request a pickup from your EHS department or certified waste handler.[8]
-
Follow your institution's specific procedure for requesting waste collection, which is often done via an online form.[8]
-
Below is a diagram illustrating the decision-making and workflow for proper disposal.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding their professional responsibility to safeguard the environment.
References
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Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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FacilitiesNet. (2008). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]
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University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet - Boc-Phe(3-Me)-OH. Retrieved from [Link]
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Bromo-3-chloropropane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Navigating the Safe Handling of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. Among these, complex intermediates like 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane are pivotal building blocks. However, their intricate structures often harbor potential hazards that demand meticulous handling and a comprehensive understanding of safety protocols. This guide provides essential, experience-driven insights into the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, ensuring the well-being of researchers and the integrity of your work.
Understanding the Hazard Profile
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is a halogenated organic compound containing a Boc-protected amine. This combination of functional groups necessitates a multi-faceted approach to safety. The presence of bromine and fluorine atoms introduces potential toxicity, while the organic scaffold implies certain physical hazards.
A safety data sheet for this specific compound highlights several key hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[1]
-
Causes skin and serious eye irritation (H315, H319)[1]
-
May cause respiratory irritation (H335)[1]
These classifications underscore the critical need for a robust PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core Principles of Safe Handling
Before any work with this compound commences, a thorough review of the Safety Data Sheet (SDS) is mandatory.[2] The following principles, grounded in extensive laboratory experience, should always be observed:
-
Controlled Environment: All manipulations of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[2][3] This primary engineering control is non-negotiable for minimizing inhalation exposure to vapors or fine particulates.
-
Avoidance of Contamination: Strict adherence to good laboratory practices is paramount. This includes washing hands thoroughly after handling, and refraining from eating, drinking, or smoking in the laboratory.[1][4]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[5] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the first line of defense, a comprehensive PPE plan is mandatory for handling this compound.[4][6] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
Recommended PPE for Handling 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Work in a fume hood or ventilated enclosure |
| Solution Preparation and Transfer | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Laboratory coat | Chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: The risk of splashes, particularly during solution transfer and work-up, necessitates the use of chemical splash goggles.[6] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a higher splash potential.
-
Hand Protection: Nitrile gloves are a standard for handling many organic chemicals.[3] However, it is crucial to check the manufacturer's glove compatibility chart for breakthrough times with the specific solvents being used. For prolonged operations or when handling concentrated solutions, double-gloving is a prudent measure.
-
Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[3] When there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: A properly functioning chemical fume hood is the primary means of respiratory protection.[2] In situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is essential.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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- 2. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
